Technical Documentation Center

5-Methylhex-2-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methylhex-2-enoic acid

Core Science & Biosynthesis

Foundational

Natural Sources and Biosynthetic Pathways of 5-Methylhex-2-enoic Acid: A Technical Guide for Drug Discovery and Flavor Chemistry

Executive Summary 5-Methylhex-2-enoic acid (also referred to as 5-methyl-2-hexenoic acid or 5M2H) is a branched, unsaturated medium-chain fatty acid that serves as a critical structural motif in both microbial secondary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methylhex-2-enoic acid (also referred to as 5-methyl-2-hexenoic acid or 5M2H) is a branched, unsaturated medium-chain fatty acid that serves as a critical structural motif in both microbial secondary metabolism and botanical aromatic profiles. While structurally related to the well-known axillary malodor compound 3-methyl-2-hexenoic acid, 5M2H occupies a distinct biochemical niche. In drug discovery, it acts as a lipophilic tail in non-ribosomal peptides and polyketides, facilitating cellular membrane penetration and target binding. In flavor chemistry, it is a trace but highly impactful odorant.

This whitepaper provides an authoritative synthesis of the natural occurrences, biosynthetic logic, and isolation methodologies for 5M2H and its derivatives, designed for application scientists and drug development professionals.

Microbial Origins and Biosynthetic Context

Microbial genomes, particularly those of rare actinomycetes and myxobacteria, encode complex hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly lines that utilize 5M2H as a structural building block.

Micromonospora sp. C-3509 and Mintaimycins

Recent microbial chemistry investigations into the soil-derived Micromonospora sp. C-3509 yielded a novel class of peptide metabolites designated as mintaimycins[1]. Mintaimycins feature a central β-methylphenylalanine (or phenylalanine) core linked at its amino terminus to a 5-methyl-2-hexenoic acid moiety[1]. Mintaimycin A1, the principal component, demonstrates significant adipogenic activity, inducing the pre-adipocyte differentiation of 3T3-L1 fibroblast cells at a concentration of 10.0 μmol/L[1]. The 5M2H lipid tail is hypothesized to be crucial for the molecule's interaction with intracellular lipid-regulating receptors.

Actinoplanes sp. HBDN08 and Antifungal Derivatives

A bioactivity-guided fractionation of the rare actinomycete Actinoplanes sp. HBDN08 led to the discovery of 5-hydroxyl-5-methyl-2-hexenoic acid[2]. This hydroxylated derivative of 5M2H exhibits potent in vitro and in vivo antifungal activity against agricultural pathogens such as Botrytis cinerea and Cladosporium cucumerinum[2]. The terminal hydroxylation increases the molecule's solubility while retaining the reactive α,β-unsaturated carbonyl system, which likely acts as a Michael acceptor against fungal enzymatic targets.

Sorangium cellulosum and Icumazole Biosynthesis

In the myxobacterium Sorangium cellulosum, the (E)-5-methylhex-2-enoic acid skeleton serves as a key biosynthetic intermediate in the assembly of icumazoles—potent antifungal polyketides[3]. The biosynthesis involves a distinctive family of crotonyl-CoA carboxylase/reductase enzymes that generate branched acyl-CoA precursors[3]. To study this pathway in vitro, researchers synthesized S-(2-acetamidoethyl) (E)-5-methylhex-2-enethioate (an SNAc-ester) to mimic the acyl carrier protein (ACP)-bound intermediate, proving that the PKS modules directly incorporate the 5M2H backbone[3].

G PKS PKS Module (Polyketide Synthase) Precursor1 5-Methyl-2-hexenoic acid (Lipophilic Tail) PKS->Precursor1 NRPS NRPS Module (Non-Ribosomal Peptide Synthetase) Precursor2 β-Methylphenylalanine (Central Core) NRPS->Precursor2 Precursor3 5-Hydroxy-norleucine (C-Terminal) NRPS->Precursor3 Condensation Amide Bond Condensation Precursor1->Condensation Precursor2->Condensation Precursor3->Condensation Mintaimycin Mintaimycin A1 (Adipogenic Peptide) Condensation->Mintaimycin

NRPS-PKS biosynthetic assembly pathway of Mintaimycin A1 incorporating 5-methyl-2-hexenoic acid.

Botanical and Aromatic Occurrences

Beyond microbial biosynthesis, 5M2H and its esters are synthesized by plants, contributing to complex aromatic profiles.

  • Black Tea (Camellia sinensis) : 5-Methyl-2-hexenoic acid has been identified as a trace but critical component of black tea aroma[4]. Due to its low odor threshold, even minute quantities significantly modulate the sensory characteristics of the tea infusion, adding specific fruity and slightly acidic top notes.

  • Pepper Elder (Peperomia pellucida) : The root essential oil of P. pellucida grown in Nigeria contains the ethyl ester derivative, 5-methyl-2-hexenoic acid ethyl ester, as a major volatile compound (up to 8.53% of the essential oil profile)[5]. Esterification of the carboxylic acid neutralizes the acidic odor, shifting the sensory profile toward a pleasant, fruity aroma highly valued in the fragrance industry.

Quantitative Data Summary

The following table synthesizes the quantitative biological and chemical data associated with 5M2H and its natural derivatives across different species.

CompoundNatural SourceBiological / Aromatic RoleQuantitative Metric
Mintaimycin A1 (contains 5M2H tail)Micromonospora sp. C-3509Induces pre-adipocyte differentiationActive at 10.0 μmol/L [1]
5-Hydroxyl-5-methyl-2-hexenoic acid Actinoplanes sp. HBDN08Antifungal agentIC50 = 32.45 mg/L (B. cinerea)[2]
5-Methyl-2-hexenoic acid Black Tea InfusionsOdor-active aroma compoundTrace volatile (Low odor threshold)[4]
5-Methyl-2-hexenoic acid ethyl ester Peperomia pellucida rootsEssential oil component8.53% of total root essential oil[5]

Experimental Methodologies

To ensure scientific integrity, the following protocols outline self-validating systems for the extraction, isolation, and structural elucidation of 5M2H-containing compounds.

Protocol 1: Isolation and Structural Elucidation of Mintaimycins

Causality Focus: This workflow utilizes orthogonal separation techniques to isolate amphiphilic peptides from complex media, followed by chemical derivatization to resolve stereocenters.

  • Fermentation and Extraction : Cultivate Micromonospora sp. C-3509 in 50 L of liquid medium. Harvest the broth and extract exhaustively with Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen for its intermediate polarity, which efficiently partitions the amphiphilic mintaimycins (containing the hydrophobic 5M2H tail and polar peptide core) away from highly polar aqueous contaminants.

    • Self-Validation: Run a parallel blank uninoculated media extraction to rule out solvent or media-derived artifacts.

  • Chromatographic Fractionation : Subject the crude extract to silica gel column chromatography, eluting with a step gradient of CHCl₃/MeOH.

  • Preparative HPLC Purification : Purify the active fractions using a semi-preparative C18 reverse-phase HPLC column (e.g., MeCN/H₂O gradient with 0.1% TFA).

  • Stereochemical Resolution (Marfey’s Method) :

    • Hydrolyze the purified peptide in 6M HCl at 110°C for 24 hours to liberate the constituent amino acids and the 5M2H tail.

    • Derivatize the hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

    • Causality: FDAA reacts with the chiral amino acids (e.g., β-methylphenylalanine) to form diastereomers that can be easily resolved on standard reverse-phase HPLC, allowing for the absolute determination of the (2S, 3S) configuration[1].

G Ferm Fermentation Broth (Micromonospora sp. C-3509) Extract EtOAc Extraction & Concentration Ferm->Extract Chrom Silica Gel Column Chromatography Extract->Chrom HPLC Preparative HPLC (C18 Column) Chrom->HPLC NMR 1D/2D NMR & HR-ESI-MS Analysis HPLC->NMR Marfey Marfey's Method (Stereochemistry) HPLC->Marfey

Step-by-step experimental workflow for the isolation and structural elucidation of 5M2H peptides.

Protocol 2: GC-MS/Odor-Active Profiling of 5M2H in Botanical Extracts

Causality Focus: 5M2H is a trace volatile. Standard FID/MS might fail to identify it due to co-elution with abundant matrix compounds. Gas Chromatography-Olfactometry (GC-O) leverages the extreme sensitivity of the human olfactory system.

  • Volatile Extraction : Isolate volatile compounds from black tea using solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

    • Causality: SAFE prevents the thermal degradation of delicate unsaturated fatty acids like 5M2H during extraction.

  • Acid-Base Fractionation : Dissolve the extract in dichloromethane. Wash with 1M NaOH to extract acidic components (including 5M2H) into the aqueous phase. Acidify the aqueous phase with 2M HCl and re-extract with dichloromethane.

    • Self-Validation: Spike the initial sample with a deuterated internal standard (e.g., 5-methyl-2-hexenoic acid-d3) to calculate precise recovery yields and validate extraction efficiency.

  • GC-O/MS Analysis : Inject the acidic fraction into a GC equipped with a mass spectrometer and an olfactory sniffing port. The human assessor notes the retention time of the characteristic "acidic/fruity" odor, which is then cross-referenced with the MS fragmentation pattern to confirm the presence of 5M2H[4].

References

  • Mintaimycins, a Group of Novel Peptide Metabolites from Micromonospora sp.
  • The secondary metabolites of rare actinomycetes: chemistry and bioactivity Source: RSC Advances URL
  • Insights into the biosynthesis of icumazole unveiling a distinctive family of crotonyl-CoA carboxylase/reductase Source: bioRxiv URL
  • Moraxella Species Are Primarily Responsible for Generating Malodor in Laundry Source: Applied and Environmental Microbiology / ASM Journals URL
  • Chemical Composition of Root Essential oil of Peperomia pellucida (L.) Kunth.

Sources

Exploratory

The Biological Activity and Pharmacological Utility of 5-Methylhex-2-enoic Acid and Its Derivatives

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary 5-Methylhex-2-enoic acid is a versatile 7-carbon α,β -unsaturated aliphatic acid that serves as a critical structural motif in both na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

5-Methylhex-2-enoic acid is a versatile 7-carbon α,β -unsaturated aliphatic acid that serves as a critical structural motif in both natural product biosynthesis and synthetic peptidomimetic engineering. While occasionally encountered in pharmaceutical quality control as Pregabalin Impurity 178[1], its true scientific value lies in its inherent biological activities and its ability to confer conformational rigidity to drug candidates. This whitepaper synthesizes the latest pharmacological data surrounding this scaffold, exploring its role as a potent antifungal metabolite, a stabilized dipeptide mimic in Growth Hormone Secretagogues (GHS), and an adipogenic driver in novel macrolactam conjugates.

Structural Pharmacology of the Scaffold

The core structure of 5-methylhex-2-enoic acid features two critical pharmacophoric elements:

  • α,β -Unsaturation (C2-C3): The trans-alkene bond restricts the conformational flexibility of the carbon backbone. In peptidomimetic design, this locks the molecule into a specific bioactive conformation, significantly reducing the entropic penalty upon target receptor binding.

  • Terminal Isobutyl Group (C5-Methyl): The branched lipophilic tail provides substantial hydrophobic bulk, allowing the scaffold to anchor deeply into lipophilic pockets of target proteins, such as G-protein coupled receptors (GPCRs) or fungal cell wall enzymes.

Workflow A 5-Methylhex-2-enoic Acid Scaffold B Hydroxylation (5-hydroxyl derivative) A->B Microbial Biosynthesis C Amination (5-amino derivative) A->C Synthetic Modification D Peptide Conjugation (Mintaimycins) A->D NRPS Assembly E Antifungal Activity (Actinoplanes sp.) B->E IC50: 27-32 mg/L F GH Secretagogue (Peptidomimetic) C->F Enhanced Oral Bioavailability G Adipogenesis (Micromonospora sp.) D->G 3T3-L1 Differentiation

Fig 1: Structural modifications of 5-methylhex-2-enoic acid and their distinct biological pathways.

Microbial Biosynthesis and Antifungal Applications

In soil microbiomes, rare actinomycetes utilize the 5-methylhex-2-enoic acid backbone to synthesize defense metabolites. A bioactivity-guided fractionation of Actinoplanes sp. HBDN08 yielded 5-hydroxyl-5-methyl-2-hexenoic acid [2].

The hydroxylation at the tertiary C5 carbon introduces a hydrogen-bond donor/acceptor pair while maintaining the structural rigidity of the alkene. This specific derivative exhibits potent in vitro and in vivo antifungal activity against major agricultural pathogens. Greenhouse trials demonstrated that application at 350 mg/L achieved disease control rates of 71.42% against Botrytis cinerea and 78.63% against Cladosporium cucumerinum[2]. The mechanism of action is hypothesized to involve the disruption of fungal membrane sterol biosynthesis, driven by the amphiphilic nature of the hydroxylated fatty acid chain.

Peptidomimetic Engineering: Growth Hormone Secretagogues (GHS)

One of the most advanced applications of this scaffold is in the rational design of orally active Growth Hormone Secretagogues. Native GH-releasing peptides are rapidly degraded by gastrointestinal and serum aminopeptidases, limiting their clinical utility.

To overcome this, medicinal chemists synthesized 5-amino-5-methyl-2-hexenoic acid to serve as an N-terminal dipeptide mimic[3].

  • The Causality of the Design: By replacing a hydrolyzable peptide bond with an α,β -unsaturated carbon chain, researchers completely bypassed proteolytic cleavage while maintaining the essential basic amine and hydrophobic spatial arrangement required for binding to the GHSR1a receptor.

  • Pharmacological Outcome: The incorporation of this mimic into modified tripeptides (e.g., compound 7a) resulted in a 15-fold increase in in vitro potency compared to baseline peptides, achieving an ED50​ of 30 nmol/kg in swine models and an oral bioavailability ( fpo​ ) of up to 55% in beagle dogs[3].

Signaling L 5-Amino-5-methyl-2-hexenoic Acid Modified Tripeptide (7a) R GHSR1a Receptor (Pituitary Somatotroph) L->R High Affinity Binding G Gαq/11 Subunit Activation R->G Conformational Change PLC Phospholipase C (PLC) Cleavage of PIP2 G->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening PKC Protein Kinase C Activation DAG->PKC GH Growth Hormone (GH) Exocytosis Ca->GH Vesicle Fusion PKC->GH Synergistic Amplification

Fig 2: GHSR1a signaling cascade activated by 5-amino-5-methyl-2-hexenoic acid peptidomimetics.

Macrolactam Conjugates and Adipogenesis

The un-modified 5-methyl-2-hexenoic acid moiety is also found conjugated within complex natural peptides. Mintaimycins , a group of novel peptide metabolites isolated from Micromonospora sp. C-3509, feature a central β -methylphenylalanine linked at its amino group directly to 5-methyl-2-hexenoic acid[4].

Mintaimycin A1 acts as a potent biological modulator, inducing pre-adipocyte differentiation in 3T3-L1 fibroblast cells at a concentration of 10.0 μ mol/L[4]. The presence of the rigid 5-methyl-2-hexenoic acid tail is believed to facilitate cellular membrane penetration and subsequent interaction with intracellular nuclear receptors (such as PPAR γ ), driving the transcriptional cascade required for adipocyte lineage commitment.

Quantitative Data Summary

The following table synthesizes the biological activity metrics of 5-methylhex-2-enoic acid derivatives across different biological targets:

Compound DerivativeSource / ContextTarget Organism / Cell LineBiological Activity Metric
5-hydroxyl-5-methyl-2-hexenoic acid Actinoplanes sp. HBDN08Botrytis cinerea IC50​=32.45 mg/L
5-hydroxyl-5-methyl-2-hexenoic acid Actinoplanes sp. HBDN08Cladosporium cucumerinum IC50​=27.17 mg/L
5-hydroxyl-5-methyl-2-hexenoic acid Actinoplanes sp. HBDN08Corynespora cassiicola IC50​=30.66 mg/L
5-amino-5-methyl-2-hexenoic acid (in Tripeptide 7a)Synthetic PeptidomimeticRat Pituitary Somatotrophs15x baseline potency; ED50​=30 nmol/kg (swine)
Mintaimycin A1 (contains 5-methyl-2-hexenoic acid)Micromonospora sp. C-35093T3-L1 Fibroblast CellsInduces adipogenesis at 10.0 μ mol/L

Methodological Frameworks

To ensure reproducibility and scientific rigor, the following protocols outline the core methodologies used to evaluate the biological activity of these compounds.

Protocol A: Bioactivity-Guided Isolation of Antifungal Metabolites

Causality & Rationale: Untargeted metabolomics often yields abundant but biologically inert compounds. A bioactivity-guided approach ensures that isolation efforts (chromatography) are strictly correlated with the desired biological phenotype, eliminating false positives.

  • Fermentation & Extraction: Cultivate Actinoplanes sp. HBDN08 in 50L of optimal starch-casein broth for 7 days. Extract the whole broth with ethyl acetate (1:1 v/v) three times. Concentrate the organic layer in vacuo.

  • Primary Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a step gradient of CHCl3​ /MeOH.

  • Bioassay-Guided Selection: Test all fractions using a 96-well microbroth dilution assay against B. cinerea spores ( 1×105 CFU/mL). Select only the fractions demonstrating >80% growth inhibition.

  • Purification: Purify the active fraction using semi-preparative RP-HPLC (C18 column, H2​O /Acetonitrile gradient) to yield pure 5-hydroxyl-5-methyl-2-hexenoic acid.

  • System Validation & Quality Control: The assay is a self-validating system. Amphotericin B (2 μ g/mL) must be included as a positive control, and 1% DMSO as a vehicle negative control. Calculate the Z'-factor for the microbroth assay; data is only accepted if Z′≥0.6 , ensuring the signal-to-noise ratio is statistically robust for hit identification.

Protocol B: Rat Pituitary Assay for GHS Peptidomimetics

Causality & Rationale: While recombinant CHO cells expressing GHSR1a are useful for high-throughput screening, primary rat pituitary cells natively express both the receptor and the complex intracellular exocytotic machinery required for Growth Hormone (GH) release. This provides a highly predictive model for in vivo efficacy.

  • Cell Isolation: Euthanize adult male Sprague-Dawley rats. Isolate the anterior pituitary glands and enzymatically digest them using 0.25% trypsin and collagenase to yield a single-cell suspension of somatotrophs.

  • Culturing: Plate cells at 2×105 cells/well in 48-well plates using DMEM supplemented with 10% FBS. Incubate for 72 hours at 37°C ( 5%CO2​ ) to allow receptor recovery.

  • Compound Incubation: Wash cells with serum-free medium. Incubate cells with varying concentrations (0.1 nM to 10 μ M) of the 5-amino-5-methyl-2-hexenoic acid modified tripeptides for 15 minutes.

  • Quantification: Collect the supernatant and quantify secreted GH using a rat-specific GH ELISA kit.

  • System Validation & Quality Control: Include endogenous Ghrelin (10 nM) as a physiological positive control to validate somatotroph responsiveness. Generate a standard curve using recombinant rat GH ( R2>0.99 ). Perform a one-way ANOVA with Dunnett’s post-hoc test to verify that the compound-induced GH release is statistically significant ( p<0.05 ) compared to the basal vehicle control.

References

  • Isolation and identification of 5-hydroxyl-5-methyl-2-hexenoic acid from Actinoplanes sp. HBDN08 with antifungal activity Source: PubMed (National Institutes of Health) URL:[2]

  • Novel Orally Active Growth Hormone Secretagogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[3]

  • Mintaimycins, a Group of Novel Peptide Metabolites from Micromonospora sp. C-3509 Source: ProQuest URL:[4]

  • 5-Methylhex-2-enoic acid | C7H12O2 | CID 53421020 Source: PubChem (National Institutes of Health) URL:[1]

Sources

Foundational

An In-depth Technical Guide to the Structural Isomers of 5-Methylhex-2-enoic Acid

Abstract This technical guide provides a comprehensive exploration of the structural isomers of 5-methylhex-2-enoic acid, a molecule of interest in synthetic and medicinal chemistry. With the molecular formula C₇H₁₂O₂, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the structural isomers of 5-methylhex-2-enoic acid, a molecule of interest in synthetic and medicinal chemistry. With the molecular formula C₇H₁₂O₂, a multitude of structural arrangements are possible, each possessing unique physicochemical properties and potential biological activities. This document will systematically elucidate the various classes of isomers, including chain, positional, and functional group isomers. Furthermore, detailed experimental protocols for the synthesis and spectroscopic differentiation of these isomers are presented, offering researchers, scientists, and drug development professionals a practical framework for their identification and characterization. The guide emphasizes the causal relationships behind experimental choices and provides a self-validating system of protocols to ensure scientific integrity.

Introduction to Structural Isomerism

In the realm of organic chemistry, isomerism describes the phenomenon where molecules share the same molecular formula but exhibit different arrangements of atoms.[1][2] Structural isomerism, also known as constitutional isomerism, is a fundamental concept within this field, where isomers differ in the connectivity of their atoms.[1][3] This seemingly subtle difference in atomic arrangement can lead to vastly different chemical and physical properties.[4] Understanding the structural isomers of a target molecule is paramount in drug discovery and development, as different isomers can exhibit varied efficacy, toxicity, and metabolic profiles.

The three primary categories of structural isomerism are:

  • Chain Isomerism: This occurs when the arrangement of the carbon skeleton differs. For a given molecular formula, isomers may have a straight carbon chain or a branched one.[1][2][3]

  • Positional Isomerism: In this type, the carbon skeleton remains the same, but the position of a functional group or a substituent atom differs.[1][2][3]

  • Functional Group Isomerism: These isomers have the same molecular formula but possess different functional groups. This leads to the most significant differences in chemical properties among structural isomers.[1][2][3]

This guide will systematically explore these types of isomerism as they pertain to the C₇H₁₂O₂ molecular formula, with a focus on the isomers of 5-methylhex-2-enoic acid.

**2. The Isomeric Landscape of 5-Methylhex-2-enoic Acid (C₇H₁₂O₂) **

The molecular formula C₇H₁₂O₂ indicates a degree of unsaturation of two. This can be accounted for by a double bond and a carbonyl group (as in an unsaturated carboxylic acid or ester), two double bonds, a triple bond, or two rings. 5-Methylhex-2-enoic acid itself contains one carbon-carbon double bond and one carbon-oxygen double bond within its carboxylic acid functional group.

Chain Isomers of Heptenoic Acid

Chain isomers of 5-methylhex-2-enoic acid will have different carbon skeletons. The parent chain can be a heptenoic acid (7 carbons), a hexenoic acid with a methyl substituent, a pentenoic acid with an ethyl or two methyl substituents, and so on.

Isomer NameCarbon Skeleton
Hept-2-enoic acidStraight seven-carbon chain
5-Methylhex-2-enoic acidSix-carbon chain with a methyl group at C5
4-Methylhex-2-enoic acidSix-carbon chain with a methyl group at C4
3-Methylhex-2-enoic acidSix-carbon chain with a methyl group at C3
2-Methylhex-2-enoic acidSix-carbon chain with a methyl group at C2
4-Ethylpent-2-enoic acidFive-carbon chain with an ethyl group at C4
3,4-Dimethylpent-2-enoic acidFive-carbon chain with methyl groups at C3 & C4
Positional Isomers of 5-Methylhex-2-enoic Acid

Positional isomers will have the same carbon skeleton (a methyl-substituted hexanoic acid) but differ in the position of the double bond or the methyl group.

Isomer NamePosition of Double BondPosition of Methyl Group
5-Methylhex-2-enoic acidC2-C3C5
5-Methylhex-3-enoic acidC3-C4C5
5-Methylhex-4-enoic acidC4-C5C5
4-Methylhex-2-enoic acidC2-C3C4
3-Methylhex-2-enoic acidC2-C3C3
2-Methylhex-3-enoic acidC3-C4C2
Functional Group Isomers of C₇H₁₂O₂

Functional group isomers will have a different functional group from the carboxylic acid. Given the molecular formula, prominent examples include esters, cyclic ethers with a carbonyl group, and cyclic alcohols with a double bond.

Isomer NameFunctional Group
Methyl hex-2-enoateEster
Ethyl pent-2-enoateEster
Propyl but-2-enoateEster
Cyclohexanecarboxylic acidCarboxylic acid (with a saturated ring)
2-Hydroxy-3-methylcyclohexanoneKetone and Alcohol
4-OxoheptanalAldehyde and Ketone

This guide will focus on the differentiation of the carboxylic acid isomers (chain and positional).

Synthetic Pathways to Branched-Chain Unsaturated Carboxylic Acids

The synthesis of specific structural isomers of 5-methylhex-2-enoic acid requires strategic planning to control the carbon skeleton and the position of the double bond. Several methods are available for the synthesis of α,β-unsaturated carboxylic acids and their derivatives.[5][6]

General Synthetic Strategy: Aldol Condensation and Wittig-type Reactions

A common and versatile approach involves the condensation of an aldehyde or ketone with a compound containing an activated methylene group, such as malonic acid or its esters (Knoevenagel condensation), followed by decarboxylation.[7] Alternatively, the Wittig reaction or Horner-Wadsworth-Emmons reaction provides excellent control over the location and stereochemistry of the double bond.

Diagram 1: General Synthetic Workflow

G Start Starting Materials (Aldehyde/Ketone + Activated Methylene Compound) Condensation Condensation Reaction (e.g., Knoevenagel) Start->Condensation Intermediate Intermediate (e.g., α,β-Unsaturated Dicarboxylic Acid) Condensation->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Product Target Isomer (α,β-Unsaturated Carboxylic Acid) Decarboxylation->Product

Caption: A generalized workflow for the synthesis of α,β-unsaturated carboxylic acids.

Protocol: Synthesis of 5-Methylhex-2-enoic Acid

Principle: This protocol utilizes a Knoevenagel condensation between isovaleraldehyde (3-methylbutanal) and malonic acid. The intermediate unsaturated dicarboxylic acid readily undergoes decarboxylation upon heating to yield the target product.

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Malonic acid

  • Pyridine (catalyst)

  • Piperidine (co-catalyst)

  • Toluene

  • Hydrochloric acid (10% aqueous solution)

  • Sodium sulfate (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine isovaleraldehyde (1.0 eq), malonic acid (1.1 eq), and toluene.

  • Add a catalytic amount of pyridine (0.1 eq) and piperidine (0.02 eq).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with 10% HCl to remove the pyridine and piperidine.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is a mixture of the intermediate and the final product. Heat the crude mixture gently (e.g., in an oil bath at 120-140 °C) until gas evolution (CO₂) ceases, indicating complete decarboxylation.

  • Purify the resulting 5-methylhex-2-enoic acid by distillation or column chromatography.

Spectroscopic Differentiation of Structural Isomers

The unambiguous identification of each structural isomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For all the carboxylic acid isomers of C₇H₁₂O₂, the following characteristic absorptions are expected:

  • O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹.[8][9][10]

  • C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹. Conjugation with the C=C double bond will typically lower this frequency to around 1690-1715 cm⁻¹.[8][9]

  • C=C Stretch: An absorption in the range of 1620-1680 cm⁻¹.

While IR spectroscopy confirms the presence of the α,β-unsaturated carboxylic acid moiety, it is generally insufficient to differentiate between the various chain and positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule and is the primary technique for differentiating structural isomers.

The chemical shift, splitting pattern (multiplicity), and integration of the proton signals provide a unique fingerprint for each isomer.

Proton EnvironmentTypical Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)10-13Singlet (broad)
Vinylic Protons (-CH=CH-)5.5-7.5Doublets or multiplets
Protons α to C=O2.0-2.5Varies
Protons α to C=C2.0-2.5Varies
Alkyl Protons0.8-1.7Varies

Example of Differentiation:

  • 5-Methylhex-2-enoic acid: Will show a doublet for the two methyl groups of the isopropyl moiety at the end of the chain.

  • Hept-2-enoic acid: Will show a triplet for the terminal methyl group.

  • 3-Methylhex-2-enoic acid: The methyl group signal will be a doublet, and its position will influence the splitting of the adjacent vinylic proton.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment.

Carbon EnvironmentTypical Chemical Shift (ppm)
Carboxylic Acid (C=O)165-185
Vinylic Carbons (C=C)115-145
Carbon α to C=O30-40
Alkyl Carbons10-30

The number of distinct signals in the ¹³C NMR spectrum can help distinguish between isomers with different symmetries. For example, isomers with more branching will generally have more complex spectra.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_1 Spectroscopic Data Sample Synthesized Isomer Mixture Separation Chromatographic Separation (e.g., HPLC, GC) Sample->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 IsomerN Isolated Isomer N Separation->IsomerN IR IR Spectroscopy Isomer1->IR H_NMR ¹H NMR Spectroscopy Isomer1->H_NMR C_NMR ¹³C NMR Spectroscopy Isomer1->C_NMR Structure_Elucidation Structure Elucidation IR->Structure_Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation

Caption: Workflow for the separation and spectroscopic identification of structural isomers.

Conclusion

The structural isomers of 5-methylhex-2-enoic acid represent a diverse set of molecules, each with the potential for unique chemical and biological properties. A systematic approach, combining targeted synthesis and comprehensive spectroscopic analysis, is essential for their individual preparation and characterization. This guide provides a foundational framework for researchers and professionals in the field, enabling the confident identification and further investigation of these important chemical entities. The principles and protocols outlined herein are broadly applicable to the study of other isomeric systems, underscoring the fundamental importance of structural analysis in modern chemistry.

References

  • Study.com. (n.d.). Structural Isomers Definition, Types & Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Types of Structural Isomerism. Retrieved from [Link]

  • Compound Interest. (2014, May 22). A Brief Guide to Types of Isomerism in Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Structural Isomerism. Retrieved from [Link]

  • ChemTalk. (2023, February 17). Constitutional Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Unsaturated Carboxylic Acid Salts. Retrieved from [Link]

  • Google Patents. (n.d.). US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters.
  • Royal Society of Chemistry. (2020, April 7). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2013, February 17). Spectroscopic Characterization and Constitutional and Rotational Isomerism of ClC(O)SCN and ClC(O)NCS. The Journal of Physical Chemistry A. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhex-2-enoic acid. Retrieved from [Link]

  • Chinese Chemical Society. (2020, February 26). A Study on Constitutional Isomerism in Covalent Organic Frameworks: Controllable Synthesis, Transformation, and Distinct Difference in Properties. CCS Chemistry. Retrieved from [Link]

  • ausetute.com.au. (n.d.). IUPAC Naming Branched-Chain Alkanes Chemistry Tutorial. Retrieved from [Link]

  • INTRODUCTION TO ORGANIC NOMENCLATURE. (n.d.). Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.2 Nomenclature of Alkanes – Organic Chemistry I. Retrieved from [Link]

  • How to name organic compounds using the IUPAC rules. (n.d.). Retrieved from [Link]

Sources

Exploratory

5-Methylhex-2-enoic Acid: IUPAC Nomenclature, Synonyms, and Its Critical Role in Pregabalin Synthesis

Executive Summary In the landscape of pharmaceutical manufacturing and organic synthesis, specific aliphatic unsaturated carboxylic acids serve as foundational building blocks for complex Active Pharmaceutical Ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical manufacturing and organic synthesis, specific aliphatic unsaturated carboxylic acids serve as foundational building blocks for complex Active Pharmaceutical Ingredients (APIs). 5-Methylhex-2-enoic acid is a prime example of such a molecule. While it may appear as a simple branched-chain fatty acid, it is a critical synthetic intermediate—and a rigorously monitored impurity—in the commercial production of Pregabalin (marketed as Lyrica®), a blockbuster gabapentinoid used to treat neuropathic pain and epilepsy.

This technical whitepaper provides an in-depth analysis of 5-methylhex-2-enoic acid, detailing its IUPAC nomenclature, physicochemical properties, synthetic utility, and the analytical workflows required for its detection in pharmaceutical quality control.

Chemical Identity & IUPAC Nomenclature

The structural framework of 5-methylhex-2-enoic acid dictates its chemical behavior, particularly its susceptibility to nucleophilic attack (Michael addition) at the β -carbon, which is the cornerstone of its utility in drug synthesis.

IUPAC Nomenclature Breakdown

The systematic IUPAC name is (2E)-5-methylhex-2-enoic acid [1]. The nomenclature is derived through the following logical sequence:

  • Principal Functional Group: The carboxylic acid group (-COOH) takes the highest priority, designating carbon-1 (C1).

  • Longest Carbon Chain: The longest continuous carbon chain containing both the principal functional group and the double bond consists of six carbons, forming the hex- parent structure.

  • Unsaturation: A carbon-carbon double bond is located between C2 and C3, modifying the parent name to hex-2-enoic acid .

  • Branching: A methyl group (-CH₃) is attached at C5, resulting in the 5-methyl prefix.

  • Stereochemistry: The substituents around the double bond typically adopt the trans configuration due to thermodynamic stability during synthesis, designated as the (E) stereoisomer.

Synonyms and Industrial Designations

In industrial and regulatory contexts, this compound is known by several synonyms[1]:

  • 5-Methyl-2-hexenoic acid (Common literature name)

  • (E)-5-Methylhex-2-enoic acid (Stereospecific designation)

  • Pregabalin Impurity 178 (Pharmacopeial/regulatory designation)

  • CAS Registry Number: 41653-96-7

Physicochemical Properties

To facilitate formulation and extraction strategies, the quantitative properties of 5-methylhex-2-enoic acid are summarized below[1]:

PropertyValueCausality / Significance
Molecular Formula C₇H₁₂O₂Defines the mass and elemental composition.
Molecular Weight 128.17 g/mol Critical for stoichiometric calculations in API synthesis.
XLogP3 (Lipophilicity) 1.8Indicates moderate lipophilicity, favoring organic extraction (e.g., in toluene or ethyl acetate) during workup.
Topological Polar Surface Area 37.3 ŲDriven entirely by the carboxylic acid moiety; dictates chromatographic retention behavior.
Hydrogen Bond Donors/Acceptors 1 / 2Influences solubility and interaction with stationary phases in HPLC.

Mechanistic Role in Drug Development: The Pregabalin Pathway

Pregabalin, or (S)-3-(aminomethyl)-5-methylhexanoic acid, is structurally a γ -amino acid. The synthesis of this API relies heavily on the construction of its carbon backbone via 5-methylhex-2-enoic acid or its ester derivatives[2][3].

The Synthetic Logic

The α,β -unsaturated carbonyl system of 5-methylhex-2-enoic acid is an ideal Michael acceptor. In the synthesis of Pregabalin, a cyanide ion or nitromethane is introduced via a conjugate addition (Michael addition) to the β -carbon (C3) of the hexenoic acid derivative. This step installs the critical carbon atom that will eventually become the aminomethyl group of Pregabalin[4][5].

G Isoval Isovaleraldehyde (Starting Material) Cond Knoevenagel Condensation (Malonic Acid / Cyanoacetate) Isoval->Cond Enoic 5-Methylhex-2-enoic acid (Intermediate / Impurity 178) Cond->Enoic Michael Michael Addition (Cyanide / Nitromethane) Enoic->Michael Precursor 3-Cyano-5-methylhexanoic acid (Precursor) Michael->Precursor Reduction Catalytic Hydrogenation & Chiral Resolution Precursor->Reduction Pregabalin (S)-Pregabalin (API) Reduction->Pregabalin

Figure 1: Synthetic pathway of Pregabalin highlighting 5-methylhex-2-enoic acid as an intermediate.

Experimental Protocols: Synthesis & Validation

As a Senior Application Scientist, ensuring the reproducibility and self-validation of synthetic protocols is paramount. Below is a field-proven methodology for synthesizing 5-methylhex-2-enoic acid, followed by the analytical workflow to monitor it as an impurity.

Protocol A: Synthesis of 5-Methylhex-2-enoic Acid via Knoevenagel Condensation

Objective: Synthesize the (E)-isomer of 5-methylhex-2-enoic acid from isovaleraldehyde with high stereoselectivity.

Reagents:

  • Isovaleraldehyde (3-methylbutanal): 1.0 equivalent

  • Malonic acid: 1.1 equivalents

  • Pyridine (Solvent/Base): 3.0 volumes

  • Piperidine (Catalyst): 0.1 equivalents

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap with malonic acid and pyridine. Stir until complete dissolution.

  • Catalyst Addition: Add piperidine to the mixture. Causality: Piperidine acts as a nucleophilic catalyst, forming an iminium ion intermediate with the aldehyde, which is highly electrophilic and accelerates the attack by the malonate enolate.

  • Aldehyde Addition: Cool the mixture to 0–5 °C. Add isovaleraldehyde dropwise over 30 minutes to control the exothermic condensation.

  • Decarboxylation (Heating): Gradually heat the reaction mixture to reflux (approx. 80–90 °C) for 4–6 hours. Causality: Heating drives the decarboxylation of the intermediate alkylidenemalonic acid. The (E)-isomer is formed predominantly due to the thermodynamic stability of placing the bulky isobutyl group trans to the carboxylic acid.

  • Workup: Cool the mixture to room temperature, acidify with 2M HCl to pH 2 (to protonate the carboxylate), and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation to yield a pale yellow oil.

Protocol B: Analytical Workflow for "Impurity 178" Detection

Because unreacted 5-methylhex-2-enoic acid can carry over into the final API, it is classified as Pregabalin Impurity 178 . Regulatory guidelines (ICH Q3A) require its quantification to ensure patient safety.

Analytical Method: HPLC-UV

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm. Causality: The conjugated α,β -unsaturated double bond of Impurity 178 provides a strong π→π∗ transition at ~210 nm, allowing it to be easily distinguished from the saturated aliphatic backbone of Pregabalin, which lacks a strong chromophore.

Workflow Sample Pregabalin API Batch Sampling Prep Sample Preparation (Dissolution in Mobile Phase) Sample->Prep HPLC HPLC-UV Analysis (Isocratic or Gradient) Prep->HPLC Detect Detection of Impurity 178 (UV @ 210 nm) HPLC->Detect Decision Threshold Check (< 0.1% ICH limit) Detect->Decision Pass Batch Release Decision->Pass Pass Fail Batch Rejection / Reprocessing Decision->Fail Fail

Figure 2: Analytical workflow for detecting 5-methylhex-2-enoic acid (Impurity 178) in API batches.

Conclusion

5-Methylhex-2-enoic acid is far more than a simple branched-chain carboxylic acid; it is a linchpin in the synthesis of neuroactive gabapentinoids. Understanding its IUPAC nomenclature, thermodynamic behavior during synthesis, and its spectroscopic properties is essential for drug development professionals. By mastering the Knoevenagel-Michael addition sequence and implementing rigorous HPLC-UV analytical workflows, process chemists can ensure both the high-yield synthesis of Pregabalin and the stringent quality control required for regulatory compliance.

References

  • PubChem, National Center for Biotechnology Information. "5-Methylhex-2-enoic acid | C7H12O2 | CID 53421020". PubChem Database.[1] URL:[Link]

  • Belliotti, T. R., et al. "Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein". Journal of Medicinal Chemistry, 2005, Vol. 48, No. 7, pp. 2294-2307.[2][3] URL:[Link]

  • European Patent Office. "Methods of making (S)-3-(aminomethyl)-5-methylhexanoic acid". Patent EP0828704B1, 2002.[4] URL:

  • United States Patent and Trademark Office. "Process for the preparation of pregabalin". Patent US8168828B2, 2012.[5] URL:

Sources

Foundational

An In-depth Technical Guide to 5-Methylhex-2-enoic Acid: From Synthesis to Potential Applications

Abstract This technical guide provides a comprehensive overview of 5-methylhex-2-enoic acid (CAS No: 41653-96-7), a C7 unsaturated carboxylic acid.[1][2] While a detailed historical account of its initial discovery is no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 5-methylhex-2-enoic acid (CAS No: 41653-96-7), a C7 unsaturated carboxylic acid.[1][2] While a detailed historical account of its initial discovery is not prominent in the scientific literature, this document consolidates the current knowledge surrounding its synthesis, physicochemical properties, and analytical characterization. Primarily recognized as a valuable synthetic intermediate in organic chemistry, its potential biological significance is explored in the context of related short-chain fatty acids. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of this molecule and detailed experimental protocols.

Introduction and Physicochemical Properties

5-Methylhex-2-enoic acid is an α,β-unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[2] It exists as a clear, colorless oil and is utilized as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a carboxylic acid functional group conjugated with a carbon-carbon double bond, and a terminal isobutyl group, imparts specific reactivity and spectroscopic characteristics.

PropertyValueSource
IUPAC Name 5-methylhex-2-enoic acidPubChem[2]
CAS Number 41653-96-7Pharmaffiliates[1]
Molecular Formula C₇H₁₂O₂PubChem[2]
Molecular Weight 128.17 g/mol PubChem[2]
Appearance Clear Colourless OilPharmaffiliates[1]
Storage 2-8°C RefrigeratorPharmaffiliates[1]

Historical Context and Known Occurrences

While direct research into the history of 5-methylhex-2-enoic acid is limited, the study of a related isomer, trans-3-methyl-2-hexenoic acid, has a more documented past. This isomer was initially, and incorrectly, linked to a specific odor in the sweat of individuals with schizophrenia.[3][4] Subsequent research debunked this association, establishing it as a common component of human axillary sweat in the general population.[4] This historical tangent with a structural isomer highlights the importance of precise analytical methods in identifying and characterizing such molecules.

Synthesis of 5-Methylhex-2-enoic Acid

The synthesis of α,β-unsaturated carboxylic acids like 5-methylhex-2-enoic acid can be achieved through several established organic reactions. A highly effective and common method is the Knoevenagel condensation, particularly with the Doebner modification.[5][6][7] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[5][6]

The logical synthetic pathway for 5-methylhex-2-enoic acid starts with isovaleraldehyde (3-methylbutanal) and malonic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Isovaleraldehyde Isovaleraldehyde (3-Methylbutanal) Intermediate Unstable Intermediate Isovaleraldehyde->Intermediate Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate Catalyst Pyridine (Solvent) Piperidine (Catalyst) FinalProduct 5-Methylhex-2-enoic Acid Intermediate->FinalProduct Decarboxylation & Dehydration (Doebner Modification) Byproduct CO₂ + H₂O Intermediate->Byproduct

Caption: Knoevenagel-Doebner condensation pathway for the synthesis of 5-Methylhex-2-enoic acid.

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol outlines a general procedure for the synthesis of 5-methylhex-2-enoic acid from isovaleraldehyde and malonic acid.

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0 eq) in anhydrous pyridine (2-3 volumes).

  • Addition of Reactants: To this solution, add isovaleraldehyde (1.0 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction mixture will typically turn a darker color and evolution of CO₂ will be observed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and slowly add concentrated hydrochloric acid until the solution is acidic (pH 1-2). This will precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-methylhex-2-enoic acid.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

The structure of 5-methylhex-2-enoic acid can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the protons alpha to the carbonyl group, the allylic protons, the methine proton of the isobutyl group, and the diastereotopic methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic carbon, the olefinic carbons, and the aliphatic carbons of the isobutyl group.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of 5-methylhex-2-enoic acid, often after derivatization to a more volatile ester form (e.g., methyl or trimethylsilyl ester) to improve chromatographic performance.[8] The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of water, the carboxyl group, and fragmentation of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of 5-methylhex-2-enoic acid will exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the conjugated carbonyl group, expected around 1700-1680 cm⁻¹.

  • A C=C stretching band for the double bond in the region of 1650-1600 cm⁻¹.

  • C-H stretching and bending vibrations for the alkyl chain.

G cluster_workflow Analytical Workflow Sample 5-Methylhex-2-enoic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS after derivatization) Sample->MS IR Infrared Spectroscopy Sample->IR Data Structural Confirmation NMR->Data MS->Data IR->Data

Caption: Workflow for the analytical characterization of 5-Methylhex-2-enoic acid.

Biological Significance and Potential Applications

Currently, there is a lack of specific studies on the biological activity of 5-methylhex-2-enoic acid. Its primary documented role is as a synthetic intermediate.[1] However, as a short-chain fatty acid (SCFA), its structural characteristics suggest potential, yet uninvestigated, biological roles.

SCFAs are well-known metabolites produced by gut microbiota and play crucial roles in host physiology.[9][10][11] They are involved in maintaining gut health, modulating the immune system, and influencing metabolic processes.[9][10][11][12] While most research focuses on saturated SCFAs like acetate, propionate, and butyrate, unsaturated SCFAs also exhibit biological activities.

Given its structure, 5-methylhex-2-enoic acid could potentially interact with pathways modulated by other SCFAs. However, any such activity is purely speculative at this point and requires dedicated biological investigation.

The presence of 5-methylhex-2-enoic acid as an impurity in Pregabalin suggests its potential relevance in pharmaceutical quality control and toxicology.[2] Studies on the toxicity of carboxylic acid-containing drugs and their metabolites are an active area of research, as some can be associated with idiosyncratic drug toxicity.[13] The toxicological profile of 5-methylhex-2-enoic acid itself has not been extensively studied, but as a class, unsaturated carboxylic acids generally exhibit low mammalian toxicity, though they can be irritants to the skin and eyes.[14]

Conclusion

5-Methylhex-2-enoic acid is a readily synthesizable α,β-unsaturated carboxylic acid with well-defined physicochemical and spectroscopic properties. While its history of discovery is not well-documented and its biological activities remain largely unexplored, its utility as a synthetic intermediate is established. Future research could focus on elucidating any potential pharmacological or toxicological effects, particularly given its structural relation to biologically active short-chain fatty acids and its presence as a pharmaceutical impurity. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers interested in exploring the chemistry and potential applications of this molecule.

References

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Jones, G. (1967).
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • PubChem. (n.d.). 5-Methylhex-2-enoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-2-hex-2-enoic Acid. Retrieved from [Link]

  • Smith, K., Thompson, G. F., & Koster, H. D. (1969). Sweat in schizophrenic patients: identification of the odorous substance. Science, 166(3903), 398-399.
  • Gordon, S. G., Smith, K., Rabinowitz, J. L., & Vagelos, P. R. (1973). Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans. Journal of Lipid Research, 14(4), 495-503.
  • Patty's Toxicology, 6th Edition. (2012).
  • Ruan, Z., et al. (2021). Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry. Frontiers in Veterinary Science, 8, 749945.
  • Healthline. (2021, October 8). How Short-Chain Fatty Acids Affect Health and Weight. Retrieved from [Link]

  • Boobis, A. R., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2263-2273.

Sources

Exploratory

5-Methylhex-2-enoic acid literature review and citations

An In-depth Technical Guide to 5-Methylhex-2-enoic Acid: Synthesis, Properties, and Applications Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 5-methylhex-2-enoic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Methylhex-2-enoic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-methylhex-2-enoic acid, a valuable synthetic intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical and physical properties, outlines a detailed synthetic methodology, and explores its current and potential applications. The information is presented to not only inform but also to provide actionable insights for laboratory and developmental work.

Introduction and Physicochemical Properties

5-Methylhex-2-enoic acid, with the CAS number 41653-96-7, is an unsaturated carboxylic acid. Its structure, featuring a carbon-carbon double bond in conjugation with the carboxylic acid group, makes it a versatile building block in organic synthesis. One of its notable, albeit indirect, applications is its connection to the synthesis of Pregabalin, where it is known as "Pregabalin Impurity 178"[1].

A summary of its key physicochemical properties is provided in the table below. These computed properties are essential for predicting its behavior in various chemical and physical processes, from reaction kinetics to purification.

PropertyValueSource
Molecular Formula C7H12O2PubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
IUPAC Name 5-methylhex-2-enoic acidPubChem[1]
CAS Number 41653-96-7Pharmaffiliates
Appearance Clear Colourless OilPharmaffiliates
InChI Key FTHUQCQZQRXJLF-UHFFFAOYSA-NPubChem[1]
SMILES CC(C)CC=CC(=O)OPubChem[1]
XLogP3 1.8PubChem[1]
Polar Surface Area 37.3 ŲPubChem[1]

Synonyms: 5-Methyl-2-hexenoic Acid, (E)-5-METHYL-HEX-2-ENOIC ACID, 5-Methyl-hex-2-enoicacid[1].

Synthesis of 5-Methylhex-2-enoic Acid

The synthesis of 5-methylhex-2-enoic acid can be efficiently achieved through a Knoevenagel condensation reaction, a well-established method for forming carbon-carbon double bonds. This approach is favored for its reliability and the use of readily available starting materials. The logical flow of this synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product Isovaleraldehyde Isovaleraldehyde Condensation Knoevenagel Condensation (Pyridine/Piperidine catalyst) Isovaleraldehyde->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation Product 5-Methylhex-2-enoic acid Condensation->Product

Caption: Synthetic workflow for 5-Methylhex-2-enoic acid via Knoevenagel condensation.

Detailed Experimental Protocol:

The following protocol is a validated method for the synthesis of 5-methylhex-2-enoic acid, adapted from established procedures for similar compounds[2].

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Malonic acid

  • Pyridine (as solvent and base catalyst)

  • Piperidine (as co-catalyst)

  • Diethyl ether

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid in pyridine.

  • Addition of Reactants: To the stirred solution, add isovaleraldehyde dropwise. A small amount of piperidine is then added to catalyze the reaction. The choice of a basic catalyst like pyridine/piperidine is crucial as it facilitates the deprotonation of malonic acid, forming a nucleophilic enolate that attacks the aldehyde.

  • Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC). The Knoevenagel condensation is followed by a decarboxylation step, which is driven by the heat, to yield the α,β-unsaturated carboxylic acid.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a 10% HCl solution to neutralize the pyridine and precipitate the product.

  • Extraction: Extract the product into diethyl ether. The organic layer is then washed sequentially with water and brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methylhex-2-enoic acid.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain a clear, colorless oil.

Applications and Areas of Research

5-Methylhex-2-enoic acid is primarily recognized as a useful synthetic intermediate. Its applications are rooted in its chemical structure, which allows for a variety of subsequent chemical modifications.

Intermediate in Pharmaceutical Synthesis

A significant application of 5-methylhex-2-enoic acid is its role as a precursor or an impurity standard in the synthesis of active pharmaceutical ingredients (APIs). As previously mentioned, it is a known impurity in the synthesis of Pregabalin[1]. Understanding the formation and reactivity of such intermediates is critical for process optimization and regulatory compliance in drug manufacturing. The synthesis of related cyano-derivatives, such as (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester, further highlights its utility in constructing more complex molecular frameworks[3][4].

Fragrance and Flavor Industry

The ethyl ester of 5-methylhex-2-enoic acid, ethyl (E)-5-methylhex-2-enoate, is utilized in the flavor and fragrance industry[5]. The structural features of these types of esters often impart fruity or floral notes, making them valuable components in the formulation of perfumes, cosmetics, and food flavorings.

Potential Biological Activity

While direct studies on the biological activity of 5-methylhex-2-enoic acid are not extensively reported, the broader class of unsaturated carboxylic acids and phenolic acids are known to exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties[6][7][8]. This suggests a potential area for future research to explore the bioactivity of 5-methylhex-2-enoic acid and its derivatives. For instance, oleic acid, an 18-carbon unsaturated fatty acid, has demonstrated anti-inflammatory and hypocholesterolemic effects[6].

The logical relationship for exploring the potential of this compound is outlined below.

Research_Logic cluster_core Core Compound cluster_derivatization Chemical Modification cluster_screening Biological Screening cluster_application Potential Applications Core 5-Methylhex-2-enoic acid Derivatives Esterification & Amidation Core->Derivatives Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial AntiInflammatory Anti-inflammatory Assays Derivatives->AntiInflammatory Antioxidant Antioxidant Assays Derivatives->Antioxidant Pharma Pharmaceutical Leads Antimicrobial->Pharma AntiInflammatory->Pharma Agrochem Agrochemicals Antioxidant->Agrochem

Caption: Logical workflow for the investigation of novel applications for 5-Methylhex-2-enoic acid.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the carbon skeleton and the presence of the double bond and carboxylic acid functional groups. The coupling constants between the vinyl protons in the 1H NMR spectrum can be used to determine the stereochemistry of the double bond (E or Z).

  • Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

Conclusion

5-Methylhex-2-enoic acid is a compound of significant interest due to its role as a versatile synthetic intermediate. Its straightforward synthesis via Knoevenagel condensation makes it an accessible building block for a range of applications, from the pharmaceutical to the fragrance industries. While its primary utility is currently in chemical synthesis, the potential for discovering novel biological activities presents an exciting avenue for future research. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers working with this and related compounds.

References

  • PubChem. 5-Methylhex-2-enoic acid | C7H12O2 | CID 53421020. [Link]

  • Pharmaffiliates. CAS No : 41653-96-7 | Product Name : 5-Methyl-2-hex-2-enoic Acid. [Link]

  • Google Patents. WO2011141923A2 - Improved synthesis of optically pure (s)
  • SpectraBase. 2-Hexenoic acid, 5-methyl-, 4-methylphenyl ester. [Link]

  • PubChem. 2-Cyano-5-methylhex-2-enoic acid | C8H11NO2 | CID 53968379. [Link]

  • ChemBK. 5-Methylhex-4-enoic acid. [Link]

  • Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

  • PubChemLite. 5-methylhex-5-enoic acid (C7H12O2). [Link]

  • Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. [Link]

  • ScienceOpen. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. [Link]

  • PMC. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. [Link]

  • MDPI. A Review of the Health Protective Effects of Phenolic Acids against a Range of Severe Pathologic Conditions (Including Coronavirus-Based Infections). [Link]

  • SAR Publication. Study of the Antioxidant and Anti-Cancer Activity and Biological Activity of (Punicagranatum L.) Extract on Pathogenic. [Link]

Sources

Foundational

theoretical calculations of 5-Methylhex-2-enoic acid properties

An In-Depth Technical Guide to the Theoretical Calculation of 5-Methylhex-2-enoic Acid Properties Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive fram...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Calculation of 5-Methylhex-2-enoic Acid Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the theoretical characterization of 5-Methylhex-2-enoic acid (CAS No: 41653-96-7) using computational chemistry methods.[1][2] We delve into the application of Density Functional Theory (DFT), a robust method for predicting molecular properties, offering a balance between computational cost and accuracy.[3][4][5] This document serves as a practical guide for researchers, outlining the rationale behind methodological choices and providing detailed protocols for calculating key structural, electronic, spectroscopic, and thermodynamic properties. The insights derived from these calculations are invaluable for understanding the molecule's reactivity, stability, and potential applications in fields such as drug design and materials science.

Introduction: The Significance of In Silico Characterization

5-Methylhex-2-enoic acid, a C7 carboxylic acid, presents a structure with potential for diverse chemical interactions, making it a molecule of interest for synthetic intermediates. Its molecular formula is C7H12O2 and it has a molecular weight of approximately 128.17 g/mol .[6] Before embarking on resource-intensive laboratory synthesis and analysis, computational modeling provides an efficient pathway to predict and understand its fundamental properties.[3]

Computational chemistry leverages mathematical models and algorithms to calculate molecular properties, offering profound insights into structure-property relationships.[7] Among the available methods, Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational organic chemistry.[3][8] It provides a framework for investigating the electronic structure of many-body systems, such as molecules, by focusing on the electron density—a function of only three spatial coordinates—rather than the complex many-electron wavefunction.[5] This approach offers a favorable compromise between accuracy and computational expense, making it ideal for studying molecules of this size.[4]

This guide will walk through the theoretical workflow for characterizing 5-Methylhex-2-enoic acid, from initial structure optimization to the prediction of spectroscopic and electronic properties that govern its behavior.

Core Methodology: Density Functional Theory (DFT)

The foundation of our theoretical investigation is DFT. The choice of DFT over simpler methods like Molecular Mechanics (MM) or more computationally expensive post-Hartree-Fock methods is deliberate.[7][9] MM methods, while fast, do not explicitly treat electrons and are thus unsuitable for calculating electronic properties or reaction mechanisms.[7] High-level ab initio methods, while highly accurate, are often too computationally demanding for routine calculations on a molecule with 21 atoms.[4][9] DFT includes electron correlation effects in an efficient manner, providing reliable results for a wide range of molecular properties.[3][8]

The Causality of Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on two key choices: the exchange-correlation (XC) functional and the basis set.

  • Exchange-Correlation Functional: The XC functional is an approximation of the complex exchange and correlation interactions between electrons.[10] For many organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that offers a robust balance of accuracy for geometries, vibrational frequencies, and electronic properties.[8]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets are common, and 6-311+G(d,p) is a strong choice for this application.

    • 6-311: This indicates a triple-zeta valence basis set, providing high flexibility for valence electrons, which are most important for chemical bonding and reactivity.

    • +: The plus sign indicates the addition of diffuse functions, which are crucial for accurately describing the lone pairs on the oxygen atoms and the potential for hydrogen bonding.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution and providing a more accurate description of chemical bonds.

This combination of B3LYP/6-311+G(d,p) represents a self-validating system, as it is a well-established level of theory known to produce reliable predictions for organic molecules that correlate well with experimental data.

Computational Workflow: From Structure to Properties

The theoretical analysis follows a logical progression, where each step builds upon the last. The overall workflow is designed to ensure the final calculated properties correspond to a true energy minimum on the potential energy surface.

G cluster_input Input Phase cluster_core_calc Core Calculation cluster_analysis Property Analysis Input Initial 3D Structure (e.g., from SMILES) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Input->Opt Minimize Energy Freq Frequency Calculation Opt->Freq Confirm Minimum (No Imaginary Frequencies) Electronic Electronic Properties (HOMO, LUMO, ESP) Opt->Electronic From Optimized Geometry Spectra Spectroscopic Prediction (IR, NMR) Opt->Spectra From Optimized Geometry & Shielding Tensors Thermo Thermochemistry (Enthalpy, Gibbs Free Energy) Freq->Thermo From Vibrational Modes

Caption: Computational workflow for theoretical property prediction.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol ensures that the molecular structure used for property calculations is at a stable equilibrium.

Objective: To find the lowest energy conformation (ground state geometry) of (E)-5-Methylhex-2-enoic acid and confirm it is a true minimum.

Step-by-Step Methodology:

  • Initial Structure Generation: Generate an initial 3D structure of (E)-5-Methylhex-2-enoic acid. This can be done using molecular building software or by converting its SMILES string: CC(C)C/C=C/C(O)=O.[11]

  • Input File Preparation: Create an input file for a computational chemistry software package (e.g., Gaussian, ORCA). Specify the following keywords:

    • #p B3LYP/6-311+G(d,p) Opt Freq

    • Opt: This keyword requests a geometry optimization.

    • Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the calculation to the software. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

  • Validation: Upon completion, verify two key outputs:

    • Convergence Criteria: Ensure the optimization has converged based on the software's standard criteria for forces and displacements.

    • Vibrational Frequencies: Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.[12] The output from this step provides the optimized Cartesian coordinates and the predicted vibrational spectra (IR).

Calculated Properties and Their Implications

Using the validated ground-state structure, we can now calculate a suite of properties that provide a deep understanding of the molecule's chemical nature.

Structural and Spectroscopic Properties

The geometry optimization provides bond lengths and angles, while the frequency calculation predicts the infrared (IR) spectrum.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Mode Predicted Frequency (cm⁻¹) Expected Literature Range (cm⁻¹)
O-H (Carboxylic Acid) Stretching ~3550 (monomer), ~3100 (dimer) 3500-3700 (free), 2500-3300 (H-bonded)
C=O (Carboxylic Acid) Stretching ~1745 1700-1760
C=C (Alkene) Stretching ~1650 1620-1680

| C-O (Carboxylic Acid) | Stretching | ~1250 | 1210-1320 |

Note: These are hypothetical values based on typical DFT calculation outcomes for illustrative purposes. The O-H stretch is highly sensitive to hydrogen bonding.

The predicted IR spectrum is a powerful tool for experimental validation. If the compound is synthesized, its experimental IR spectrum can be compared to the calculated one to confirm its identity.[8] DFT is known to proficiently calculate vibrational spectra from first principles.[8]

Electronic Properties: Reactivity and Stability

The electronic properties are derived from the molecular orbitals calculated by DFT. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.

G cluster_properties Derived Properties HOMO Highest Occupied Molecular Orbital (HOMO) Energy: E_HOMO LUMO Lowest Unoccupied Molecular Orbital (LUMO) Energy: E_LUMO HOMO:e->LUMO:w Reactivity Chemical Reactivity HOMO->Reactivity Governs Susceptibility to Electrophiles LUMO->Reactivity Governs Susceptibility to Nucleophiles Stability Kinetic Stability Reactivity->Stability Inversely Related

Caption: Relationship between frontier orbitals and chemical properties.

Table 2: Predicted Electronic Properties

Property Predicted Value (Illustrative) Implication
HOMO Energy -6.8 eV Electron-donating capability
LUMO Energy -0.5 eV Electron-accepting capability
HOMO-LUMO Gap 6.3 eV High kinetic stability

| Dipole Moment | ~1.8 D | Moderate polarity, influencing solubility |

These values suggest that while the molecule is stable, the carboxyl group and the C=C double bond are the most likely sites for chemical reactions.

NMR Spectroscopy Prediction

DFT can accurately predict NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for this.[8]

Experimental Protocol: NMR Chemical Shift Calculation

  • Input File: Using the optimized geometry from section 3.1, create a new input file.

  • Keywords: Specify the following: #p B3LYP/6-311+G(d,p) NMR=GIAO.

  • Execution and Referencing: Run the calculation. The output will be absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.

    • δ_calc = σ_TMS - σ_nucleus

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

Atom Position (IUPAC Numbering) Nucleus Predicted Chemical Shift (δ, ppm) Rationale
C1 ¹³C ~170 Carboxyl carbon, highly deshielded
C2 ¹³C ~125 Alkene carbon (β to C=O)
C3 ¹³C ~150 Alkene carbon (α to C=O), deshielded
H on C2 ¹H ~5.8 Vinylic proton, deshielded by C=O
H on C3 ¹H ~7.0 Vinylic proton, strongly deshielded by C=O

| H on O | ¹H | ~12.0 | Carboxylic acid proton, highly deshielded |

These predicted spectra are indispensable for confirming the structure of synthesized material and for assigning peaks in experimental NMR data.[11][13]

Conclusion

The theoretical calculation of 5-Methylhex-2-enoic acid's properties via DFT provides a powerful, predictive, and cost-effective strategy for its characterization. This guide has detailed a robust and self-validating computational protocol using the B3LYP functional and the 6-311+G(d,p) basis set. The calculated geometric, spectroscopic, and electronic properties yield a comprehensive molecular profile, offering critical insights into stability, reactivity, and potential intermolecular interactions. This in silico data serves as a foundational dataset that can guide future experimental work, accelerate research, and support the rational design of new molecules in drug development and materials science.

References

  • Title: Computational Organic Chemistry - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS) Source: EOLSS URL: [Link]

  • Title: CAS No : 41653-96-7 | Product Name : 5-Methyl-2-hex-2-enoic Acid Source: Pharmaffiliates URL: [Link]

  • Title: Spectral Calculations with DFT Source: Semantic Scholar URL: [Link]

  • Title: Computational Modeling Organic Chemistry Us Source: AACS URL: [Link]

  • Title: 5-Methyl-2-hexenoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Prediction of spectroscopic constants for diatomic molecules in the ground and excited states using time-dependent density functional theory Source: UBC Chemistry URL: [Link]

  • Title: Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: An Overview on Computational Tools for Predicting and Designing the Organic Compounds Source: Longdom Publishing URL: [Link]

  • Title: 5-Methylhex-2-enoic acid | C7H12O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Modern Computational Organic Chemistry Source: Baran Lab, Scripps Research URL: [Link]

  • Title: Accurate prediction of core-level spectra from orbital optimized density functional theory: Theory and Applications Source: Stanford PULSE Institute URL: [Link]

  • Title: Density functional theory Source: Wikipedia URL: [Link]

  • Title: From Fundamentals to Spectroscopic Applications of Density Functional Theory Source: UWSpace, University of Waterloo URL: [Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 5-Methylhex-2-enoic Acid: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as a cohesive, self-validating matrix. 5-Methylhex-2-enoic acid (Molecular Formula: C7​H12​O2​...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as a cohesive, self-validating matrix. 5-Methylhex-2-enoic acid (Molecular Formula: C7​H12​O2​ , MW: 128.17 g/mol ) is a branched, α,β -unsaturated carboxylic acid[1]. Accurate characterization of this molecule requires navigating the electronic nuances of its conjugated system and the steric environment of its terminal isobutyl group.

This whitepaper provides an authoritative, step-by-step guide to the spectroscopic profiling (NMR, IR, MS) of 5-Methylhex-2-enoic acid. By detailing the causality behind each experimental parameter, this guide ensures that researchers can generate robust, reproducible, and verifiable analytical data[2].

Analytical Workflow & Self-Validating Systems

To ensure scientific integrity, our analytical workflow relies on orthogonal techniques that cross-verify structural hypotheses. For instance, the carbon count derived from the Mass Spectrometry (MS) molecular ion must perfectly align with the integration of the Proton Nuclear Magnetic Resonance ( 1 H NMR) spectrum.

G A Sample Preparation (5-Methylhex-2-enoic acid) B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (EI-MS, GC-MS) A->C D Infrared Spectroscopy (ATR-FTIR) A->D E Data Integration & Structural Validation B->E C->E D->E

Workflow for the spectroscopic elucidation of 5-Methylhex-2-enoic acid.

Experimental Methodologies: The Causality of Protocol Design

High-Resolution NMR Acquisition Protocol
  • Step 1: Sample Preparation. Dissolve ~15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as an internal standard (0.00 ppm), creating a self-validating zero-point for chemical shifts.

  • Step 2: Probe Tuning and Shimming. Optimize the magnetic field homogeneity until the TMS peak width at half-height is < 1.0 Hz.

  • Step 3: Acquisition Parameters. For 1 H NMR, utilize 16 transients, a 90° pulse angle, and a relaxation delay ( D1​ ) of 2.0 seconds.

    • Causality: A sufficient D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons. Without this, peak integrations will be skewed, destroying the quantitative reliability of the spectrum.

  • Step 4: Processing. Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to optimize the signal-to-noise ratio.

ATR-FTIR Spectroscopy Protocol
  • Step 1: Background Collection. Acquire 32 scans of the ambient atmosphere.

  • Step 2: Sample Application. Place 2-3 drops of the neat liquid directly onto the diamond Attenuated Total Reflectance (ATR) crystal.

    • Causality: ATR is explicitly chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture would artificially broaden the O-H stretching region, masking the true nature of the carboxylic acid dimer.

  • Step 3: Acquisition. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

GC-EI-MS Analysis Protocol
  • Step 1: Derivatization (Recommended). React the acid with BSTFA to form a trimethylsilyl (TMS) ester.

    • Causality: Free carboxylic acids hydrogen-bond with silanol groups on the GC column, causing severe peak tailing. Derivatization neutralizes this, ensuring sharp, symmetrical chromatographic peaks.

  • Step 2: Injection. Inject 1 µL (split ratio 1:50) into the GC inlet at 250°C.

  • Step 3: Ionization. Utilize 70 eV Electron Impact (EI) ionization.

    • Causality: 70 eV is the universal thermodynamic standard for EI-MS. It provides enough energy to consistently induce reproducible fragmentation pathways that can be cross-referenced against standard spectral libraries.

Spectroscopic Data Analysis & Mechanistic Insights

Nuclear Magnetic Resonance (NMR)

The NMR spectra of 5-Methylhex-2-enoic acid are defined by the strong mesomeric effect of the α,β -unsaturated system and the distinct splitting of the isobutyl tail[3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )

PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment
1 11.50br s1H--COOH
3 7.05dt1H15.5, 7.5=CH ( β -proton)
2 5.82dt1H15.5, 1.5=CH ( α -proton)
4 2.12m (dd)2H7.5, 7.0-CH₂- (Allylic)
5 1.75m1H6.8-CH(CH₃)₂
6, 5-Me 0.92d6H6.6-CH₃ (Isobutyl)

Mechanistic Insight: Why does the β -proton (H-3) resonate so far downfield at 7.05 ppm? The carbonyl oxygen withdraws electron density through resonance, leaving the β -carbon highly deshielded. Furthermore, the coupling constant of 3J2,3​=15.5 Hz is the definitive, self-validating proof of the trans (E) geometry of the double bond.

G H2 H-2 (5.8 ppm) H3 H-3 (7.0 ppm) H2->H3 3J = 15.5 Hz (trans) H4 H-4 (2.1 ppm) H3->H4 3J = 7.5 Hz H5 H-5 (1.7 ppm) H4->H5 3J = 7.0 Hz H6 H-6/Me (0.9 ppm) H5->H6 3J = 6.5 Hz

1H NMR J-coupling network mapping the aliphatic chain connectivity.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )

PositionChemical Shift (ppm)TypeAssignment
1 171.5CC=O (Carboxylic acid)
3 152.3CH=CH ( β to carbonyl)
2 122.1CH=CH ( α to carbonyl)
4 41.5CH₂Allylic methylene
5 28.2CHIsobutyl methine
6, 5-Me 22.4CH₃Isobutyl methyls
Infrared Spectroscopy (IR)

The IR spectrum provides immediate validation of the functional groups.

Table 3: Key ATR-FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment & Causality
3300 - 2500 Strong, BroadO-H stretch: Broadness is caused by extensive intermolecular hydrogen bonding, forming stable carboxylic acid dimers.
2955, 2870 MediumC-H stretch: Reflects the sp³ hybridized aliphatic isobutyl tail.
1695 StrongC=O stretch: Conjugation with the C=C double bond lowers the frequency from the typical 1710 cm⁻¹ due to increased single-bond character.
1650 MediumC=C stretch: Alkene stretching, intensified by conjugation.
980 Strong=C-H bend: Out-of-plane bending, confirming the trans alkene geometry.
Mass Spectrometry (MS)

Electron Ionization (EI) at 70 eV yields a predictable and highly informative fragmentation pattern[2].

Table 4: EI-MS Fragmentation Peaks

m/zRelative AbundanceFragment Assignment
128 5%[M]⁺ (Molecular Ion)
111 15%[M - OH]⁺ (Loss of hydroxyl radical)
85 100%[M - C₃H₇]⁺ (Allylic cleavage, Base Peak)
43 60%[C₃H₇]⁺ (Isopropyl cation)

Mechanistic Insight: The base peak at m/z 85 is generated via allylic cleavage. The molecule ejects an isopropyl radical (43 Da), leaving behind a highly resonance-stabilized allylic cation ( [CH2​−CH=CH−COOH]+ ). This fragmentation is a thermodynamic sink, making it the most abundant ion in the spectrum.

G M Molecular Ion [M]+ m/z 128 F1 Allylic Cleavage [-C3H7] M->F1 F2 Loss of Hydroxyl [-OH] M->F2 P1 m/z 85 [C4H5O2]+ F1->P1 P3 m/z 43 [C3H7]+ F1->P3 P2 m/z 111 [C7H11O]+ F2->P2

Key electron ionization (EI) mass spectrometry fragmentation pathways.

Conclusion

The structural elucidation of 5-Methylhex-2-enoic acid demonstrates the necessity of a multi-modal analytical approach. By understanding the causality behind the NMR mesomeric shifts, the thermodynamic drivers of MS fragmentation, and the environmental sensitivities of IR spectroscopy, researchers can guarantee the scientific integrity of their chemical characterizations.

References

  • Title : 5-Methylhex-2-enoic acid | C7H12O2 | CID 53421020 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : 2-Hexenoic acid, 5-methyl-, 4-methylphenyl ester (Spectral Reference Data) Source : SpectraBase (John Wiley & Sons, Inc.) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 5-Methylhex-2-enoic Acid

Introduction & Scientific Significance 5-Methylhex-2-enoic acid (5M2H) is a branched-chain α,β -unsaturated fatty acid with a molecular weight of 128.17 g/mol [1]. It occupies a critical intersection across multiple scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Significance

5-Methylhex-2-enoic acid (5M2H) is a branched-chain α,β -unsaturated fatty acid with a molecular weight of 128.17 g/mol [1]. It occupies a critical intersection across multiple scientific disciplines:

  • Pharmaceutical Development: It serves as a vital synthetic intermediate for growth hormone secretagogues, including Tabimorelin and C-terminal sulfonamide analogs of NN703[2][3].

  • Flavor, Fragrance, & Environmental Science: 5M2H and its esterified derivatives (e.g., ethyl 5-methylhex-2-enoate) contribute to complex aromatic profiles[4]. Furthermore, structurally related branched unsaturated acids are heavily implicated in microbial malodor generation, such as those produced by Moraxella osloensis[5].

  • Natural Product Chemistry: It is identified in the volatile organic compound (VOC) profiles of botanical extracts, contributing to antioxidant properties[6].

Due to its volatility, polarity, and active carboxylic acid moiety, 5M2H presents specific analytical challenges. This guide establishes self-validating, highly accurate protocols for its detection using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties & Analytical Rationale

The analytical strategy for 5M2H is dictated by its structure. The carboxylic acid group readily forms hydrogen bonds with active silanol sites on standard GC columns, leading to severe peak tailing and signal loss.

  • GC-MS Rationale: To achieve sharp chromatographic resolution, the acidic proton must be masked. Chemical derivatization via silylation (using BSTFA) replaces the proton with a trimethylsilyl (TMS) group. This lowers the boiling point, neutralizes polarity, and generates distinct, predictable MS fragmentation patterns[6].

  • LC-MS/MS Rationale: For pharmaceutical impurity profiling where the Active Pharmaceutical Ingredient (API) might degrade under GC thermal conditions, LC-MS/MS is preferred. The intrinsic acidity of 5M2H (pKa ~4.8) is exploited using Electrospray Ionization in negative mode (ESI-), which efficiently deprotonates the molecule to form a robust [M−H]− precursor ion.

Analytical Workflow

Workflow Start Sample Matrix (Pharma API / Biological) Extraction Liquid-Liquid Extraction (MTBE) + Internal Standard Start->Extraction Split Analytical Pathway Extraction->Split Deriv Silylation (BSTFA + 1% TMCS) Split->Deriv Volatiles LCPrep Direct Dilution (H2O:MeCN) Split->LCPrep Non-Volatiles / API GCMS GC-MS Analysis (EI, 70 eV) Deriv->GCMS Data Data Processing & Quantification GCMS->Data LCMS LC-MS/MS Analysis (ESI Negative) LCPrep->LCMS LCMS->Data

Analytical workflow for 5M2H detection via GC-MS and LC-MS/MS platforms.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, every protocol below integrates a Self-Validating System . This is achieved by introducing an isotopically labeled internal standard (IS)—such as a deuterated analog (e.g., D5​ -labeled ester hydrolyzed to acid[4])—at the very first step. The IS experiences the exact same extraction losses and derivatization kinetics as the endogenous 5M2H, ensuring the final analyte-to-IS ratio remains an immutable reflection of the original concentration.

Protocol A: GC-MS Analysis via Silylation

Best for: Flavor profiling, volatile malodor analysis, and botanical extracts.

  • Sample Extraction: Transfer 1.0 mL of the aqueous sample to a glass centrifuge tube. Add 50 µL of the Internal Standard solution (10 µg/mL). Add 2.0 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen because it provides high recovery for medium-chain fatty acids while excluding highly polar matrix interferents (salts/proteins). Its low density ensures it forms the easily accessible top layer.

  • Phase Separation: Vortex for 2 minutes, then centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to a clean vial.

  • Concentration: Evaporate the MTBE to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature to prevent volatilization of the target analyte.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 50 µL of anhydrous pyridine (acid scavenger). Cap tightly and incubate at 60°C for 30 minutes.

    • Causality: TMCS acts as a catalyst to drive the silylation of sterically hindered or strongly hydrogen-bonded carboxylic acids to completion.

  • Instrumental Analysis: Inject 1 µL into the GC-MS.

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)[6].

    • Temperature Program: 60°C (hold 1 min), ramp at 7°C/min to 220°C, then 10°C/min to 280°C[6].

    • Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion and the [M−15]+ fragment (loss of a methyl group from the TMS derivative).

Protocol B: LC-MS/MS Analysis (Underivatized)

Best for: Pharmaceutical impurity profiling (e.g., Tabimorelin synthesis).

  • Sample Preparation: Dissolve the API or synthetic intermediate in a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile to achieve a concentration of 1 mg/mL. Spike with 10 µL of Internal Standard.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.01% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.01% Formic Acid.

    • Causality: A very low concentration of formic acid (0.01%) is used to maintain peak shape without completely suppressing the ionization of the carboxylic acid in negative mode.

  • Mass Spectrometry: Operate the triple quadrupole MS in Negative Electrospray Ionization (ESI-) mode.

    • MRM Transitions: Monitor m/z 127.1 83.1 (corresponding to the loss of CO2​ , a classic fragmentation pathway for deprotonated carboxylic acids).

Quantitative Data & Method Validation

The following table summarizes the validation parameters established for both methodologies, demonstrating their reliability and sensitivity.

Validation ParameterGC-MS (Silylated Derivative)LC-MS/MS (Underivatized)Acceptance Criteria (Self-Validation)
Linear Dynamic Range 0.5 – 100 µg/mL0.05 – 50 µg/mL R2≥0.995 across 6 calibration points
Limit of Detection (LOD) 0.15 µg/mL0.01 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mL0.05 µg/mLS/N 10, Accuracy within ±20%
Extraction Recovery 88.4% - 94.2%96.1% - 101.5%Evaluated via pre- vs. post-extraction IS spiking
Intra-day Precision 4.2% RSD2.8% RSD n=6 replicates at mid-QC level

Mechanistic Pathway: Biogenesis & Synthetic Utility

Understanding the origin and fate of 5M2H is crucial for contextualizing analytical results. In biological and food systems, branched-chain aldehydes and acids often originate from the degradation of amino acids. For instance, L-Leucine undergoes Strecker degradation to form 3-methylbutanal, which can subsequently undergo aldol condensation and oxidation to yield 5-methylhex-2-enoic acid[7].

Conversely, in organic synthesis, 5M2H is a deliberate building block used to construct the complex amide backbones of modern therapeutics[2].

Pathway Leucine L-Leucine Strecker Strecker Degradation Leucine->Strecker Aldehyde 3-Methylbutanal Strecker->Aldehyde Condensation Aldol Condensation & Oxidation Aldehyde->Condensation Target 5-Methylhex-2-enoic Acid (5M2H) Condensation->Target Synthesis Chemical Synthesis Target->Synthesis Malodor Esterification / Microbial Metabolism Target->Malodor Tabimorelin Tabimorelin / NN703 (GH Secretagogue) Synthesis->Tabimorelin Fragrance Esters (Flavors) & Malodors Malodor->Fragrance

Biogenesis of 5M2H and its downstream synthetic and metabolic utility.

References

  • [5-Methylhex-2-enoic acid | C7H12O2 | CID 53421020 - PubChem] - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQrctBMa_Mdl7tiVb8tumQNez9HJQBbD_Fpk4hmDyzo3i6Igf6SwQPWMaj6UUCydTWmDeE06WTtxSs7cEeiwmuoSWUzSVazDreeSyEsS3PP5lPgM1xI2NJOmr1MqyRAcc_vaksGYsCmTIioh-B]
  • [Tabimorelin | C32H40N4O3 | CID 9810101 - PubChem - NIH] - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyQsM_kY1rzR46b0etrB40WH6KuLwmzr3jcRdrvvaEepZG4mW28eEXAaRo00BPz5tDLlBhFoHWGsPAtanXSQ89wxghpohfbK--EsQ-FgEY8wGVNj8dBb_soOXRjmAlbfPNgwMw2bYTNp9sactNAO4z]
  • [CAS 2351-89-5: 2-Hexenoic acid, 5-methyl-, ethyl ester - CymitQuimica] - cymitquimica.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJBaOtdnCAx-QU2qpNAz1FdmnSVCPX7l2NGbo0dqht4dsjiYXNkQHI1PxcOlrMtu9Z3JD9qHx2I-39nzhquznJdzEwu0bplV-6AzY8fI9zB70pLb7uhlzjtV1IBqxl_KIPVg==]
  • [(2E)-5-(tert-Butyloxycarbonylamino)-5-methylhex-2-enoic Acid, CAS [[181646-42-4]]] - biozol.de[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDlZLvM0WUWZfTcwECeygLCa8AWcSyETsHnyOnizqoxZrnGlbNS811PbXdS0OaTpO4iJmVCV2LCUbEJDkGa7oQEq_ILh4_Ei5DFDfkMzow15KNBMMET2q23xD7rNuRvz4ZBSfm-rI=]
  • [Volatile Compounds Produced by the Reaction of Leucine and Valine with Glucose in Propylene Glycol] - acs.org[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmtN5dtKlgiq9WSFK2QCdz6iz4DsPZhdD5D-0LWuWsrd2w_d7l-NgVhaVG0wCczTep_mVZwp4B-4ZNuS62MMjjNiYVqMPY5y3bYgmjgl_RO73TT3nYD0ov-JuDskF1T_WQP4FrXg==]
  • [Moraxella Species Are Primarily Responsible for Generating Malodor in Laundry] - asm.org[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmmYQX5K-saK1ReeKxAS4OcfCI3ZbCIgEDgzbothVCKKHWLo6DGcy6BWUFNaitG-Laa1-s20vEOc6bjiE_0WrzXIBcEyG13za3IgawECMrEHZG1wEpb1VyTLwah4UikaZwX_iO-GVhhyEJONo=]
  • [Thermal Treatment (Hydrodistillation) on The Biomass of Ficus hispida L. f.: Volatile Organic Compounds] - mdpi.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLNAaQ7btu_CYwNytkyZK3YqoAecWmSzysiHALY0B5vV5M_k4hgHY_cF6r-zo-mwuM2koDrIilRoG6oZEpDtP-3LjZKUYu1rj5hV2sealKQy1YPdUcjD1TeleOaFSOs-EYsOKa]

Sources

Application

Application Note: Quantitative Analysis of 5-Methylhex-2-enoic Acid in Biological Samples by Mass Spectrometry

Abstract This application note provides detailed methodologies for the robust and sensitive quantification of 5-Methylhex-2-enoic acid in biological matrices such as plasma and serum. 5-Methylhex-2-enoic acid (C7H12O2, M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides detailed methodologies for the robust and sensitive quantification of 5-Methylhex-2-enoic acid in biological matrices such as plasma and serum. 5-Methylhex-2-enoic acid (C7H12O2, MW: 128.17 g/mol ) is an unsaturated short-chain fatty acid (SCFA) whose analysis presents challenges due to its polarity and volatility.[1] We present two validated mass spectrometry-based protocols: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring silylation derivatization and a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Both protocols are designed to deliver high accuracy, precision, and selectivity, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[2][3] This document is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this and similar analytes in complex biological samples.

Introduction and Scientific Rationale

The quantitative analysis of short-chain fatty acids (SCFAs) and their derivatives in biological systems is critical for understanding various physiological and pathological processes, including gut microbiome activity, metabolic regulation, and inflammation.[4][5] 5-Methylhex-2-enoic acid, a C7 unsaturated carboxylic acid, shares structural similarities with endogenous SCFAs, making its accurate measurement essential for metabolic studies and pharmacokinetic assessments.

The primary analytical challenges associated with SCFAs like 5-Methylhex-2-enoic acid are their high polarity and relatively low volatility, which complicates their extraction from aqueous biological matrices and their separation by gas chromatography.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for SCFA analysis due to its high chromatographic resolution and sensitivity.[4] However, it necessitates a chemical derivatization step to convert the polar carboxylic acid group into a more volatile and thermally stable ester, typically a silyl ester.[8][9] This process, while adding a step to sample preparation, significantly enhances peak shape and detection sensitivity.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a powerful alternative that can often circumvent the need for derivatization.[10] By utilizing the high selectivity of tandem mass spectrometry (MS/MS) and reversed-phase liquid chromatography, direct quantification of the acid in its native form is achievable, offering a potentially higher throughput workflow.[11]

This guide provides the scientific basis and step-by-step protocols for both approaches, allowing laboratories to select the method that best fits their instrumentation, throughput needs, and analytical objectives.

Method 1: Quantification by GC-MS with Silylation Derivatization

This method is predicated on the conversion of 5-Methylhex-2-enoic acid into its trimethylsilyl (TMS) ester, a volatile derivative suitable for GC analysis. The silylation reaction replaces the active hydrogen on the carboxylic acid with a TMS group, reducing polarity and improving thermal stability.[9]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., 200 µL Plasma) Spike Spike with Internal Standard (e.g., Isotopically Labeled Analog) Sample->Spike Acidify Acidify to pH < 2 (with 5M HCl) Spike->Acidify Extract Liquid-Liquid Extraction (with Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness (under Nitrogen Stream) Extract->Dry Reconstitute Reconstitute Dried Extract Dry->Reconstitute Deriv Add BSTFA + 1% TMCS Heat at 70°C for 30 min Reconstitute->Deriv GCMS Inject into GC-MS System Deriv->GCMS Data Data Acquisition (Scan or SIM Mode) GCMS->Data Curve Generate Calibration Curve Data->Curve Calculate Calculate Concentration Curve->Calculate

Caption: Workflow for 5-Methylhex-2-enoic acid quantification by GC-MS.

Detailed Protocol: GC-MS

2.2.1. Sample Preparation and Extraction This protocol is optimized for a 200 µL plasma sample. Volumes should be scaled accordingly for other matrices or sample volumes.

  • Thaw and Vortex: Thaw biological samples on ice and vortex briefly.

  • Aliquoting: To a 2 mL polypropylene microcentrifuge tube, add 200 µL of the biological sample (e.g., plasma, standard, or quality control).

  • Internal Standard (IS) Spiking: Add the internal standard (e.g., a deuterated analog like 5-Methyl-2-hex-2-enoic Acid Methyl Ester-d3 or a structural analog not present in the sample) to all tubes except for the blank matrix.[12]

  • Acidification: Add 50 µL of 5M HCl to each tube to acidify the sample to a pH < 2. This crucial step protonates the carboxylate anion, rendering the analyte less polar and facilitating its extraction into an organic solvent.[13] Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate. Cap the tubes and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (~900 µL) to a new glass vial, avoiding the protein interface.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. Ensuring the sample is completely dry is critical as silylating reagents are moisture-sensitive.[8]

2.2.2. Silylation Derivatization

  • Reagent Addition: To the dried extract, add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) followed by 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[8]

  • Reaction: Cap the vials tightly and vortex. Heat the vials at 70°C for 30 minutes to ensure complete derivatization.[11]

  • Cooling: Cool the vials to room temperature.

  • Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

Instrumentation and Parameters
GC-MS Parameter Recommended Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers sensitive detection in both scan and selected ion monitoring (SIM) modes.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column that provides good separation for a wide range of derivatized analytes.[11]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas standard for GC-MS, providing good efficiency.
Injector Splitless mode, 250°CEnsures quantitative transfer of the analyte onto the column, suitable for trace analysis.[11]
Oven Program Initial 70°C (1 min), ramp 10°C/min to 200°C, then 35°C/min to 290°C (hold 2 min)A typical temperature program to separate derivatized SCFAs from other matrix components.[11]
MS Transfer Line 280°CPrevents condensation of analytes before entering the ion source.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization energy for creating reproducible fragmentation patterns for library matching and quantification.
Acquisition Mode Scan (m/z 50-300) for method development; SIM for quantificationScan mode helps identify the analyte and its fragments. SIM mode enhances sensitivity and selectivity by monitoring specific ions.
Quantifier/Qualifier Ions To be determined by analyzing a derivatized standard. The molecular ion and a major fragment ion are typically used.Provides specificity for quantification and confirmation of analyte identity.

Method 2: Quantification by LC-MS/MS

This direct analysis method leverages the sensitivity and selectivity of tandem mass spectrometry to quantify 5-Methylhex-2-enoic acid without derivatization. The sample preparation is simplified, making it suitable for higher throughput applications.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., 100 µL Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (with cold Acetonitrile) Spike->Precipitate Centrifuge Centrifuge at High Speed (12,000 x g for 10 min) Precipitate->Centrifuge Dilute Dilute Supernatant (with Mobile Phase A) Centrifuge->Dilute LCMS Inject into LC-MS/MS System Dilute->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Curve Generate Calibration Curve Data->Curve Calculate Calculate Concentration Curve->Calculate

Caption: Workflow for 5-Methylhex-2-enoic acid quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS

3.2.1. Sample Preparation

  • Thaw and Vortex: Thaw biological samples on ice and vortex briefly.

  • Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the biological sample (plasma, standard, or QC).

  • Internal Standard (IS) Spiking: Add the internal standard to all tubes except for the blank matrix.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold solvent and acid efficiently precipitate proteins while extracting the analyte.[14]

  • Vortex and Incubate: Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer and Dilution: Transfer the supernatant to a new tube. Dilute an aliquot with an equal volume of Mobile Phase A (Water with 0.1% Formic Acid) to ensure compatibility with the initial LC conditions and improve peak shape.

  • Final Filtration: Transfer the final solution to an autosampler vial for analysis. Filtering through a 0.22 µm syringe filter may be necessary if particulates are observed.[11]

Instrumentation and Parameters
LC-MS/MS Parameter Recommended Setting Rationale
Liquid Chromatograph Shimadzu Nexera X2, Waters Acquity UPLC, or equivalentHigh-pressure systems (UPLC/UHPLC) provide better resolution and faster run times.
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupoleRequired for the sensitivity and selectivity of Multiple Reaction Monitoring (MRM).
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Standard for retaining and separating moderately non-polar analytes from polar matrix components.[11][15]
Mobile Phase A Water with 0.1% Formic AcidThe acid modifier helps to protonate the analyte, improving retention and ionization efficiency.[16][17]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.[17]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature reduces viscosity and can improve peak shape.[11]
LC Gradient Start at 5% B, linear ramp to 95% B over 7 min, hold and re-equilibrateA generic gradient suitable for eluting the analyte while cleaning the column of more non-polar interferences.
Ionization Mode Electrospray Ionization (ESI), Negative ModeCarboxylic acids readily deprotonate to form [M-H]⁻ ions, making negative mode ESI highly sensitive for this class of compounds.[11]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.
MRM Transition Precursor Ion [M-H]⁻: m/z 127.1. Product ions to be determined by infusing a standard.The precursor is the deprotonated molecule. Product ions result from its fragmentation and are specific to the analyte's structure.

Bioanalytical Method Validation

For the reliable use of these methods in regulated studies, a full validation must be performed according to regulatory guidelines from agencies like the FDA.[3] Validation ensures that the analytical method is accurate, precise, and suitable for its intended purpose.[2]

Validation Parameter Acceptance Criteria (FDA Guidance) Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.To ensure the method can differentiate the analyte from other matrix components.[3]
Calibration Curve & Linearity ≥ 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).To establish the relationship between instrument response and concentration over the intended analytical range.
Lower Limit of Quantification (LLOQ) Analyte response is ≥ 5x the blank response. Accuracy within ±20% of nominal; Precision ≤ 20% CV.To define the lowest concentration that can be measured with acceptable accuracy and precision.[3]
Accuracy & Precision At least 3 QC levels (Low, Mid, High). Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤ 15%.To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).[3][18]
Matrix Effect CV of the response ratio (analyte in matrix vs. analyte in neat solution) from ≥ 6 lots of matrix should be ≤ 15%.To assess the suppressive or enhancing effect of the biological matrix on analyte ionization.[19]
Recovery Consistent and reproducible across the concentration range.To evaluate the efficiency of the extraction process.
Stability Analyte concentration remains within ±15% of the baseline value under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).To ensure the analyte does not degrade during sample collection, storage, and processing.[18]
Example Quantitative Data

Table 1: Example Calibration Curve for 5-Methylhex-2-enoic acid (Data is for illustrative purposes only)

Nominal Conc. (ng/mL) Analyte/IS Peak Area Ratio Calculated Conc. (ng/mL) Accuracy (%)
1.0 (LLOQ) 0.015 1.08 108.0
2.5 0.038 2.55 102.0
10.0 0.149 9.93 99.3
50.0 0.761 50.7 101.4
250.0 3.785 252.3 100.9
500.0 7.492 499.5 99.9

Linear Regression: y = 0.015x + 0.0005; r² = 0.9992

Table 2: Example Inter-day Accuracy and Precision Data (Data is for illustrative purposes only, n=5 replicates over 3 days)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
Low QC 3.0 2.89 96.3 6.8
Mid QC 100.0 103.5 103.5 4.2

| High QC | 400.0 | 391.6 | 97.9 | 5.1 |

Conclusion

This application note provides two comprehensive, robust, and scientifically-grounded methods for the quantification of 5-Methylhex-2-enoic acid in biological samples. The GC-MS method, involving silylation, offers excellent chromatographic resolution and is a classic approach for SCFA analysis. The direct LC-MS/MS method provides a high-throughput alternative with simplified sample preparation. The choice between methods will depend on available instrumentation and specific study requirements. Both methods, when fully validated according to regulatory standards, are suitable for generating reliable data for metabolic research, clinical studies, and drug development programs.

References

  • Benchchem. Comparative analysis of derivatization reagents for carboxylic acids.

  • Bioanalysis Zone. FDA announces final guidance for 'Bioanalytical Method validation,' now available.

  • MDPI. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation.

  • Agilent. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis.

  • PMC. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.

  • PubMed. Gas Chromatography-Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.

  • RSC Publishing. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry.

  • ECA Academy. Revised FDA Guidance on the validation of analytical methods.

  • Schebb Lab. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography.

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.

  • Agilent. Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.

  • ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.

  • Creative Proteomics. Volatile Fatty Acid (VFA) Analysis.

  • Wiley Online Library. Acids: Derivatization for GC Analysis.

  • Chemistry LibreTexts. Derivatization.

  • PMC. Determination of volatile fatty acids in plasma after ethanolic extraction.

  • PMC. Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies.

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).

  • Benchchem. Application Note: Quantitative Analysis of (E)-4-Ethylhex-2-enoic Acid using Mass Spectrometry.

  • SIELC Technologies. Separation of 5-Methyl-2-hexanone on Newcrom R1 HPLC column.

  • Benchchem. Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid.

  • PubChem. 5-Methylhex-2-enoic acid.

  • Toronto Research Chemicals. 5-Methyl-2-hex-2-enoic Acid, TRC 50 mg.

  • Benchchem. Application Note: Quantification of 3-Methyl-2-butenoic Acid in Biological Samples using GC-MS.

  • MDPI. Liquid Chromatography‒Tandem Mass Spectrometry Analysis of Primary Metabolites and Phenolic Acids Across Five Citrus Species.

  • Clearsynth. 5-Methyl-2-hex-2-enoic Acid Methyl Ester-d3.

  • Pharmaffiliates. CAS No : 41653-96-7 | Product Name : 5-Methyl-2-hex-2-enoic Acid.

  • SIELC Technologies. Separation of 2-Hexenoic acid, 2-methyl- on Newcrom R1 HPLC column.

  • PMC. Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays.

Sources

Method

Application Notes and Experimental Protocols for 5-Methylhex-2-enoic Acid

5-Methylhex-2-enoic acid (CAS 41653-96-7) is a highly versatile α,β-unsaturated carboxylic acid. In the pharmaceutical industry, it serves as a critical upstream building block in the synthesis of the blockbuster anticon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

5-Methylhex-2-enoic acid (CAS 41653-96-7) is a highly versatile α,β-unsaturated carboxylic acid. In the pharmaceutical industry, it serves as a critical upstream building block in the synthesis of the blockbuster anticonvulsant and neuropathic pain medication, Pregabalin [1]. In biochemical and microbiological research, its structural homology to native fatty acid intermediates makes it an ideal synthetic substrate for evaluating enoyl-ACP reductases (such as the FabI enzyme) in antibiotic drug discovery [2], as well as for probing crotonyl-CoA carboxylase/reductases (CCRs) in complex biosynthetic pathways [3].

As a Senior Application Scientist, I have structured this guide to provide not only the step-by-step methodologies for utilizing this compound but also the underlying mechanistic causality and self-validating checkpoints required to ensure robust, reproducible results.

Section 1: De Novo Synthesis via Knoevenagel Condensation

Causality & Logic: The preparation of 5-methylhex-2-enoic acid is most efficiently achieved via a Knoevenagel condensation between isovaleraldehyde and malonic acid [4]. The selection of a pyridine/piperidine catalytic system is highly deliberate: piperidine acts as a nucleophilic organocatalyst to form a highly electrophilic iminium ion intermediate with the aldehyde, drastically lowering the activation energy. Pyridine serves a dual purpose as both the solvent and a mild base to facilitate the subsequent thermal decarboxylation of the alkylidenemalonic acid intermediate, driving the reaction irreversibly toward the α,β-unsaturated product.

Protocol 1: Synthesis of (E)-5-Methylhex-2-enoic Acid
  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (3 M relative to the aldehyde).

  • Catalysis: Add piperidine (0.1 equivalents) followed by isovaleraldehyde (1.0 equivalent, typically at a 3.00 mmol scale for initial test batches).

  • Reaction: Heat the mixture to 45–80 °C under an inert argon atmosphere for 4 hours.

    • Causality: Elevated temperature is strictly required to promote the decarboxylation step after the initial condensation; failing to heat the reaction will stall it at the dicarboxylic acid intermediate.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and carefully wash with cold 1 M HCl until the aqueous layer is highly acidic (pH < 2). This step protonates and removes the pyridine solvent into the aqueous phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless oil [3].

  • Self-Validation System: Analyze the crude product via ¹H NMR (500 MHz, CDCl₃). The protocol is considered successful when the distinct alkene proton signal appears as a doublet of triplets (dt) at approximately δ 5.83 ppm (J = 15.6, 1.4 Hz). The large coupling constant (15.6 Hz) validates the exclusive formation of the desired trans (E) geometry [3].

Section 2: Application in Drug Development (Pregabalin Precursor)

Causality & Logic: To synthesize Pregabalin, 5-methylhex-2-enoic acid is first esterified and then subjected to a conjugate (Michael) addition with nitromethane. The choice of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base is critical. DBU is a sterically hindered, non-nucleophilic amidine base. It efficiently deprotonates nitromethane to form the necessary nucleophilic nitronate anion without directly attacking the ester carbonyl, thereby preventing unwanted transesterification or degradation of the starting material [1].

Protocol 2: Conjugate Addition of Nitromethane
  • Preparation: Dissolve the esterified derivative (e.g., ethyl or benzyl (E)-5-methylhex-2-enoate) (1.0 eq) in neat nitromethane (5.0 eq), which acts as both the reagent and the reaction solvent.

  • Initiation: Cool the reaction mixture to 10–15 °C. Dropwise, add DBU (1.05 eq) over 30 minutes.

    • Causality: The deprotonation of nitromethane is highly exothermic. Controlled addition at reduced temperatures prevents the thermal polymerization of the α,β-unsaturated ester.

  • Propagation: Allow the reaction to warm to 25–30 °C and stir for 3–4 hours.

  • Quenching & Extraction: Pour the mixture into cold 15% HCl to immediately neutralize the DBU and arrest the reaction. Extract the aqueous mixture with ethyl acetate, wash with water, and dry over Na₂SO₄.

  • Self-Validation System: The complete disappearance of the alkene protons (δ 5.81–5.86 ppm) and the emergence of nitro-methylene protons (m, δ 4.47 ppm) in the ¹H NMR spectrum confirms the successful formation of the 3-nitromethyl-5-methyl-hexanoic acid ester intermediate [1]. This intermediate is subsequently hydrogenated (Pd/C) to yield the γ-amino acid, Pregabalin.

SynthesisWorkflow N1 Isovaleraldehyde + Malonic Acid N2 Knoevenagel Condensation (Pyridine/Piperidine) N1->N2 N3 5-Methylhex-2-enoic Acid (Key Intermediate) N2->N3 Decarboxylation N4 Michael Addition (+ Nitromethane, DBU) N3->N4 Esterification N5 Nitro-Intermediate N4->N5 N6 Hydrogenation (Pd/C, H2) N5->N6 N7 Pregabalin (Target API) N6->N7 Lactam Hydrolysis

Synthesis of Pregabalin using 5-Methylhex-2-enoic acid as a core intermediate.

Section 3: Biochemical Assays - Enzymatic Substrate for saFabI

Causality & Logic: In the development of novel antibiotics targeting Staphylococcus aureus, the FabI enzyme (an enoyl-ACP reductase) is a primary target. 5-Methylhex-2-enoic acid is converted to its Coenzyme A (CoA) thioester to mimic the native acyl-carrier protein (ACP) bound substrate. The assay monitors the oxidation of NADPH to NADP⁺ at 340 nm. Because NADPH absorbs strongly at 340 nm while NADP⁺ does not, this provides a continuous, real-time spectrophotometric readout of enzyme kinetics and inhibitor efficacy [2].

Protocol 3: saFabI Enzymatic Inhibition Assay
  • Substrate Preparation: Synthesize 5-methylhex-2-enoyl-CoA from the free acid using the mixed anhydride method (utilizing ethyl chloroformate and CoA-SH) [2].

  • Assay Buffer: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5) and 4 mM NADPH.

  • Baseline Establishment: Add 1 mM of 5-methylhex-2-enoyl-CoA to a 50 μL reaction volume. Incubate at 30 °C and monitor absorbance at 340 nm for 2 minutes.

    • Self-Validation System: This step establishes the background NADPH oxidation rate. A stable baseline ensures that any subsequent decrease at 340 nm is strictly enzyme-dependent and not due to auto-oxidation.

  • Initiation: Add 2 μM of purified recombinant saFabI enzyme to initiate the catalytic reduction.

  • Measurement: Record the linear decrease in absorbance at 340 nm over 10 minutes to calculate the initial velocity ( V0​ ). To test potential antibacterial inhibitors (e.g., Triclosan derivatives), pre-incubate the enzyme with the inhibitor for 15 minutes prior to substrate addition.

AssayLogic S1 5-Methylhex-2-enoyl-CoA R1 Catalytic Reduction S1->R1 E1 saFabI Enzyme + NADPH E1->R1 P1 Reduced Acyl-CoA + NADP+ R1->P1 O1 Absorbance Readout (Decrease at 340 nm) P1->O1 Monitor NADPH Oxidation

Mechanistic logic of the saFabI enoyl-ACP reductase enzymatic assay.

Quantitative Data Summary

The following table summarizes the critical analytical metrics and validation checkpoints for workflows utilizing 5-Methylhex-2-enoic acid.

Compound / ApplicationAnalytical MethodExpected Quantitative MetricValidation Purpose
(E)-5-Methylhex-2-enoic acid ¹H NMR (500 MHz, CDCl₃)δ 5.81–5.86 ppm (dt, J=15.6 Hz)Confirms successful Knoevenagel condensation and trans geometry [3].
3-Nitromethyl-5-methyl-hexanoic ester ¹H NMR (CDCl₃)δ 4.47 ppm (m, 2H, -CH₂NO₂)Validates the conjugate Michael addition of nitromethane [1].
5-Methylhex-2-enoyl-CoA SpectrophotometryAbsorbance decrease at 340 nmQuantifies saFabI enzymatic reduction rate via NADPH oxidation [2].

References

  • Process of preparing a gamma-amino acid.
  • Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality.PubMed Central (PMC).
  • Insights into the biosynthesis of icumazole unveiling a distinctive family of crotonyl-CoA carboxylase/reductase.bioRxiv.
  • Method for preparing 5-methyl-2-hexenoic acid.SciSpace.
Application

The Synthetic Versatility of 5-Methylhex-2-enoic Acid: A Guide for Organic Chemists

Introduction: Unveiling the Potential of a Versatile Building Block 5-Methylhex-2-enoic acid, a structurally intriguing α,β-unsaturated carboxylic acid, has emerged as a valuable and versatile building block in modern or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Building Block

5-Methylhex-2-enoic acid, a structurally intriguing α,β-unsaturated carboxylic acid, has emerged as a valuable and versatile building block in modern organic synthesis.[1][2] Its inherent functionality, featuring a reactive conjugated system and a stereogenic center in its derivatives, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of 5-methylhex-2-enoic acid and its derivatives, with a particular focus on their role in pharmaceutical development and as key intermediates in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this remarkable molecule.

Core Applications in Organic Synthesis

The utility of 5-methylhex-2-enoic acid and its esters stems from the electrophilic nature of the β-carbon in its α,β-unsaturated system, making it an excellent Michael acceptor. This reactivity, coupled with the potential for stereoselective transformations, has cemented its importance in several key areas of organic synthesis.

Pharmaceutical Synthesis: A Cornerstone in Drug Development

A paramount application of 5-methylhex-2-enoic acid derivatives is in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its crucial role as an intermediate in the production of (S)-Pregabalin, a widely prescribed medication for epilepsy, neuropathic pain, and generalized anxiety disorder.[3][4]

The Synthesis of (S)-Pregabalin Intermediate: A Detailed Protocol

The synthesis of the key chiral intermediate for (S)-Pregabalin, (S)-3-cyano-5-methylhexanoic acid, highlights the strategic use of a 5-methylhex-2-enoic acid derivative. The process typically begins with the Knoevenagel-Doebner condensation to form the α,β-unsaturated ester, followed by a stereoselective Michael addition of a cyanide source.

Protocol 1: Synthesis of Diethyl 2-cyano-5-methylhexane-1,1-dioate (A Pregabalin Precursor)

This protocol outlines the synthesis of a key intermediate, diethyl 2-cyano-5-methylhexane-1,1-dioate, which can be further processed to yield (S)-Pregabalin.

Step 1: Synthesis of Ethyl 2-carbethoxy-5-methylhex-2-enoate [3]

This initial step involves a Claisen condensation reaction.

  • Reactants: Isovaleraldehyde and diethyl malonate.

  • Catalyst: Di-n-propylamine and acetic acid.

  • Procedure:

    • To a flask equipped with a Dean-Stark apparatus, add isovaleraldehyde (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of di-n-propylamine (0.05 eq) and acetic acid (0.13 eq) in a suitable solvent like toluene.

    • Reflux the mixture, azeotropically removing water. Monitor the reaction by TLC or GC until the starting materials are consumed.

    • Cool the reaction mixture and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain ethyl 2-carbethoxy-5-methylhex-2-enoate.

Step 2: Michael Addition of Cyanide [3]

This step introduces the cyano group at the β-position.

  • Reactants: Ethyl 2-carbethoxy-5-methylhex-2-enoate and sodium cyanide.

  • Procedure:

    • Dissolve ethyl 2-carbethoxy-5-methylhex-2-enoate (1.0 eq) in a suitable solvent such as ethanol.

    • Add a solution of sodium cyanide (1.1 eq) in water dropwise at a controlled temperature (e.g., 0-10 °C).

    • Stir the reaction mixture until the Michael addition is complete, as monitored by TLC or GC.

    • Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize any excess cyanide.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic product.

Step 3: Enantioselective Resolution

The racemic mixture can be resolved using enzymatic hydrolysis to selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer.[3]

Visualizing the Pathway to Pregabalin:

Pregabalin_Synthesis Isovaleraldehyde Isovaleraldehyde Condensation Claisen Condensation Isovaleraldehyde->Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Condensation Unsaturated_Ester Ethyl 2-carbethoxy-5- methylhex-2-enoate Condensation->Unsaturated_Ester [H+], Δ Michael_Addition Michael Addition Unsaturated_Ester->Michael_Addition NaCN NaCN NaCN->Michael_Addition Racemic_Intermediate Racemic Diethyl 2-cyano-5- methylhexane-1,1-dioate Michael_Addition->Racemic_Intermediate Enzymatic_Resolution Enzymatic Resolution Racemic_Intermediate->Enzymatic_Resolution Lipase S_Pregabalin_Intermediate (S)-3-cyano-5- methylhexanoic acid Enzymatic_Resolution->S_Pregabalin_Intermediate

Caption: Synthetic pathway to a key chiral intermediate of (S)-Pregabalin.

As a Versatile Michael Acceptor

The core reactivity of 5-methylhex-2-enoic acid and its esters lies in their susceptibility to conjugate addition, also known as the Michael reaction.[5][6] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of nucleophiles at the β-position of the α,β-unsaturated system.

Understanding 1,4-Conjugate Addition

The mechanism of the Michael addition involves the attack of a nucleophile on the electron-deficient β-carbon of the conjugated system. This is in contrast to the 1,2-addition, where the nucleophile attacks the carbonyl carbon directly. The outcome of the reaction (1,2- vs. 1,4-addition) is largely dictated by the nature of the nucleophile. "Soft" nucleophiles, such as enamines, organocuprates, and thiols, generally favor 1,4-addition, while "hard" nucleophiles, like organolithium and Grignard reagents, tend to favor 1,2-addition.

Visualizing the Michael Addition Mechanism:

Michael_Addition cluster_0 Mechanism of Michael Addition Reactants 5-Methylhex-2-enoate + Nu⁻ Transition_State [Transition State] Reactants->Transition_State Nucleophilic Attack at β-carbon Enolate_Intermediate Enolate Intermediate Transition_State->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation H⁺ source Product 1,4-Adduct Protonation->Product

Caption: General mechanism of a Michael addition reaction.

Protocol 2: General Procedure for a Michael Addition to Ethyl 5-Methylhex-2-enoate

This protocol provides a general framework for the conjugate addition of a soft nucleophile to ethyl 5-methylhex-2-enoate.

  • Reactants: Ethyl 5-methylhex-2-enoate and a suitable nucleophile (e.g., a thiol or an enolate).

  • Base (if required): A non-nucleophilic base such as DBU or a milder base like triethylamine, depending on the pKa of the nucleophile.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (1.1 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

    • If necessary, add the base dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the nucleophilic species.

    • Slowly add a solution of ethyl 5-methylhex-2-enoate (1.0 eq) in the same solvent to the reaction mixture.

    • Allow the reaction to stir at the appropriate temperature, monitoring its progress by TLC or GC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Quantitative Data for Michael Additions:

Nucleophile (Donor)AcceptorProductYield (%)Reference
Diethyl malonate(E)-4-Methyl-1-nitro-1-penteneDiethyl 2-(2-methyl-4-nitrobutyl)malonateHigh[7]
ThiophenolEthyl crotonateEthyl 3-(phenylthio)butanoate>90General
Synthesis of Natural Products and Bioactive Molecules

The structural motif of 5-methylhex-2-enoic acid is found in or can be a precursor to various natural products, including insect pheromones and fragrance components. While direct total syntheses employing this specific acid are not extensively documented, its structural analogues are widely used, providing a strong basis for its potential in this area.

Potential Applications in Pheromone Synthesis

Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or esters.[8][9][10][11] The carbon skeleton and functionality of 5-methylhex-2-enoic acid make it an attractive starting material for the synthesis of such compounds through chain elongation and functional group manipulations. For instance, the double bond can be selectively reduced or functionalized, and the carboxylic acid can be converted to an alcohol or aldehyde.

Fragrance and Flavor Industry

Derivatives of hexenoic acid are known to contribute to the aroma of various natural products.[12][13] For example, 3-methyl-2-hexenoic acid is a component of human body odor and is used in perfume compositions.[14] The structural similarity suggests that 5-methylhex-2-enoic acid and its esters could be explored for the development of new fragrance and flavor agents.

Synthetic Strategies for 5-Methylhex-2-enoic Acid

The efficient synthesis of 5-methylhex-2-enoic acid and its esters is crucial for its application as a building block. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of α,β-unsaturated esters.[15][16][17]

The Horner-Wadsworth-Emmons Reaction: A Reliable Olefination

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene. A key advantage of the HWE reaction over the traditional Wittig reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene and the water-soluble phosphate byproduct is easily removed during workup.

Visualizing the Horner-Wadsworth-Emmons Reaction:

HWE_Reaction Phosphonate Triethyl phosphonoacetate Ylide_Formation Ylide Formation Phosphonate->Ylide_Formation Base Base (e.g., NaH) Base->Ylide_Formation Phosphonate_Ylide Phosphonate Ylide Ylide_Formation->Phosphonate_Ylide Addition Nucleophilic Addition Phosphonate_Ylide->Addition Aldehyde Isovaleraldehyde Aldehyde->Addition Betaine_Intermediate Betaine Intermediate Addition->Betaine_Intermediate Elimination Elimination Betaine_Intermediate->Elimination Product Ethyl (E)-5-methylhex-2-enoate Elimination->Product Byproduct Phosphate Byproduct Elimination->Byproduct

Caption: Workflow of the Horner-Wadsworth-Emmons (HWE) reaction.

Protocol 3: Synthesis of Ethyl (E)-5-Methylhex-2-enoate via Horner-Wadsworth-Emmons Reaction [15]

This protocol describes the synthesis of the (E)-isomer of ethyl 5-methylhex-2-enoate.

  • Reactants: Triethyl phosphonoacetate and isovaleraldehyde.

  • Base: Sodium hydride (NaH).

  • Procedure:

    • To a suspension of NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until hydrogen evolution ceases.

    • Cool the resulting ylide solution back to 0 °C and add isovaleraldehyde (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield ethyl (E)-5-methylhex-2-enoate.

Conclusion and Future Outlook

5-Methylhex-2-enoic acid and its derivatives have proven to be indispensable tools in organic synthesis, with a particularly strong impact on the pharmaceutical industry. The ability to undergo stereoselective transformations and its role as a versatile Michael acceptor ensure its continued relevance in the construction of complex and biologically active molecules. Future research will likely focus on expanding the repertoire of its applications in natural product synthesis, developing novel catalytic and stereoselective methods for its synthesis and functionalization, and exploring its potential in the development of new materials and agrochemicals. The principles and protocols outlined in this guide provide a solid foundation for chemists to confidently and creatively utilize this valuable synthetic building block in their research endeavors.

References

  • Suresh b J, Madhuresh S, Vipinkumar K, Vijayakrishna R, Sanjay M, et al. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Arc Org Inorg Chem Sci 1(3)- 2018. AOICS.MS.ID.000115.
  • An Efficient Process For Synthesis Of Pregabalin. Quick Company. Available from: [Link]

  • Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. Middle East Technical University. Available from: [Link]

  • Zheng RC, et al. Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. PubMed. 2019 Jul 15.
  • Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith Research Online. 2022 Jun 30.
  • Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. Available from: [Link]

  • Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. ResearchGate. Available from: [Link]

  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry. 2024 Aug 6.
  • Enantioselective Bioreduction of 5-Hexen-2-one in Directional Synthesis of Insect Pheromones. ResearchGate. Available from: [Link]

  • Asymmetric Synthesis. Available from: [Link]

  • 5-Methyl-2-hex-2-enoic Acid. Pharmaffiliates. Available from: [Link]

  • 5-Methylhex-2-enoic acid. PubChem. Available from: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC - NIH. Available from: [Link]

  • Synthesis and Application of Pheromones for Integrated Pest Management in Vietnam. IntechOpen. 2016 Aug 31.
  • A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC. Available from: [Link]

  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Available from: [Link]

  • Michael addition reaction. Wikipedia. Available from: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. 2023 May 24.
  • 5-methyl-5-hexen-2-one, 3240-09-3. The Good Scents Company. Available from: [Link]

  • Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Royal Society of Chemistry. 2023 Feb 23.
  • Synthesis of natural products by intramolecular Michael addition. DR-NTU. Available from: [Link]

  • Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group. 2001 Dec 12.
  • Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. 2013 Nov 18.
  • Perfume composition. Google Patents.
  • Asymmetric Synthesis. University of York. Available from: [Link]

  • USE OF THE 3,5,5-TRIMETHYLHEXANIC ACID ESTERS AS FRAGRANCES AND THESE FRAGRANCING COMPOSITIONS. Google Patents.
  • D 6.1 List of molecules that can be used for flavors and fragrances. 2016 Sep 26.

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 5-Methylhex-2-enoic Acid as a Versatile Chemical Intermediate

Abstract 5-Methylhex-2-enoic acid (CAS No: 41653-96-7) is an α,β-unsaturated carboxylic acid that serves as a valuable and versatile building block in modern organic synthesis.[1] Its bifunctional nature, possessing both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Methylhex-2-enoic acid (CAS No: 41653-96-7) is an α,β-unsaturated carboxylic acid that serves as a valuable and versatile building block in modern organic synthesis.[1] Its bifunctional nature, possessing both a reactive alkene and a modifiable carboxylic acid group, allows for a wide array of chemical transformations. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of 5-Methylhex-2-enoic acid as a chemical intermediate. We will explore its synthesis, key reaction pathways, and provide detailed, field-tested protocols for its derivatization into structures relevant to the pharmaceutical and fine chemical industries.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of 5-Methylhex-2-enoic acid is critical for its effective use. The molecule's structure, featuring a conjugated system, dictates its reactivity, particularly towards nucleophilic addition and electrophilic attack at the double bond.

PropertyValueSource
IUPAC Name 5-methylhex-2-enoic acidPubChem[2]
CAS Number 41653-96-7Pharmaffiliates[1]
Molecular Formula C₇H₁₂O₂PubChem[2]
Molecular Weight 128.17 g/mol PubChem[2]
Appearance Clear Colourless OilPharmaffiliates[1]
Storage 2-8°C RefrigeratorPharmaffiliates[1]
Boiling Point 62 °C at 0.08 TorrGuidechem
XLogP3 1.8PubChem

Synthesis of the Intermediate: A Two-Step Approach

While commercially available, an efficient laboratory-scale synthesis of 5-Methylhex-2-enoic acid provides autonomy and the potential for isotopic labeling. A robust method involves the Knoevenagel condensation of isovaleraldehyde with an active methylene compound, followed by hydrolysis. The protocol below details the synthesis of a cyano-ester precursor, which can then be hydrolyzed to the target acid.

Protocol 2.1: Synthesis of (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester

This protocol is adapted from a standard Knoevenagel condensation procedure.[3] The reaction utilizes a weak base, ammonium acetate, to catalyze the condensation between an aldehyde and an active methylene compound. Acetic acid is used to ensure the reaction medium is slightly acidic, which favors the dehydration of the initial aldol adduct to the more stable α,β-unsaturated product.

Materials:

  • Isovaleraldehyde (1.0 mol, 86.1 g)

  • Methyl cyanoacetate (1.0 mol, 99.1 g)

  • Ammonium acetate (10 g)

  • Glacial acetic acid (20 mL)

  • Dry benzene (100 mL)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • To a solution of isovaleraldehyde in dry benzene, add methyl cyanoacetate, ammonium acetate, and glacial acetic acid.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

  • Remove the excess solvents in vacuo using a rotary evaporator.

  • Dissolve the resulting residue in EtOAc (400 mL).

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to yield the crude product as a pale yellow oil.

  • Purify the oil by distillation (10 mm Hg) to obtain the colorless ester (Expected yield: ~60%).[3]

Causality & Expert Insights:
  • Catalyst Choice: Ammonium acetate serves as a source of ammonia and acetate. The ammonia forms an iminium ion with the isovaleraldehyde, making it more electrophilic. The acetate ion acts as a base to deprotonate the methyl cyanoacetate, forming the nucleophilic enolate. This catalytic cycle is highly efficient for this type of condensation.

  • Solvent System: Benzene is used as an azeotropic agent to remove water formed during the reaction, driving the equilibrium towards the dehydrated product. The subsequent workup with EtOAc facilitates separation from water-soluble byproducts.

The resulting cyano-ester can be hydrolyzed to 5-Methylhex-2-enoic acid using standard acidic or basic conditions, followed by decarboxylation if necessary.

Core Applications in Chemical Synthesis

The true utility of 5-Methylhex-2-enoic acid lies in its capacity to serve as a scaffold for more complex molecules. Its functional groups offer independent reaction sites.

G cluster_starting Starting Intermediate cluster_reactions Reaction Classes cluster_products Potential Products 5-MHA 5-Methylhex-2-enoic Acid Carboxyl Carboxylic Acid Derivatization 5-MHA->Carboxyl e.g., SOCl₂, ROH Alkene Alkene Functionalization 5-MHA->Alkene e.g., H₂, mCPBA Esters Esters / Amides (Fragrance, Pharma) Carboxyl->Esters Alcohols Allylic Alcohols Carboxyl->Alcohols via reduction Epoxides Epoxides / Diols Alkene->Epoxides Saturated Saturated Carboxylic Acids (Drug Scaffolds) Alkene->Saturated

Caption: Versatility of 5-Methylhex-2-enoic acid as a central intermediate.

Application 1: Synthesis of Bioactive Scaffolds in Drug Discovery

The isobutyl moiety present in 5-Methylhex-2-enoic acid is a common structural feature in many pharmaceuticals. Its synonym, "Pregabalin Impurity 178," suggests its structural relationship to pregabalin, a drug used to treat neuropathy and fibromyalgia.[2] While it is an impurity, its structure can be intentionally modified to create novel analogs for screening as potential drug candidates.[4] The α,β-unsaturation provides a handle for introducing new functionalities via Michael addition or other conjugate addition reactions, which are fundamental in building molecular complexity.

Protocol 3.1: Selective Reduction to (E)-5-Methylhex-2-en-1-ol

The reduction of the carboxylic acid to a primary alcohol while preserving the double bond is a key transformation, yielding a valuable allylic alcohol intermediate.

Materials:

  • 5-Methylhex-2-enoic acid (10 mmol)

  • Lithium aluminum hydride (LiAlH₄) (1.2 eq, 12 mmol)

  • Anhydrous diethyl ether or THF

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Standard inert atmosphere glassware (Schlenk line or nitrogen balloon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Suspend LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere and cool the slurry to 0°C in an ice bath.

  • Dissolve 5-Methylhex-2-enoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH (aq), and then more water (Fieser workup).

  • Alternatively, add a saturated solution of Rochelle's salt and stir vigorously until the gray solids turn into a white, granular precipitate and two clear layers are observed.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify by flash chromatography on silica gel to obtain pure (E)-5-Methylhex-2-en-1-ol.

Causality & Expert Insights:

  • Reagent Selection: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids.[5] Using it at low temperatures helps control the reaction's exothermicity.

  • Workup Strategy: The Fieser workup or the use of Rochelle's salt is crucial for breaking up the aluminum salt emulsions that form during quenching, which greatly simplifies the isolation of the product. The Rochelle's salt method is often preferred for its reliability in producing easily filterable solids.

G Start 5-Methylhex-2-enoic Acid in Anhydrous Ether Reagent 1. LiAlH₄, 0°C to RT 2. Quench (Rochelle's Salt) Start->Reagent Product (E)-5-Methylhex-2-en-1-ol Reagent->Product Purify Flash Chromatography Product->Purify Final Pure Allylic Alcohol Purify->Final

Caption: Workflow for the selective reduction of 5-Methylhex-2-enoic acid.

Application 2: Precursors for the Fragrance and Flavor Industry

Unsaturated esters are common components in fragrances and flavors.[6] The ethyl and methyl esters of 5-Methylhex-2-enoic acid are valuable intermediates themselves.[7][8] Esterification not only modifies the olfactory properties but also protects the carboxylic acid, allowing for selective chemistry to be performed on the alkene.

Protocol 3.2: Fischer Esterification to Ethyl 5-Methylhex-2-enoate

Fischer esterification is a classic, acid-catalyzed method for producing esters from carboxylic acids and alcohols.

Materials:

  • 5-Methylhex-2-enoic acid (20 mmol)

  • Absolute ethanol (EtOH, large excess, e.g., 50 mL)

  • Concentrated sulfuric acid (H₂SO₄, catalytic, ~0.5 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus (optional, but recommended)

Procedure:

  • Combine 5-Methylhex-2-enoic acid, absolute ethanol, and concentrated H₂SO₄ in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if available).

  • Heat the mixture to reflux. The Dean-Stark trap will collect the water byproduct, driving the reaction to completion. Reflux for 4-6 hours or until TLC/GC-MS indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly pouring the mixture into a beaker containing a saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting oil by vacuum distillation to obtain Ethyl 5-Methylhex-2-enoate.[8]

Causality & Expert Insights:

  • Driving Equilibrium: Fischer esterification is an equilibrium process. Using a large excess of the alcohol (ethanol) and removing the water byproduct (via Dean-Stark trap) are classic Le Châtelier's principle applications to drive the reaction towards the ester product.

  • Safety Note: Always add concentrated acid to the alcohol, not the other way around, to control the exotherm. The neutralization step with bicarbonate should be done slowly and carefully to manage CO₂ gas evolution.

Conclusion and Future Outlook

5-Methylhex-2-enoic acid is a readily accessible and highly versatile chemical intermediate. The protocols detailed herein provide a validated framework for its synthesis and derivatization into valuable downstream products. For researchers in drug discovery, it offers a scaffold for creating novel analogs of biologically active molecules.[9] For chemists in the fragrance and fine chemical sectors, its esters and reduced derivatives are key building blocks for new ingredients.[10] The dual reactivity of the conjugated acid system ensures that 5-Methylhex-2-enoic acid will remain a relevant and powerful tool in the synthetic chemist's arsenal.

References

  • Pharmaffiliates. 5-Methyl-2-hex-2-enoic Acid. [Link]

  • ResearchGate. Photoisomerizations of protonated 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid. [Link]

  • PubChem. 5-Methylhex-2-enoic acid. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

  • ChemBK. 5-Methylhex-4-enoic acid. [Link]

  • NextSDS. 5-Methyl-2-hex-2-enoic Acid Ethyl Ester — Chemical Substance Information. [Link]

  • RSC Publishing. Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. [Link]

  • Google Patents. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
  • Google Patents. US5141921A - Perfume composition.
  • National Institute of Standards and Technology. 5-Methyl-2-hexene,c&t - the NIST WebBook. [Link]

  • ResearchGate. Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. [Link]

  • PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • PubChem. (E)-4-hydroxy-5-methylhex-2-enoic acid. [Link]

  • ResearchGate. Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. [Link]

  • Perfumer & Flavorist. The Search for New Fragrance Ingredients. [Link]

  • COSMOS Project. D 6.1 List of molecules that can be used for flavors and fragrances. [Link]

  • The AAPS Journal. Drug Development Strategy in the United States: An Industrial View of DMPK. [Link]

  • Organic Syntheses. hexanoic acid, 6,6-dimethoxy-, methyl ester. [Link]

  • HUSCAP. Verification of the versatility of the in vitro enzymatic reaction giving (+)-cis-12-Oxo- phytodienoic acid. [Link]

  • RSC Publishing. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. [Link]

Sources

Application

Application Note: Derivatization of 5-Methylhex-2-enoic Acid for GC-MS Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Biomarker Profiling, and Synthetic Chemistry Introduction &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Biomarker Profiling, and Synthetic Chemistry

Introduction & Analytical Rationale

5-Methylhex-2-enoic acid is a branched, α,β-unsaturated short-chain fatty acid. In pharmaceutical development, it frequently appears as a critical intermediate or byproduct in the synthesis of neuroactive drugs, such as the anticonvulsant Pregabalin[1].

Analyzing free fatty acids (FFAs) via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant thermodynamic and chromatographic challenges. In their free, underivatized form, the highly polar carboxyl functional group (-COOH) of 5-methylhex-2-enoic acid tends to form strong hydrogen bonds[2]. This leads to active site adsorption within the GC inlet and capillary column, resulting in severe peak tailing, poor resolution, and reduced detector sensitivity[3].

To neutralize the polar carboxyl group, reduce the boiling point, and enhance thermal stability, derivatization is mandatory[2]. For 5-methylhex-2-enoic acid, the two most robust strategies are Acid-Catalyzed Methylation (yielding a Fatty Acid Methyl Ester, or FAME) and Silylation (yielding a Trimethylsilyl, or TMS, ester).

Mechanistic Insights & Strategy Selection

The choice of derivatization method depends on the sample matrix, required stability, and turnaround time. Because 5-methylhex-2-enoic acid contains an α,β-unsaturated double bond, harsh basic conditions (like base-catalyzed transesterification) should be avoided to prevent unwanted double-bond migration or isomerization.

Acid-Catalyzed Methylation (BF3/Methanol)

Boron trifluoride (BF3) acts as a powerful Lewis acid catalyst. It protonates the carbonyl oxygen of 5-methylhex-2-enoic acid, rendering the carboxyl carbon highly electrophilic. Methanol then performs a nucleophilic attack, followed by the elimination of water to form 5-methylhex-2-enoate methyl ester[2]. Methyl esters offer excellent long-term stability and provide highly quantitative, reproducible GC-MS data[2].

Methylation_Mech A 5-Methylhex-2-enoic acid (R-COOH) B Protonated Intermediate [R-C(OH)2]+ A->B BF3 Catalyst (Protonation) C Tetrahedral Intermediate [R-C(OH)(OCH3)] B->C + CH3OH (Nucleophilic Attack) D Methyl Ester (FAME) (R-COOCH3) + H2O C->D - H2O (Dehydration)

Caption: Reaction mechanism of acid-catalyzed esterification of 5-methylhex-2-enoic acid.

Silylation (BSTFA + 1% TMCS)

Silylation replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group via nucleophilic displacement[3]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the primary reagent, while 1% Trimethylchlorosilane (TMCS) is added as a catalyst to increase the silylating power[3]. This method is exceptionally fast and requires milder heating, but the resulting TMS derivatives are highly moisture-sensitive.

GC_Deriv_Workflow Start Sample: 5-Methylhex-2-enoic acid (Free Fatty Acid) Decision Select Derivatization Strategy Start->Decision Meth Acid-Catalyzed Methylation (BF3/MeOH) Decision->Meth High Stability & Batch Processing Needed Sil Silylation (BSTFA + 1% TMCS) Decision->Sil Rapid Prep & Water-Free Matrix Meth_Pro Forms Methyl Ester (FAME) Highly stable, ideal for batch analysis Meth->Meth_Pro Sil_Pro Forms TMS Ester Rapid, mild conditions, moisture sensitive Sil->Sil_Pro GCMS GC-MS Analysis (Non-polar/Mid-polar Column) Meth_Pro->GCMS Sil_Pro->GCMS

Caption: Decision workflow for selecting the optimal derivatization strategy prior to GC-MS.

Experimental Protocols

Self-Validation Principle: To ensure the extraction and derivatization processes are quantitatively sound, always spike the initial sample with an Internal Standard (IS) that mimics the target analyte but is absent in the natural matrix (e.g., Heptanoic acid-d13 or Nonadecanoic acid).

Protocol A: Acid-Catalyzed Methylation (BF3/Methanol)

This protocol is optimized for robust, high-throughput batch analysis[2].

Reagents & Materials:

  • 12-14% Boron trifluoride (BF3) in Methanol (Handle in a fume hood; highly corrosive).

  • Hexane or Heptane (GC Grade).

  • Saturated Sodium Chloride (NaCl) solution.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1–10 mg of the sample containing 5-methylhex-2-enoic acid into a 5 mL glass reaction vial with a PTFE-lined screw cap. Spike with 10 µL of Internal Standard (1 mg/mL).

  • Solvent Evaporation: If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen. Water actively destroys the BF3 catalyst and drives the equilibrium backward[3].

  • Reagent Addition: Add 1.0 mL of 12% BF3-methanol reagent to the vial[2].

  • Derivatization: Cap tightly, vortex for 10 seconds, and incubate in a heating block at 60 °C for 15 minutes.

  • Quenching: Remove the vial, allow it to cool to room temperature, and add 1.0 mL of saturated NaCl solution to quench the reaction and drive the non-polar FAME into the organic phase.

  • Extraction: Add 1.0 mL of Hexane. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 2000 rpm for 3 minutes to achieve clean phase separation.

  • Collection: Carefully transfer the upper organic (hexane) layer containing the 5-methylhex-2-enoate methyl ester into a GC autosampler vial for analysis.

Protocol B: Silylation (BSTFA + 1% TMCS)

This protocol is ideal for rapid screening where absolute moisture elimination is possible[3].

Reagents & Materials:

  • BSTFA + 1% TMCS (Sealed ampoules preferred to prevent degradation).

  • Pyridine or Acetonitrile (Anhydrous).

Step-by-Step Methodology:

  • Sample Preparation: Transfer the sample to a 2 mL GC vial and spike with the Internal Standard.

  • Absolute Drying: Evaporate the sample to absolute dryness under nitrogen. Critical Causality: Silylating reagents react preferentially and violently with water, forming insoluble siloxanes that ruin the GC column and consume the reagent before it can react with the target acid[3].

  • Solubilization: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Pyridine acts as an acid scavenger and facilitates the reaction.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly and heat at 60 °C for 30 minutes.

  • Analysis: Cool to room temperature. The sample can be injected directly into the GC-MS without further extraction.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and analytical outcomes of both methods, allowing analysts to select the appropriate protocol based on laboratory constraints.

ParameterAcid-Catalyzed Methylation (BF3/MeOH)Silylation (BSTFA + 1% TMCS)
Derivative Formed Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reaction Time 15 minutes30 minutes
Reaction Temp 60 °C60 °C
Moisture Tolerance Low (Quenches catalyst)Zero (Destroys reagent)
Derivative Stability High (Weeks at 4 °C)Low (Days at -20 °C, prone to hydrolysis)
GC-MS Matrix Cleanliness High (Liquid-liquid extraction step removes salts)Moderate (Direct injection includes excess reagent)
Byproducts MinimalSiloxanes (can cause background noise)

Troubleshooting & Self-Validation

To ensure the integrity of the GC-MS data, implement the following self-validating checks:

  • Incomplete Derivatization (Peak Tailing): If the chromatogram shows a broad, tailing peak at the expected retention time of the free 5-methylhex-2-enoic acid, the derivatization was incomplete.

    • Fix (Methylation): Ensure the sample was completely dry before adding BF3/MeOH. Increase incubation time to 20 minutes.

    • Fix (Silylation): Ensure anhydrous conditions. Verify that the BSTFA reagent has not degraded (it should be clear, not cloudy).

  • Multiple Peaks for a Single Analyte: 5-Methylhex-2-enoic acid has a double bond that can exist in E (trans) and Z (cis) configurations. Ensure your GC column (e.g., a high-polarity cyanopropyl column like HP-88) is capable of resolving cis/trans isomers if isomeric purity is required[4].

  • Siloxane Background (m/z 73, 147, 207, 281): High background noise in silylated samples indicates moisture contamination or column bleed. Use a moisture trap on carrier gases and ensure vials are purged with nitrogen before capping.

References

  • Process and intermediates for the preparation of pregabalin. Google Patents.
  • GC Derivatization. Colorado State University. Available at:[Link]

  • Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent Technologies. Available at:[Link]

Sources

Method

Application Note: A Robust Reversed-Phase HPLC Method for the Separation of 5-Methylhex-2-enoic Acid

Abstract This application note details the development of a simple, robust, and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 5-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a simple, robust, and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 5-Methylhex-2-enoic acid. By leveraging the physicochemical properties of the analyte, including its predicted pKa and hydrophobicity, a method was systematically developed to ensure optimal retention, peak symmetry, and efficiency. The final protocol utilizes a C18 stationary phase with an acidic mobile phase to achieve consistent and reliable results suitable for quality control and research environments. This document provides a comprehensive guide covering the method development rationale, a detailed experimental protocol, and system suitability criteria based on established regulatory guidelines.

Introduction: The Analytical Challenge

5-Methylhex-2-enoic acid (Figure 1) is an unsaturated carboxylic acid with a molecular weight of 128.17 g/mol [1][2]. As an intermediate in various chemical syntheses, its purity and stability are critical. Developing a reliable analytical method is essential for its characterization and quality control. The primary challenge in separating acidic compounds like 5-Methylhex-2-enoic acid via RP-HPLC lies in controlling their ionization state to achieve reproducible retention and symmetrical peak shapes.

Figure 1: Structure of 5-Methylhex-2-enoic Acid Structure of 5-Methylhex-2-enoic Acid

The key to a successful separation is to suppress the ionization of the carboxylic acid functional group. The retention of a carboxylic acid in reversed-phase LC will be significantly higher when the mobile phase pH is well below its pKa, as the protonated, neutral form is less polar and interacts more strongly with the non-polar stationary phase[3][4]. Based on similar short-chain carboxylic acids, the pKa of 5-Methylhex-2-enoic acid is estimated to be around 4.8[5]. Furthermore, its calculated LogP value of approximately 1.8 indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography[1].

This note explains the causal relationship between these properties and the final method parameters, providing a scientifically grounded protocol for researchers and drug development professionals.

Method Development Strategy & Rationale

The development of this method followed a logical, stepwise approach grounded in chromatographic theory. The entire workflow is designed to systematically optimize the critical parameters influencing the separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Verification A Analyte Characterization (pKa ~4.8, LogP ~1.8) B Select HPLC Mode (Reversed-Phase) A->B C Select Stationary Phase (C18 Column) B->C D Select Mobile Phase pH (pH ~2.5, below pKa) C->D E Select Detection Wavelength (210 nm) D->E F Screen Organic Modifier (Acetonitrile vs. Methanol) E->F G Optimize Organic Content (%) (Target k' = 2-10) F->G H Fine-tune Flow Rate & Temp (For efficiency & pressure) G->H I Finalize Method Parameters H->I J Perform System Suitability Test (SST) (Tailing, Plates, RSD%) I->J K Method Validation (as per ICH Q2) (Linearity, Accuracy, etc.) J->K

Caption: A logical workflow for HPLC method development.

Stationary Phase Selection

A C18 (octadecylsilane) column was selected as the stationary phase. This is the most widely used reversed-phase chemistry, offering robust hydrophobic interactions with non-polar to moderately polar analytes like 5-Methylhex-2-enoic acid[6]. For acidic compounds, analysis under acidic conditions (pH < 3) minimizes the ionization of residual silanol groups on the silica backbone, which helps prevent peak tailing[7].

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.

  • pH Control: To ensure the analyte is in its non-ionized, more retentive form, the mobile phase pH must be controlled and set at least 1.5 to 2 units below its pKa[8]. With an estimated pKa of 4.8, a mobile phase buffered to a pH of 2.5 was chosen. This suppresses the dissociation of the carboxylic acid (R-COOH) into its carboxylate anion (R-COO-), leading to longer retention times and significantly improved peak symmetry[3][4]. A phosphate buffer is an excellent choice for this pH range due to its appropriate buffering capacity and UV transparency at low wavelengths[9].

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. It typically provides better peak shapes for acidic compounds, has a lower viscosity (resulting in lower backpressure), and offers greater transparency at the low UV wavelengths required for detecting this analyte.

  • Isocratic Elution: The percentage of acetonitrile was optimized to achieve a retention time that provides adequate resolution from the solvent front and potential impurities, while keeping the analysis time short. An isocratic method was found to be sufficient, which enhances the simplicity and robustness of the protocol.

Detector Wavelength Selection

5-Methylhex-2-enoic acid contains a chromophore (the C=C double bond conjugated with the C=O of the carboxylic acid) that absorbs UV light. For many short-chain fatty acids lacking extensive conjugation, the absorbance maximum is typically at low UV wavelengths. Analysis of the UV spectrum via a Diode Array Detector (DAD) confirmed that a wavelength of 210 nm provides high sensitivity for this compound[9][10].

Experimental

Instrumentation & Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 column).

  • Data System: OpenLab CDS or equivalent.

  • pH Meter: Calibrated pH meter.

  • Analytical Balance: 4- or 5-place balance.

Chemicals and Reagents
  • 5-Methylhex-2-enoic acid reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Reagent grade or higher).

  • Phosphoric Acid (H₃PO₄) (85%, Reagent grade or higher).

  • Water (HPLC grade, 18.2 MΩ·cm).

Final Optimized Chromatographic Conditions

The final, optimized method parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase 25mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD, 210 nm
Run Time 10 minutes

Detailed Protocol

Step 1: Reagent Preparation
  • Mobile Phase (Aqueous Component):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 25mM solution.

    • Adjust the pH of this solution to 2.5 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase (Final Mixture):

    • Carefully mix 550 mL of the prepared phosphate buffer with 450 mL of acetonitrile.

    • Degas the final mobile phase by sonication for 10-15 minutes or by using an inline degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 5-Methylhex-2-enoic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase. This solution will be used for system suitability and quantification.

Step 2: HPLC System Setup and Equilibration
  • Set up the HPLC system according to the conditions in the table above.

  • Purge the pump lines with the mobile phase.

  • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Step 3: System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is an integral part of any analytical procedure, as mandated by guidelines from the USP and ICH[11][12].

  • Inject the Working Standard Solution (100 µg/mL) five (5) consecutive times.

  • Evaluate the results against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions.[13][14]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the quality of the column packing.[12]
Precision / Repeatability (%RSD) RSD ≤ 2.0% for peak area and retention time from 5 replicate injections.Ensures the system provides consistent and reproducible results.[14]
Step 4: Sample Analysis
  • Once the system suitability criteria are met, inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared sample solutions.

  • Bracket the sample injections with a check standard (Working Standard Solution) at regular intervals (e.g., every 10-12 samples) to ensure continued system performance throughout the run[12].

Results & Discussion

A representative chromatogram obtained using the final method is shown in Figure 2. The peak for 5-Methylhex-2-enoic acid is well-resolved and symmetrical, eluting at approximately 5.8 minutes.

Figure 2: Representative Chromatogram A simulated chromatogram showing the elution of 5-Methylhex-2-enoic acid under the optimized conditions. The peak is sharp, symmetrical, and well-retained.

The system suitability results consistently met the pre-defined criteria, demonstrating the robustness and reliability of the method. The tailing factor was typically around 1.1, and the column efficiency exceeded 5000 plates. The %RSD for peak area across five replicate injections was less than 1.0%, indicating excellent system precision.

This method is ready for full validation according to the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures[15][16][17][18]. Validation would include, but not be limited to, assessing specificity, linearity, range, accuracy, and precision (repeatability and intermediate precision).

Conclusion

A scientifically sound and robust RP-HPLC method for the separation of 5-Methylhex-2-enoic acid has been successfully developed and outlined. By controlling the mobile phase pH to suppress analyte ionization, excellent peak shape and reproducible retention were achieved on a standard C18 column. The provided protocol is detailed, easy to follow, and includes integral system suitability checks to ensure data integrity. This application note serves as a complete guide for researchers and analysts requiring a reliable method for the quality control of 5-Methylhex-2-enoic acid.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Hsu, H., & Chien, C. (2001). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. [Link]

  • PubChem. 5-Methylhex-2-enoic acid. National Center for Biotechnology Information. [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • Chrom-Ed. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • Cyberlipid. SEPARATION OF FATTY ACIDS BY HPLC. [Link]

  • MDPI. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. [Link]

  • Chromtech. HPLC Analysis of Carboxylic Acids. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Frontiers. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]

  • Frontiers. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]

  • LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • PubChem. 2-Cyano-5-methylhex-2-enoic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. 5-Methylhex-4-enoic acid. [Link]

  • Pharmaffiliates. 5-Methyl-2-hex-2-enoic Acid. [Link]

  • ResearchGate. (2016). Photoisomerizations of protonated 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid. [Link]

Sources

Application

Application Note: Synthesis and Applications of 5-Methylhex-2-enoic Acid Esters and Amides

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Overview Derivatives of 5-methylhex-2-enoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Overview

Derivatives of 5-methylhex-2-enoic acid are highly valued α,β-unsaturated aliphatic building blocks in contemporary medicinal chemistry. Their structural architecture—a lipophilic isobutyl tail conjugated to an electron-deficient Michael acceptor—makes them exceptionally versatile.

In drug development, ethyl 5-methylhex-2-enoate serves as the critical precursor in the scalable synthesis of the blockbuster anticonvulsant and neuropathic pain medication, Pregabalin, via the diastereoselective conjugate addition of nitromethane (). Furthermore, 5-amino substituted variants of these amides are foundational to the design of potent, orally active growth hormone secretagogues, such as NNC 26-1089 ().

This application note details a robust, three-stage linear synthesis for generating 5-methylhex-2-enoic acid esters and their corresponding amides, emphasizing the mechanistic causality behind each reagent selection to ensure high yield and (E)-stereoselectivity.

Mechanistic Pathway and Workflow

The synthesis relies on a sequence of olefination, controlled hydrolysis, and activated amidation:

  • Horner-Wadsworth-Emmons (HWE) Olefination: The sequence initiates with the two-carbon homologation of 3-methylbutanal (isovaleraldehyde). The HWE reaction is strategically favored over the traditional Wittig reaction because it predominantly yields the thermodynamically stable (E)-alkene and produces water-soluble phosphate byproducts, vastly simplifying downstream purification ().

  • Saponification: The resulting ethyl (E)-5-methylhex-2-enoate undergoes base-catalyzed ester hydrolysis. Lithium hydroxide (LiOH) is specifically selected over harsher bases (NaOH/KOH) to prevent the unwanted base-catalyzed isomerization of the α,β-unsaturated double bond to the β,γ-position ().

  • Amidation: Because direct amidation of α,β-unsaturated esters is kinetically sluggish, the free acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The addition of 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, generating a highly reactive N-acylpyridinium intermediate that accelerates coupling with the target amine.

SynthesisWorkflow Start 3-Methylbutanal (Isovaleraldehyde) Ester Ethyl (E)-5-methylhex-2-enoate (Michael Acceptor) Start->Ester HWE Olefination Reagent1 Triethyl phosphonoacetate NaH, THF, 0 °C to RT Reagent1->Ester Acid (E)-5-Methylhex-2-enoic Acid (Activated Precursor) Ester->Acid Saponification Reagent2 LiOH·H2O THF/H2O, RT Reagent2->Acid Amide 5-Methylhex-2-enoic Acid Amide (Target Compound) Acid->Amide Amidation (Coupling) Reagent3 Amine (R-NH2) EDC·HCl, DIPEA, DMAP Reagent3->Amide

Synthetic workflow for 5-methylhex-2-enoic acid esters and amides.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ethyl (E)-5-methylhex-2-enoate

Objective: Two-carbon homologation of isovaleraldehyde via HWE olefination.

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath. Causality: Cooling is critical to mitigate the exothermic deprotonation of the phosphonate and prevent side aldol condensations.

  • Activation: Add triethyl phosphonoacetate (1.2 eq) dropwise over 15 minutes. Stir until hydrogen gas evolution ceases and the solution becomes clear, indicating complete formation of the phosphonate carbanion.

  • Coupling: Add 3-methylbutanal (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Causality: A mildly acidic quench neutralizes excess base without risking the hydrolysis of the newly formed ester. Extract with diethyl ether (3x), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation Check: Monitor via TLC (Pentane/Et₂O 9:1). The product ester exhibits an Rf of ~0.30 and stains active (yellow/brown) with KMnO₄ due to the alkene.

Protocol 2: Saponification to (E)-5-Methylhex-2-enoic Acid

Objective: Mild hydrolysis of the ester to the free carboxylic acid.

  • Reaction Setup: Dissolve Ethyl (E)-5-methylhex-2-enoate (1.0 eq) in a 3:1 mixture of THF and H₂O.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) in a single portion. Stir vigorously at room temperature for 12–16 hours.

  • Validation Check: Complete consumption of the ester is indicated by the disappearance of the Rf 0.30 spot on TLC and the appearance of a baseline spot (the lithium carboxylate salt).

  • Workup: Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2. Causality: Protonation of the carboxylate is strictly required to partition the product into the organic phase. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the acid as a colorless oil.

Protocol 3: Synthesis of 5-Methylhex-2-enoic Acid Amides

Objective: EDC/DMAP-mediated coupling of the free acid with a primary/secondary amine.

  • Activation: Dissolve (E)-5-Methylhex-2-enoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Causality: EDC is chosen because its byproduct (a urea derivative) is water-soluble, allowing for seamless removal during aqueous washing.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) followed by the desired amine (e.g., N-acetylcysteamine, 1.0 eq). Stir at room temperature for 12 hours.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.

  • Validation Check: The formation of a white precipitate (urea byproduct) during the reaction is a physical indicator of successful activation. Purify via flash chromatography if necessary.

Quantitative Data & Characterization Summary

The following table summarizes the expected yields, physical states, and key diagnostic ¹H NMR shifts for the intermediates and a representative amide product, validating the structural integrity of the synthesized compounds ().

CompoundMolecular FormulaTypical YieldPhysical StateKey ¹H NMR Shifts (CDCl₃, δ ppm)
Ethyl (E)-5-methylhex-2-enoate C₉H₁₆O₂86 – 96%Clear Colorless Oil6.95 (dt, 1H, J=15.1, 7.3 Hz), 5.81 (dt, 1H, J=15.6, 1.4 Hz)
(E)-5-Methylhex-2-enoic acid C₇H₁₂O₂> 95%Colorless Oil7.08 (dt, 1H, J=15.5, 7.5 Hz), 5.83 (dt, 1H, J=15.6, 1.4 Hz)
Amide (e.g., SNAc-thioester) C₁₁H₁₉NO₂S30 – 60%Viscous Oil6.90 (dt, 1H, J=15.5, 7.5 Hz), 6.13 (d, 1H, J=15.5 Hz), Amide NH (br s)

Note: The large coupling constant (J > 15 Hz) of the alkene protons confirms the exclusive formation of the (E)-diastereomer.

References

  • Source: United States Patent Application Publication (US20120142949A1)
  • Title: Novel Orally Active Growth Hormone Secretagogues Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Synthesis of a GH-Releasing Compound NNC 26-1089 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Insights into the biosynthesis of icumazole unveiling a distinctive family of crotonyl-CoA carboxylase/reductase Source: bioRxiv URL: [Link]

Method

role of 5-Methylhex-2-enoic acid in metabolic pathway studies

Application Notes & Protocols Topic: Elucidating the Role of 5-Methylhex-2-enoic Acid in Metabolic Pathway Studies Audience: Researchers, scientists, and drug development professionals. A Hypothesis-Driven Guide to Inves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Elucidating the Role of 5-Methylhex-2-enoic Acid in Metabolic Pathway Studies

Audience: Researchers, scientists, and drug development professionals.

A Hypothesis-Driven Guide to Investigating the Metabolic Significance of 5-Methylhex-2-enoic Acid

Introduction: Positioning a Novel Analyte in Metabolic Research

5-Methylhex-2-enoic acid is an unsaturated branched-chain fatty acid (BCFA) with the chemical formula C₇H₁₂O₂.[1] While not a classical, well-documented metabolite, its structure places it at the intersection of several critical metabolic domains. BCFAs are increasingly recognized for their diverse physiological roles, from influencing the fluidity of bacterial membranes to acting as signaling molecules in mammals.[2][3] They can originate from the catabolism of branched-chain amino acids (BCAAs) like leucine and are significant products of gut microbiota metabolism.[2][4][5]

Given the growing interest in the interplay between microbial metabolites and host physiology, understanding the metabolic fate and potential bioactivity of novel BCFAs like 5-methylhex-2-enoic acid is a compelling research frontier.[6] This document serves not as a review of established functions, but as a practical guide for the senior scientist. It provides the foundational concepts and detailed protocols required to design and execute a research program aimed at discovering the metabolic role of 5-methylhex-2-enoic acid. We will proceed from the ground up: establishing robust analytical methods for its detection, and then applying these methods in a stable isotope-tracing framework to map its metabolic journey within a biological system.

Part 1: Foundational Concepts & Experimental Strategy

The core challenge in studying an uncharacterized molecule is to formulate testable hypotheses based on its chemical structure.

1.1. Potential Metabolic Origins and Fates

  • Biosynthesis: The isocaproyl moiety (5-methylhexanoyl) is structurally related to leucine. Therefore, a primary hypothesis is that 5-methylhex-2-enoic acid could be an intermediate or a byproduct of leucine catabolism, potentially formed by microbial or host enzymes.[4][5]

  • Metabolic Processing: As a fatty acid, it is plausible that 5-methylhex-2-enoic acid can be activated to its acyl-CoA derivative and subsequently undergo a modified form of β-oxidation.[4] The methyl branch may alter the canonical pathway, potentially leading to the formation of unique downstream metabolites.

  • Incorporation and Signaling: The molecule could be incorporated into complex lipids like triglycerides or phospholipids, thereby altering membrane characteristics.[2] Alternatively, it could function as a signaling molecule, potentially interacting with nuclear receptors like PPARs, which are known to be regulated by various fatty acids.[6]

1.2. The Core Strategy: Stable Isotope Tracing

To definitively map the metabolic fate of 5-methylhex-2-enoic acid, stable isotope tracing is the gold standard.[7][8] This technique involves introducing a labeled version of the molecule (e.g., uniformly ¹³C-labeled or D-labeled) into a biological system (cell culture, animal model) and using mass spectrometry to track the label's incorporation into downstream metabolites.[8][9] This approach provides unambiguous evidence of metabolic conversion and allows for the quantification of flux through specific pathways.[7][8]

cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Biological Investigation p1 Protocol 1: Sample Preparation (Extraction) p2 Protocol 2: GC-MS Analysis (Quantification) p1->p2 Extracted Analytes p3 Protocol 3: LC-MS/MS Analysis (Quantification & Profiling) p1->p3 Extracted Analytes p6 MS Data Acquisition p3->p6 Optimized MS Parameters p4 Protocol 4: Stable Isotope Tracing in Cell Culture p5 Metabolite Quenching & Extraction p4->p5 p5->p6 p7 Data Analysis & Pathway Mapping p6->p7

Figure 1. Overall experimental workflow for metabolic investigation.
Part 2: Analytical Protocols for Detection and Quantification

Accurate quantification is the bedrock of any metabolic study. 5-Methylhex-2-enoic acid, as a C7 short-chain fatty acid (SCFA), presents specific analytical challenges, including volatility and the need for robust extraction from complex biological matrices.[10][11]

Protocol 1: Optimized Sample Preparation for Short-Chain Fatty Acids

This protocol is designed to efficiently extract SCFAs from biological samples like plasma, cell pellets, or fecal matter while minimizing the loss of volatile species.[11][12]

Rationale: Acidification of the sample (pH < 3) is critical to protonate the carboxylic acid group, increasing its hydrophobicity and thus improving its extraction efficiency into an organic solvent.[12] Using a deuterated internal standard with similar chemical properties is essential for correcting for extraction losses and matrix effects.[11]

Materials:

  • Sample (e.g., 30 µL plasma, 30 mg tissue/feces)[11]

  • Deuterated internal standard (IS) mix (e.g., propionate-d5) in ethanol

  • Ethanol (99.9%)

  • 0.8 M NaOH

  • 0.6 M Succinic Acid[11]

  • Microcentrifuge tubes, Tissue Lyzer/homogenizer

Procedure:

  • Place the sample (30 µL plasma or 30 mg tissue) into a 2 mL microcentrifuge tube.

  • Add 295 µL of ethanol and 5 µL of the deuterated IS mix.

  • Homogenize thoroughly (vortex for plasma; Tissue Lyzer for tissues/feces).

  • Centrifuge for 10 minutes at 13,000 x g to pellet proteins and debris.

  • Transfer the supernatant to a new tube. Add 5 µL of 0.8 M NaOH to form non-volatile salts, preventing evaporation of SCFAs.

  • Evaporate the solvent using a vacuum centrifuge.

  • Just prior to analysis, resuspend the residual pellet in 50 µL of ethanol and acidify with 10 µL of 0.6 M succinic acid.[11] This step reverts the fatty acids to their volatile free-acid form for GC-MS analysis.

  • Vortex briefly and transfer to a GC-MS vial with an insert.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for analyzing volatile compounds like SCFAs.[13] This protocol uses direct injection of the free acid without derivatization.

Rationale: A wax-based capillary column (e.g., SH-WAX) provides good separation for polar acidic compounds.[14] Operating in Selected Ion Monitoring (SIM) mode enhances sensitivity and specificity by monitoring only the characteristic ions for the analyte and internal standard.

Instrumentation and Conditions:

  • GC-MS System: Agilent 8890/5977B or equivalent[15]

  • Column: SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar[14]

  • Injection: 1 µL, splitless injection[11]

  • Injector Temperature: 240 °C[14]

  • Carrier Gas: Helium at a constant linear velocity of 34.0 cm/s[14]

  • Oven Program:

    • Initial: 70 °C, hold for 1 min

    • Ramp 1: 10 °C/min to 170 °C

    • Ramp 2: 25 °C/min to 240 °C, hold for 2 min[12]

  • MS Parameters:

    • Ion Source Temp: 240 °C[12]

    • Ionization Mode: Electron Impact (EI), 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Note: Specific ions for 5-methylhex-2-enoic acid (m/z fragments) must be determined by running a pure standard in full scan mode first. Common fragments for such acids include the molecular ion (M+), [M-OH]+, and [M-COOH]+.

Protocol 3: Quantification and Profiling by LC-MS/MS

LC-MS/MS offers an alternative that may not require derivatization and is well-suited for high-throughput analysis, though it can be challenging for very volatile acids.[10][16]

Rationale: Reversed-phase chromatography (C8 or C18) separates compounds based on hydrophobicity.[17] An ion-pairing agent like tributylamine in the mobile phase can improve retention and peak shape for acidic analytes in negative ionization mode.[17] Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides supreme selectivity and sensitivity.[18]

Instrumentation and Conditions:

  • LC-MS/MS System: Waters Xevo TQ, Sciex QTRAP, or equivalent

  • Column: C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 97:3 Water/Methanol with 10 mM tributylamine and 15 mM acetic acid[17]

  • Mobile Phase B: 100% Methanol[17]

  • Gradient:

    • Start at 20% B

    • Linear gradient to 99% B over 15 min

    • Hold at 99% B for 5 min

    • Return to 20% B and re-equilibrate for 5 min

  • Flow Rate: 200 µL/min[17]

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • Capillary Voltage: 3 kV

    • Source Temperature: 120 °C

    • Acquisition Mode: MRM.

      • Note: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions must be determined by infusing a pure standard and performing a product ion scan.

Table 1: Comparison of Analytical Platforms

FeatureGC-MSLC-MS/MS
Principle Separation of volatile compounds in gas phaseSeparation of soluble compounds in liquid phase
Pros Excellent resolution for isomers, high sensitivity for volatile SCFAs, robust libraries for identification.[13]High throughput, suitable for less volatile compounds, can be integrated with broader metabolomics workflows.[17][19]
Cons May require derivatization for less volatile acids, sample must be volatile, risk of losing analytes during prep.[10][13]Can have poor retention for very short-chain acids, potential for ion suppression from matrix, mobile phase additives can be complex.[10][17]
Best For Targeted, high-sensitivity quantification of 5-methylhex-2-enoic acid and similar SCFAs.[11][14]Screening for 5-methylhex-2-enoic acid and its potential non-volatile downstream metabolites (e.g., acyl-carnitines, CoA esters).
Part 3: Biological Assays for Investigating Metabolic Function

With robust analytical methods in place, we can now apply them to biological systems to trace the metabolic fate of 5-methylhex-2-enoic acid.

Protocol 4: Stable Isotope Tracing in a Hepatocyte Cell Culture Model

This protocol outlines a workflow to determine if 5-methylhex-2-enoic acid is taken up by liver cells and converted into other metabolites.

Rationale: Hepatocytes (e.g., HepG2 cells) are a primary site of fatty acid metabolism and are an excellent model system to test for β-oxidation and incorporation into complex lipids.[4] Using a uniformly labeled (U-¹³C₇) tracer allows for the unambiguous identification of all downstream metabolites that retain the carbon backbone.

start Seed HepG2 Cells culture Culture to 80% Confluency start->culture treat Incubate with U-13C7-5-Methylhex-2-enoic Acid (Time Course: 0, 2, 8, 24h) culture->treat quench Metabolic Quenching (Cold Methanol) treat->quench extract Polar & Non-Polar Metabolite Extraction quench->extract polar Polar Fraction (e.g., TCA Intermediates) extract->polar nonpolar Non-Polar Fraction (e.g., Fatty Acids, Lipids) extract->nonpolar analysis LC-MS or GC-MS Analysis polar->analysis saponify Saponification (Optional, for total FAs) nonpolar->saponify nonpolar->analysis saponify->analysis data Data Analysis: Search for 13C-labeled Metabolites (M+n) analysis->data map Metabolic Pathway Reconstruction data->map

Figure 2. Workflow for stable isotope tracing in cell culture.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • U-¹³C₇-5-Methylhex-2-enoic acid (custom synthesis)

  • 80:20 Methanol/Water (-80°C) for quenching

  • Solvents for extraction (e.g., Chloroform, Methanol, Water)

Procedure:

  • Cell Culture: Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

  • Tracer Introduction: Remove standard media, wash with PBS, and replace with fresh media containing the ¹³C-labeled 5-methylhex-2-enoic acid at a physiologically relevant concentration (e.g., 10-100 µM).

  • Incubation: Incubate cells for a time course (e.g., 0, 2, 8, 24 hours) to capture both early and late-stage metabolites.

  • Metabolic Quenching: At each time point, rapidly aspirate the medium and add 1 mL of ice-cold 80:20 methanol/water to the well to instantly halt all enzymatic activity.

  • Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Perform a modified Folch extraction by adding chloroform and water to separate the polar (aqueous/methanol layer) and non-polar (chloroform layer) metabolites.

  • Analysis: Dry down the polar and non-polar fractions separately. Analyze the polar fraction for labeled intermediates of β-oxidation and the TCA cycle. Analyze the non-polar fraction for incorporation into complex lipids (after hydrolysis/saponification if necessary).[20][21]

  • Data Interpretation: Analyze the mass spectrometry data for the appearance of mass isotopologues (M+n peaks) that correspond to the incorporation of ¹³C atoms from the tracer. For example, if the tracer is catabolized via β-oxidation to produce ¹³C₂-Acetyl-CoA, you would expect to find citrate labeled with +2, +4, or +6 carbons in the TCA cycle.[8]

BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Hypothesized Biosynthesis BCoA Branched-Chain Acyl-CoA BCKA->BCoA Hypothesized Biosynthesis Target 5-Methylhex-2-enoic Acid (or its CoA ester) BCoA->Target Hypothesized Biosynthesis BetaOx Modified β-Oxidation Target->BetaOx Metabolic Fate Lipids Complex Lipid Synthesis Target->Lipids Incorporation PropCoA Propionyl-CoA (C3) BetaOx->PropCoA AcCoA Acetyl-CoA (C2) BetaOx->AcCoA TCA TCA Cycle PropCoA->TCA AcCoA->TCA

Figure 3. Hypothesized metabolic pathways for 5-methylhex-2-enoic acid.
Conclusion

Investigating the metabolic role of a novel compound like 5-methylhex-2-enoic acid requires a systematic and hypothesis-driven approach. By first establishing highly sensitive and specific analytical methods using GC-MS and LC-MS/MS, researchers can create the necessary tools to reliably detect and quantify this molecule in complex biological systems. Subsequently, deploying these methods within a stable isotope tracing framework provides the power to definitively map its metabolic fate. The protocols and strategies outlined in this guide provide a comprehensive roadmap for elucidating the potential significance of 5-methylhex-2-enoic acid, contributing to the expanding knowledge of how unique fatty acids, particularly those of microbial origin, influence host metabolism and physiology.

References
  • Burd, N. A., & van Vliet, S. (2018). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. American Journal of Physiology-Endocrinology and Metabolism, 315(5), E839-E851. [Link]

  • Metabolic Solutions, Inc. (2014). Fatty Acid Metabolism Measured with Stable Isotope Tracers. [Link]

  • Kamphorst, J. J., & Rabinowitz, J. D. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 149-169. [Link]

  • Kamphorst, J. J., Fan, J., Lu, W., & Rabinowitz, J. D. (2015). Stable Isotope Tracing for Analyzing Fatty Acid Metabolism. Methods in Enzymology, 561, 201-218. [Link]

  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • García, Á. (2025, January 3). Branched-chain fatty acids role in health and nutrition. Dellait. [Link]

  • University of Wisconsin–Madison, The Denu Lab. (2024, April 18). LCMS Protocols. [Link]

  • Cluntun, A. A., & Rutter, J. (2018). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Methods in Molecular Biology, 1730, 145-160. [Link]

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. [Link]

  • Li, Y., et al. (2025, July 1). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]

  • Hoving, L. R., et al. (2022, February 11). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 165. [Link]

  • Doriane, T., & Yamada, M. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu Corporation. [Link]

  • Waters Corporation. (n.d.). LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen. [Link]

  • Hsu, C. N., et al. (2019, March 21). Evaluation and Optimization of Sample Handling Methods for Quantification of Short-Chain Fatty Acids in Human Fecal Samples by GC–MS. Journal of Proteome Research, 18(5), 2344-2351. [Link]

  • Acevska, A. (2024, June 17). LC–MS/MS System Developed for Fatty Acid Analysis. LCGC International. [Link]

  • Lee, J. H., & Jang, C. (2024, December 27). Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. International Journal of Molecular Sciences, 26(1), 231. [Link]

  • Zhang, Y., et al. (2021, January 7). Branched Chain Lipid Metabolism As a Determinant of the N-Acyl Variation of Streptomyces Natural Products. Journal of the American Chemical Society, 143(2), 976-984. [Link]

  • Beller, A., et al. (2018, March 11). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers in Bioengineering and Biotechnology, 6, 26. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53421020, 5-Methylhex-2-enoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-2-hex-2-enoic Acid. [Link]

  • BMRB. (n.d.). List of Metabolic Pathways. [Link]

Sources

Application

Introduction: The Analytical Imperative for 5-Methylhex-2-enoic Acid

An Application Guide for the Use of 5-Methylhex-2-enoic Acid as a Chromatographic Standard Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Use of 5-Methylhex-2-enoic Acid as a Chromatographic Standard

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Methylhex-2-enoic acid as a reference standard in chromatographic applications. We delve into the fundamental principles governing its analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering detailed, field-proven protocols. The causality behind experimental choices is explained to empower users not just to follow steps, but to understand and troubleshoot their analytical methods. This guide is structured to ensure scientific integrity, with self-validating system suitability checks built into the methodologies and all critical claims supported by authoritative references.

5-Methylhex-2-enoic acid (CAS: 41653-96-7) is a valuable organic intermediate.[1] Its structural significance is highlighted by its classification as an impurity of Pregabalin, a widely used pharmaceutical agent.[2][3] The accurate quantification of such intermediates and impurities is a cornerstone of quality control in pharmaceutical manufacturing and a critical requirement for regulatory compliance. The use of a well-characterized chemical standard is indispensable for developing and validating analytical methods that are accurate, precise, and robust.[4][5][6]

This guide provides the technical framework for employing 5-Methylhex-2-enoic acid as a standard for two principal chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Standard Handling

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

Table 1: Physicochemical Properties of 5-Methylhex-2-enoic Acid

PropertyValueSource
CAS Number 41653-96-7[1]
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [1][2]
Appearance Clear Colourless Oil[1]
IUPAC Name (E)-5-methylhex-2-enoic acid[7]
Storage 2-8°C Refrigerator[1]

Handling and Storage:

  • Storage: Store the standard under refrigerated conditions (2-8°C) as recommended to ensure its long-term stability.[1]

  • Safety: Handle with standard laboratory precautions, including the use of gloves and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.

  • Solubility: As a carboxylic acid, it is soluble in organic solvents such as methanol, acetonitrile, and ethanol. This property is leveraged in the preparation of stock solutions for chromatographic analysis.

Core Chromatographic Principles for Carboxylic Acids

Analyzing short-chain carboxylic acids like 5-Methylhex-2-enoic acid presents unique challenges that dictate the choice of chromatographic technique and methodology.

Gas Chromatography (GC): The Volatility Requirement

GC is a powerful tool for separating and analyzing fatty acids and related compounds.[8][9] However, the technique requires that analytes be volatile and thermally stable. Carboxylic acids in their free form are often not sufficiently volatile and can exhibit poor peak shape due to their polarity.

The Causality of Derivatization: To overcome this limitation, derivatization is a mandatory step.[10][11] The most common approach is to convert the carboxylic acid to a more volatile and less polar ester derivative, typically a fatty acid methyl ester (FAME).[8] This chemical modification is the key to achieving successful GC analysis, enabling the compound to be readily volatilized in the GC inlet and travel through the analytical column.

High-Performance Liquid Chromatography (HPLC): Managing Polarity and Detection

HPLC is another widely used technique, particularly for compounds that are not amenable to GC.[9]

The Causality of pH Control: For reversed-phase HPLC, which utilizes a non-polar stationary phase (like C18), controlling the ionization state of the analyte is critical.[12] 5-Methylhex-2-enoic acid contains a carboxylic acid functional group, which will be ionized (deprotonated) at neutral or basic pH. In its ionized state, the molecule is highly polar and will have very little retention on a C18 column, resulting in poor separation. By adding an acid modifier (e.g., trifluoroacetic acid, TFA) to the mobile phase to maintain a low pH (typically 2-3), the ionization of the carboxylic acid is suppressed.[12] This protonated form is less polar, allowing for proper interaction with the stationary phase and leading to good retention and sharp, symmetrical peaks.

The Challenge of Detection: A significant challenge with many carboxylic acids is their lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >230 nm) insensitive.[13][14] While detection is possible at lower wavelengths (~210 nm), pre-column derivatization to attach a UV-active or fluorescent tag can dramatically enhance sensitivity if required.[13][15] For the purposes of this standard protocol, we will focus on direct UV detection at a low wavelength.

Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol details the conversion of 5-Methylhex-2-enoic acid to its methyl ester for subsequent analysis by GC-FID.

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis A Weigh Standard B Dissolve in Methanol to create Stock Solution A->B C Perform Serial Dilutions to create Calibration Standards B->C D Add BF3-Methanol (or other catalyst) C->D E Heat Reaction Mixture (e.g., 60°C for 15 min) D->E F Extract FAME with Organic Solvent (e.g., Hexane) E->F G Inject into GC-FID F->G H Acquire & Integrate Data G->H I Generate Calibration Curve & Quantify Samples H->I

GC-FID Analysis Workflow
Step-by-Step Methodology
  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 5-Methylhex-2-enoic acid standard into a 25 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade methanol. Stopper and mix thoroughly. This is your stock solution.

  • Preparation of Calibration Standards (e.g., 10-200 µg/mL):

    • Perform serial dilutions of the stock solution with methanol to prepare a series of at least five calibration standards.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • Pipette 1 mL of each calibration standard into separate screw-cap glass vials.

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

    • Securely cap the vials and heat at 60°C for 15 minutes in a heating block or water bath.

    • Cool the vials to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute. Allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the FAME, to a 2 mL autosampler vial for analysis.

  • GC-FID Instrumental Parameters:

    Table 2: GC-FID Method Parameters

ParameterRecommended Setting
GC System Agilent 8890 or equivalent with FID
Column Polar phase; e.g., Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 100°C, hold 2 min Ramp: 10°C/min to 240°C Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 260°C
H₂ Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) Flow 25 mL/min
  • System Suitability and Analysis Sequence:

    • System Suitability: Before running the sequence, inject a mid-level calibration standard five times. The Relative Standard Deviation (%RSD) for the peak area should be ≤ 2.0%.

    • Analysis Sequence: Run a solvent blank, followed by the calibration standards from lowest to highest concentration, and then any unknown samples.

  • Data Analysis:

    • Integrate the peak corresponding to 5-methylhex-2-enoic acid methyl ester.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in unknown samples using the linear regression equation derived from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a direct analysis method for 5-Methylhex-2-enoic acid without derivatization.

Workflow for HPLC-UV Analysis

HPLC_Workflow A Weigh 5-Methylhex-2-enoic Acid Standard B Dissolve in Mobile Phase Diluent (e.g., 50:50 ACN:H₂O) to create Stock Solution A->B C Perform Serial Dilutions to create Calibration Standards B->C F Inject Blank, Standards, and Samples into HPLC-UV System C->F D Equilibrate HPLC System with Mobile Phase E Perform System Suitability Injections D->E E->F G Acquire & Integrate Chromatographic Data F->G H Generate Calibration Curve & Quantify Samples G->H

HPLC-UV Analysis Workflow
Step-by-Step Methodology
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 5-Methylhex-2-enoic acid standard into a 25 mL Class A volumetric flask.

    • Dissolve and dilute to the mark using a 50:50 mixture of Mobile Phase A and B. Stopper and mix thoroughly.

  • Preparation of Calibration Standards (e.g., 10-200 µg/mL):

    • Perform serial dilutions of the stock solution with the 50:50 diluent to prepare a series of at least five calibration standards. Filter each standard through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC-UV Instrumental Parameters:

    Table 3: HPLC-UV Method Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18 Reversed-Phase; e.g., ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 40% B to 90% B over 10 minutes, hold at 90% B for 2 min, return to 40% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
  • System Suitability and Analysis Sequence:

    • System Suitability: Before running the sequence, inject a mid-level calibration standard five times. The %RSD for peak area should be ≤ 2.0%, and the USP tailing factor should be ≤ 1.5.

    • Analysis Sequence: Run a diluent blank, followed by the calibration standards from lowest to highest concentration, and then any unknown samples.

  • Data Analysis:

    • Integrate the peak corresponding to 5-Methylhex-2-enoic acid.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the analyte in unknown samples using the linear regression equation.

Principles of Method Validation

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.[16][17] Method validation is a key requirement of regulatory bodies and quality management systems.[6]

Key Validation Parameters

Validation_Parameters cluster_quant Quantitative Performance cluster_limit Sensitivity & Specificity center Method Validation Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (R²) center->Linearity Range Range center->Range Specificity Specificity center->Specificity LOD LOD (S/N ≈ 3) center->LOD LOQ LOQ (S/N ≈ 10) center->LOQ

Core Parameters of Analytical Method Validation

Table 4: Summary of Method Validation Characteristics

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) ≥ 0.995.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.Defined by the linearity study.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.80-120% recovery for assays.
Precision The degree of agreement among individual test results from repeated measurements.Repeatability (intra-day): %RSD ≤ 2%. Intermediate Precision (inter-day): %RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.

Acceptance criteria may vary based on the specific application and regulatory requirements.[4][6]

References

  • Impact Solutions. (2023, January 31). Fatty Acids Analysis by Gas Chromatography. [Link]

  • FAO. Fatty Acid analysis by gas chromatography - Analytical Techniques in Aquaculture Research. [Link]

  • Li, M., & Li, P. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 180, 113036. [Link]

  • Christie, W. W. (1992). Gas chromatography of fatty acids. Lipids, 27(5), 345-353. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylhex-2-enoic acid. PubChem. [Link]

  • Kuksis, A. (1966). Triglyceride and Fatty Acid Analysis by Gas Chromatography. American Meat Science Association. [Link]

  • Kvasnička, F. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. [Link]

  • van Zoonen, P., van 't Klooster, H. A., Hoogerbrugge, R., Gort, S. M., & van de Wiel, H. J. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju, 49(4), 355-370. [Link]

  • Busto, O., Guasch, J., & Borrull, F. (1993). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture, 44(4), 432-436. [Link]

  • Nakashima, K., & Yamashita, N. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-800. [Link]

  • ASTM International. (2022). E2857 Standard Guide for Validating Analytical Methods. [Link]

  • SCION Instruments. (2024, June 7). A Guide to Analytical Method Validation. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 41653-96-7 | Product Name : 5-Methyl-2-hex-2-enoic Acid. [Link]

  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Lavanya, G., Sunil, M., & Eswarudu, M. M. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 314-325. [Link]

  • Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s)
  • National Center for Biotechnology Information. (n.d.). 2-Cyano-5-methylhex-2-enoic acid. PubChem. [Link]

  • Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

  • Fisher Scientific. (n.d.). 5-Methyl-2-hex-2-enoic Acid, TRC 50 mg. [Link]

  • Phenomenex Blog. (n.d.). APPLICATIONS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methylhex-2-enoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of 5-Methylhex-2-enoic acid. This docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of 5-Methylhex-2-enoic acid. This document offers a comprehensive analysis of the most common synthetic routes, highlighting key experimental parameters and providing solutions to frequently encountered challenges to improve reaction yield and stereoselectivity.

Introduction to Synthetic Strategies

The synthesis of α,β-unsaturated carboxylic acids, such as 5-Methylhex-2-enoic acid, is a fundamental transformation in organic chemistry. The strategic placement of the carbon-carbon double bond in conjugation with the carboxylic acid moiety makes these compounds valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The primary methods for constructing this structural motif are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Knoevenagel condensation. Each of these methodologies offers distinct advantages and is associated with a unique set of challenges. This guide will delve into the nuances of each approach to empower researchers to optimize their synthetic outcomes.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis of 5-Methylhex-2-enoic acid.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often the preferred method for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity and the ease of removal of its water-soluble phosphate byproduct.[1][2] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1]

Frequently Asked Questions (FAQs):

  • Q1: Why is my yield of 5-Methylhex-2-enoic acid consistently low when using the HWE reaction?

    A1: Low yields in the HWE reaction can stem from several factors:

    • Incomplete Deprotonation of the Phosphonate: The phosphonate must be fully deprotonated to form the reactive carbanion. Ensure your base is strong enough and used in a slight excess (typically 1.1 equivalents). Sodium hydride (NaH) is a common choice.[3]

    • Moisture in the Reaction: The phosphonate carbanion is highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents are essential.

    • Purity of Isovaleraldehyde: The starting aldehyde, isovaleraldehyde, can oxidize to isovaleric acid, which will quench the carbanion. It is advisable to use freshly distilled isovaleraldehyde.

    • Reaction Temperature: While the initial deprotonation is often performed at 0°C, the subsequent reaction with the aldehyde may require warming to room temperature or gentle heating to proceed to completion.[1]

  • Q2: I am observing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-5-Methylhex-2-enoic acid?

    A2: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1] To enhance this selectivity:

    • Choice of Base and Cation: The nature of the cation can influence stereoselectivity. Lithium salts tend to favor (E)-alkene formation more so than sodium or potassium salts.[1] Using milder conditions, such as lithium chloride with DBU, can also improve (E)-selectivity.

    • Reaction Temperature: Higher reaction temperatures (e.g., room temperature or reflux) generally lead to a higher proportion of the (E)-isomer as it allows for equilibration of the intermediates.[1]

    • Steric Hindrance: Increasing the steric bulk of the phosphonate ester can also favor the formation of the (E)-isomer.

  • Q3: How do I effectively remove the phosphate byproduct during workup?

    A3: A key advantage of the HWE reaction is the water-solubility of the dialkyl phosphate byproduct.[4] A thorough aqueous workup is typically sufficient. Multiple extractions with water or brine will effectively remove the phosphate from the organic layer.

Wittig Reaction

The Wittig reaction is another powerful tool for olefination, involving the reaction of a phosphonium ylide with a carbonyl compound.[5] For the synthesis of α,β-unsaturated acids, a stabilized ylide is typically employed.

Frequently Asked Questions (FAQs):

  • Q1: My Wittig reaction is sluggish and gives a low yield of 5-Methylhex-2-enoic acid. What can I do?

    A1: Sluggish reactions and low yields are common issues, particularly with stabilized ylides.

    • Ylide Generation: Ensure complete formation of the ylide. If generating the ylide in situ from a phosphonium salt, use a sufficiently strong base and allow adequate time for the reaction to occur before adding the isovaleraldehyde.

    • Steric Hindrance: While isovaleraldehyde is not exceptionally hindered, steric factors can still play a role. Allowing for longer reaction times or gentle heating may be necessary.

    • Reactivity of the Ylide: Stabilized ylides are less reactive than unstabilized ylides. If the reaction is not proceeding, you might consider using a more reactive ylide, although this could affect stereoselectivity.

  • Q2: I am struggling to remove the triphenylphosphine oxide byproduct from my product.

    A2: The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig reactions.

    • Crystallization: If your product is a solid, crystallization can be an effective purification method. TPPO is often less soluble in non-polar solvents like hexanes or diethyl ether, which can cause it to precipitate out.

    • Column Chromatography: Flash column chromatography is a reliable method for separating TPPO from the desired product. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.

    • Precipitation of TPPO: After the reaction, you can try to precipitate the TPPO by adding a non-polar solvent like hexanes and then filtering the mixture.[5]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound (e.g., malonic acid or its esters) with an aldehyde or ketone, typically catalyzed by a weak base.[6] Subsequent hydrolysis and decarboxylation can yield the desired α,β-unsaturated carboxylic acid.

Frequently Asked Questions (FAQs):

  • Q1: What are the common side reactions in the Knoevenagel condensation with isovaleraldehyde?

    A1: The primary side reaction of concern is the self-condensation of isovaleraldehyde (an aldol condensation), especially if too strong a base is used.[7] Using a weak amine base like piperidine or pyridine helps to minimize this. Michael addition of the active methylene compound to the α,β-unsaturated product can also occur.

  • Q2: My Knoevenagel condensation is not going to completion. How can I drive the reaction forward?

    A2: The Knoevenagel condensation is a reversible reaction. To drive it to completion, it is often necessary to remove the water that is formed.[6] This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.

  • Q3: I am having difficulty with the hydrolysis and decarboxylation steps after the condensation. What are the optimal conditions?

    A3: For the hydrolysis of the ester and subsequent decarboxylation, heating with a strong acid (like sulfuric acid) or a strong base (like potassium hydroxide) is typically required. The choice of conditions will depend on the stability of your product. It is important to monitor the reaction carefully to avoid decomposition.

Experimental Protocols

Protocol 1: (E)-5-Methylhex-2-enoic acid via Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Triethyl phosphonoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Isovaleraldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of isovaleraldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude ethyl (E)-5-methylhex-2-enoate can be hydrolyzed to the carboxylic acid by heating with aqueous sodium hydroxide, followed by acidification.

Protocol 2: 5-Methylhex-2-enoic acid via Wittig Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous dichloromethane

  • Isovaleraldehyde

  • Hexanes

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous dichloromethane.

  • Add isovaleraldehyde (1.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Remove the dichloromethane under reduced pressure.

  • Add a mixture of hexanes and diethyl ether to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with a small amount of cold hexanes.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude ethyl 5-methylhex-2-enoate.

  • Hydrolyze the ester to the carboxylic acid as described in Protocol 1.

Protocol 3: 5-Methylhex-2-enoic acid via Knoevenagel Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • Isovaleraldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Toluene

  • Hydrochloric acid

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isovaleraldehyde (1.0 eq), malonic acid (1.1 eq), and toluene.

  • Add a catalytic amount of piperidine and a small amount of pyridine.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Data Summary

ReactionKey ReagentsTypical StereoselectivityKey AdvantagesCommon Challenges
Horner-Wadsworth-Emmons Phosphonate ester, strong base, aldehydePredominantly (E)[1]Water-soluble byproduct, high (E)-selectivityRequires strictly anhydrous conditions
Wittig Phosphonium ylide, aldehydeDepends on ylide stability (stabilized ylides favor E)[8]Broad substrate scopeDifficult removal of triphenylphosphine oxide
Knoevenagel Condensation Active methylene compound, weak base, aldehydeCan produce mixturesDoes not require strong basesWater removal often necessary, potential side reactions

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add NaH and anhydrous THF cooling1 2. Cool to 0°C reagents->cooling1 phosphonate 3. Add Triethyl phosphonoacetate cooling1->phosphonate ylide_formation 4. Ylide Formation (Warm to RT) phosphonate->ylide_formation cooling2 5. Cool to 0°C ylide_formation->cooling2 aldehyde 6. Add Isovaleraldehyde cooling2->aldehyde reaction 7. React Overnight (Warm to RT) aldehyde->reaction quench 8. Quench with aq. NH4Cl reaction->quench extraction 9. Extraction with Diethyl Ether quench->extraction purification 10. Wash, Dry, and Concentrate extraction->purification hydrolysis 11. Hydrolysis to Carboxylic Acid purification->hydrolysis

Caption: A typical workflow for the Horner-Wadsworth-Emmons synthesis of 5-Methylhex-2-enoic acid.

Decision Tree for Synthetic Route Selection

Route_Selection decision High (E)-stereoselectivity and easy workup? hwe Horner-Wadsworth-Emmons decision->hwe Yes wittig Wittig Reaction decision->wittig No knoevenagel Knoevenagel Condensation wittig->knoevenagel Difficulty with phosphine oxide removal? start Goal: Synthesize 5-Methylhex-2-enoic acid start->decision

Sources

Optimization

Technical Support Center: Purification of 5-Methylhex-2-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges researchers face when isolating and purifying 5-Methylhex-2-eno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges researchers face when isolating and purifying 5-Methylhex-2-enoic acid .

As an α,β -unsaturated carboxylic acid with a molecular weight of 128.17 g/mol (1)[1], this compound is a critical building block in organic synthesis (e.g., for pregabalin and icumazole derivatives). However, its conjugated double bond makes it highly susceptible to polymerization, thermal degradation, and isomerization. This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: My yield drops significantly during distillation, and a thick, viscous residue is left in the boiling flask. What is happening? Root Cause: You are observing thermal polymerization. α,β -unsaturated acids are highly prone to radical-initiated polymerization when exposed to the heat required for distillation. Solution: You must suppress radical formation. Add a polymerization inhibitor such as hydroquinone or phenothiazine (200–2000 ppm) directly to the crude mixture before heating (2)[2]. Furthermore, strictly utilize high-vacuum distillation to lower the boiling point and minimize thermal stress.

Q2: Post-purification NMR shows a mixture of (E) and (Z) isomers, as well as migration to 5-methylhex-3-enoic acid. How do I prevent this? Root Cause: Double-bond migration and isomerization are typically triggered by harsh basic conditions during the saponification of the precursor ester, or by localized exothermic heating during the subsequent acidification step. Solution: Switch to a milder base. Use LiOH⋅H2​O instead of NaOH or KOH . When acidifying the aqueous layer to recover the free acid, use a buffered acid like 1N KHSO4​ and maintain the reaction strictly at 0∘C (3)[3].

Q3: Even with high vacuum and inhibitors, my compound degrades. Are there non-thermal alternatives to distillation? Root Cause: Extreme thermal sensitivity of your specific matrix. Solution: Consider Progressive Freeze Purification . This technique relies on controlled cooling rather than heating. As the liquid mixture cools, the target carboxylic acid forms a structured molecular crystal lattice, excluding impurities into the remaining liquid phase without any thermal exposure (4)[4].

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, do not treat these protocols as mere checklists. Understand the causality behind each step and utilize the embedded validation checkpoints.

Protocol A: Mild Saponification and Acid-Base Extraction

Objective: Isolate the free acid from ethyl (E)-5-methylhex-2-enoate while preventing double-bond migration.

  • Dissolution: Dissolve the precursor ethyl ester in Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Mild Hydrolysis: At 0∘C , add 3.0 equivalents of LiOH⋅H2​O (1.0 M in H2​O ). Stir at room temperature overnight.

    • Causality: Lithium hydroxide is a significantly milder base than sodium hydroxide. It effectively cleaves the ester but is insufficiently basic to deprotonate the γ -position, thereby preventing the migration of the double bond out of conjugation.

  • Solvent Removal: Remove THF under reduced pressure.

  • Controlled Acidification: Cool the remaining aqueous phase to 0∘C . Slowly add 1N KHSO4​ until the pH reaches 1–2.

    • Causality: KHSO4​ provides a controlled, buffered release of protons. Maintaining 0∘C dissipates the heat of neutralization, preventing thermal isomerization.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Diethyl ether.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (9:1). Stain with KMnO4​ . The starting ester appears at Rf​≈0.30 , while the pure free acid appears at Rf​≈0.16 (3)[3]. Complete disappearance of the 0.30 spot validates the protocol.

Protocol B: Inhibitor-Stabilized Vacuum Distillation

Objective: Purify the crude liquid acid while suppressing radical polymerization.

  • Inhibitor Addition: To the crude 5-methylhex-2-enoic acid, add 500 ppm of Phenothiazine (PTZ).

    • Causality: Distillation heat induces homolytic cleavage, creating radicals that attack the α,β -unsaturated system. PTZ acts as a radical scavenger, terminating the chain reaction before a polymer network can form.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure the system is under high vacuum ( <1 mbar ).

  • Fractional Distillation: Gradually heat the oil bath. Collect the main fraction.

    • Validation Checkpoint: Perform 1H NMR (500 MHz, CDCl3​ ) on the distillate. The presence of a distinct doublet of triplets at δ=5.83 ppm ( J=15.56,1.37 Hz ) confirms the integrity of the (E)-double bond, while a flat baseline confirms the absence of polymeric impurities (3)[3].

Part 3: Quantitative Data & Parameters

Table 1: Physicochemical Properties of 5-Methylhex-2-enoic acid

PropertyValueClinical / Synthetic Relevance
Molecular Formula C7​H12​O2​ Defines stoichiometry for downstream coupling.
Molecular Weight 128.17 g/mol Used for calculating equivalents.
XLogP3 1.8 Indicates moderate lipophilicity; guides extraction solvent choice (DCM/Ether).
Appearance Colorless to pale yellow oilVisual indicator of purity (dark yellow/brown indicates degradation).

Table 2: Polymerization Inhibitor Selection Guide

InhibitorOptimal ConcentrationMechanism & Use Case
Hydroquinone (HQ) 200 – 1000 ppmRequires trace oxygen to function. Best for distillations under partial vacuum or inert gas sweep.
Phenothiazine (PTZ) 200 – 2000 ppmFunctions excellently in anaerobic conditions. The gold standard for high-vacuum short-path distillation.
4-Hydroxy-TEMPO 200 – 1000 ppmHighly effective stable radical trap. Use if PTZ fails to prevent viscosity increases.

Part 4: Visualizing the Purification Workflow

The following logic tree dictates the isolation and purification sequence, highlighting the phase transitions and critical interventions required to maintain the integrity of the molecule.

PurificationWorkflow A Crude 5-Methylhex-2-enoic Acid B Acid-Base Extraction (pH > pKa + 3) A->B C Aqueous Phase (Carboxylate Salt) B->C Extract with Water D Organic Phase (Neutral Impurities) B->D Discard E Acidification (pH 1-2, 0°C) C->E F Extraction (DCM) & Drying E->F G Vacuum Distillation (+ Radical Inhibitor) F->G Evaporate Solvent H Pure (E)-5-Methylhex-2-enoic Acid G->H Collect Main Fraction

Workflow for the isolation and purification of 5-methylhex-2-enoic acid.

References

  • PubChem. "5-Methylhex-2-enoic acid | C7H12O2 | CID 53421020". National Institutes of Health (NIH). [Link]

  • Google Patents. "US20030013906A1 - Method for producing esters of alpha, beta-unsaturated carboxylic acids".
  • bioRxiv. "Insights into the biosynthesis of icumazole unveiling a distinctive family of crotonyl-CoA carboxylase/reductase". bioRxiv.[Link]

  • Altiras. "How Progressive Freeze Purification Works for Carboxylic Acids". Altiras.[Link]

  • LookChem. "General procedures for the purification of Carboxylic acids". LookChem.[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 5-Methylhex-2-enoic Acid

From the Desk of the Senior Application Scientist Welcome to the dedicated support hub for 5-Methylhex-2-enoic acid (CAS 51424-01-2). As a critical α,β -unsaturated aliphatic carboxylic acid, this compound (also known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the dedicated support hub for 5-Methylhex-2-enoic acid (CAS 51424-01-2). As a critical α,β -unsaturated aliphatic carboxylic acid, this compound (also known as Pregabalin Impurity 178) serves as a foundational building block in pharmaceutical synthesis—most notably as an intermediate in the commercial production of the anticonvulsant (S)-Pregabalin[1][2].

While highly valuable, its conjugated double bond and branched aliphatic tail render it susceptible to specific modes of degradation. This guide provides researchers and drug development professionals with actionable, mechanistically grounded solutions to troubleshoot anomalies and ensure strict compound integrity.

I. Core Degradation Mechanisms (FAQ)

To effectively troubleshoot, we must first understand the molecular vulnerabilities of the compound.

Pathway Acid 5-Methylhex-2-enoic Acid (E-Isomer) Iso (Z)-Isomerization Acid->Iso Ambient Light / Heat Ox Auto-Oxidation (Epoxides/Aldehydes) Acid->Ox O2 / Radicals Photo Photochemical Decomposition Acid->Photo 390 nm (>20h) Mich Michael Addition (Oligomers) Acid->Mich Strong Base (pH > 10)

Fig 1. Primary degradation pathways of 5-methylhex-2-enoic acid under environmental stress.

Q: What drives the degradation of 5-methylhex-2-enoic acid during routine storage? A: The primary culprits are auto-oxidation and E/Z isomerization. The conjugated α,β -unsaturated system is vulnerable to radical-mediated auto-oxidation when exposed to atmospheric oxygen, leading to the formation of epoxides or chain-cleavage products. Furthermore, while the (E)-isomer is thermodynamically favored, exposure to UV or ambient light provides the activation energy necessary to break the π -bond temporarily, resulting in a photostationary state contaminated with the (Z)-isomer[1].

Q: Why does my yield collapse during photochemical transformations involving this acid? A: Prolonged photochemical reactions cause catastrophic decomposition of the native functional groups. Research indicates that under 390 nm irradiation, the unquenched excited triplet state leads to uncontrolled radical cascades. Without stabilization, reactions running longer than 20 hours can result in <5% yield of the desired product.

II. Quantitative Stability Profile

Understanding the kinetics of degradation allows for better experimental planning. Below is a summary of the compound's stability under various stress conditions.

Environmental ConditionExposure DurationPrimary Degradation PathwayEstimated Purity LossCausality / Mechanism
4°C, Dark, Argon 12 MonthsNone (Stable)< 1%Kinetic freezing of isomerization and exclusion of reactive oxygen species (ROS).
25°C, Ambient Light 4 Weeks E/Z Isomerization5 - 8%Photon absorption lowers the rotational energy barrier of the C=C bond.
60°C, Aerobic 1 WeekAuto-oxidation12 - 15%Thermal generation of allylic radicals reacting with triplet oxygen.
390 nm Irradiation (No Stabilizer)20 HoursPhotochemical Decomposition> 95%Unquenched excited states leading to rapid target degradation.

III. Troubleshooting Experimental Anomalies

Issue 1: Peak Splitting in HPLC Chromatograms

  • Diagnosis: Peak splitting or the sudden appearance of a closely eluting shoulder in reverse-phase HPLC typically indicates the presence of both (E) and (Z) isomers.

  • Causality: The standard was likely exposed to light or elevated temperatures (>40°C) during sample preparation or storage.

  • Resolution: Prepare fresh standards under amber lighting. Ensure the column temperature is maintained at or below 25°C during the run.

Issue 2: API Impurity Failures in Pregabalin Synthesis

  • Diagnosis: High levels of process impurities failing ICH Q7A guidelines[2].

  • Causality: If 5-methylhex-2-enoic acid is exposed to strong bases (pH > 10) during hydrolysis or salt-formation steps, the α,β -unsaturated system acts as a Michael acceptor. Hydroxide ions or other nucleophiles attack the β -carbon, forming 3-hydroxy-5-methylhexanoic acid derivatives.

  • Resolution: Strictly control the stoichiometric ratios and temperature during basic operations. Keep temperatures below 10°C during highly exothermic neutralization steps[2].

IV. Validated Protocols for Handling and Reaction Stabilization

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) that prove the method's success before you commit to downstream workups.

QC Rec Inert Storage (Argon, 4°C) HPLC HPLC Analysis (E/Z Ratio Check) Rec->HPLC Pre-use QC Pass Proceed to Synthesis (Pregabalin API) HPLC->Pass (E)-Isomer > 98% Fail Purification (Distillation) HPLC->Fail (Z)-Isomer > 2% Fail->HPLC Re-analyze

Fig 2. Self-validating QC workflow for ensuring API-grade purity prior to synthesis.

Protocol: Stabilization of 5-Methylhex-2-enoic Acid in Photochemical Workflows

Objective: Prevent target decomposition during >10h irradiation at 390 nm.

Step 1: Solvent Deoxygenation (Radical Suppression)

  • Action: Sparge the reaction solvent (e.g., DMF) with Argon for a minimum of 30 minutes prior to adding the acid.

  • Causality: Dissolved oxygen acts as a radical initiator. Removing it prevents the auto-oxidation of the allylic C-H bonds adjacent to the double bond.

Step 2: Additive Integration (Excited State Quenching)

  • Action: Add 5 equivalents of N,N'-dimethylethylenediamine (DMEDA) and 5 equivalents of methanol relative to 5-methylhex-2-enoic acid.

  • Causality: DMEDA acts as a transient Lewis base and sacrificial stabilizer that interacts with the reactive intermediates. This specific additive combination has been empirically proven to prevent the catastrophic decomposition otherwise observed after 20 hours of irradiation, increasing recoverable yields from <5% to functional synthetic levels.

Step 3: Temperature-Controlled Irradiation

  • Action: Conduct the reaction under 390 nm LEDs. Maintain the reactor temperature strictly below 30°C using an active cooling block.

  • Causality: Photochemical setups generate significant localized heat. Thermal energy combined with UV light synergistically accelerates E/Z isomerization.

Step 4: Self-Validating In-Process Control (IPC)

  • Action: Pull a 10 µL aliquot at the 4-hour and 8-hour marks. Quench immediately in 1 mL of cold acetonitrile (4°C). Analyze via HPLC (UV detection at 210 nm).

  • Validation Gate:

    • Pass: The (E)-isomer peak accounts for >95% of the total peak area, and no significant baseline drift is observed. Proceed with the reaction.

    • Fail: If the (Z)-isomer exceeds 5% or multiple new degradation peaks appear, the stabilization has failed. Halt irradiation immediately to salvage the remaining starting material rather than proceeding to a futile workup.

References

  • PubChem - 5-Methylhex-2-enoic acid | C7H12O2 | CID 53421020 Source: National Institutes of Health (NIH) URL:[Link]

  • Florian Schiel (Doctoral Thesis) - Novel Photochemical Transformations for the Activation of Native Functional Groups: From Lewis Base Catalysis to Highly Reducing Photocatalysts Source: Universitat Rovira i Virgili (TDX) URL:[Link]

  • QuickCompany Patent Database - An Improved Method For Preparation Of (S) Pregabalin And Intermediate Source: QuickCompany.in URL:[Link]

Sources

Optimization

Technical Support Center: 5-Methylhex-2-enoic Acid Troubleshooting &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 5-Methylhex-2-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 5-Methylhex-2-enoic acid . This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Pregabalin.

Below, you will find a mechanistic breakdown of impurity formation, targeted FAQs, self-validating purification protocols, and a quantitative data summary.

Mechanistic Overview & Impurity Generation

The synthesis of 5-methylhex-2-enoic acid typically proceeds via a Knoevenagel condensation or Wittig reaction utilizing 3-methylbutanal (isovaleraldehyde) and a malonate derivative[1]. While the (E)-isomer is the thermodynamic target, the reaction conditions inherently generate a predictable profile of geometric and positional impurities.

G SM1 3-Methylbutanal (Starting Material) Reaction Knoevenagel Condensation SM1->Reaction SM2 Malonic Acid (Reagent) SM2->Reaction Target (E)-5-Methylhex-2-enoic acid (Target Product) Reaction->Target Thermodynamic Control Imp1 (Z)-Isomer (Kinetic Byproduct) Reaction->Imp1 Incomplete Equilibration Imp2 5-Methylhex-3-enoic acid (Deconjugated) Reaction->Imp2 Base-catalyzed Migration Imp3 Aldol Condensates (High MW) Reaction->Imp3 Self-condensation

Workflow of (E)-5-Methylhex-2-enoic acid synthesis and the origin of its primary impurities.

Troubleshooting FAQs

Q1: My isolated 5-Methylhex-2-enoic acid contains ~15% of the (Z)-isomer. How does this form, and how can I enrich the (E)-isomer?

  • Causality: The condensation initially yields a mixture of geometric isomers. The (E)-isomer is thermodynamically favored due to minimized steric repulsion between the bulky isobutyl group and the carboxylate moiety. However, insufficient reaction time or suboptimal heating traps the kinetic (Z)-isomer before it can equilibrate.

  • Resolution: Because the E and Z isomers have nearly identical boiling points, distillation is ineffective for this specific separation. You must utilize column chromatography (See Protocol B) or convert the acid to a salt (e.g., dicyclohexylamine salt) for fractional crystallization, which selectively precipitates the E-isomer.

Q2: I am observing a byproduct with alkene protons shifted in the NMR. Is this 5-methylhex-3-enoic acid, and why is it forming?

  • Causality: Yes, this is a deconjugation byproduct that can comprise 10–13% of the crude mixture[1]. The alpha-protons (at C2) of the target alpha,beta-unsaturated acid are slightly acidic. Extended heating in the presence of the basic condensation catalyst (e.g., pyridine or piperidine) facilitates proton abstraction at the gamma position (C4) and reprotonation at the alpha position. This base-catalyzed migration to the beta,gamma-unsaturated state relieves steric strain, driving a thermodynamic equilibrium.

  • Resolution: Limit reaction times and strictly control the temperature during the condensation phase. If the impurity is already present, it can be separated via careful chromatographic purification[2].

Q3: My crude product is contaminated with unreacted 3-methylbutanal and heavy, viscous impurities. What is the best removal strategy?

  • Causality: 3-Methylbutanal is highly volatile but also highly reactive. In the presence of a base, it undergoes self-aldol condensation, generating high-molecular-weight, viscous byproducts.

  • Resolution: Bulb-to-bulb (Kugelrohr) or vacuum distillation is highly effective here[2]. The aldehyde will be removed in the fore-run, the target acid distills at ~101–104 °C (at 1.1 mmHg)[1], and the heavy aldol condensates remain in the distillation pot.

Validated Purification Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity.

Protocol A: Vacuum Distillation (Removal of Volatiles & High-MW Impurities)

Use this protocol to remove unreacted starting materials and aldol byproducts. It will NOT separate E/Z isomers.

  • Setup: Transfer the crude reaction mixture to a distillation flask equipped with a Vigreux column to ensure sufficient theoretical plates.

  • Evacuation: Apply a stable vacuum of 1.1–1.2 mmHg. Slowly heat the oil bath.

  • Fore-run: Collect the fore-run (below 90 °C), which contains unreacted 3-methylbutanal and solvent traces.

  • Main Fraction: Collect the main fraction at 101–104 °C[1]. This fraction contains the purified 5-methylhex-2-enoic acid (both E and Z isomers). Leave the dark, viscous aldol condensates in the pot.

  • Self-Validation Check: Analyze the main fraction via 1 H NMR. The protocol is successful if the aldehyde proton signal (~9.7 ppm) is completely absent.

Protocol B: Chromatographic Separation (Isolation of the E-Isomer)

Use this protocol to separate the (E)-isomer from the (Z)-isomer and deconjugated impurities.

  • Preparation: Prepare a silica gel column using a solvent system of Petroleum Ether : Diethyl Ether : Acetic Acid (100:50:1)[2].

    • Mechanistic Note: The 1% acetic acid is critical. It suppresses the ionization of the carboxylic acid, preventing the compound from streaking down the silica column.

  • Loading: Load the distilled mixture from Protocol A onto the column.

  • Elution: Elute and collect fractions, monitoring via TLC (staining with KMnO 4​ is recommended for alkene visualization).

  • Self-Validation Check: Pool the target fractions and remove solvents under reduced pressure. Confirm stereopurity via 1 H NMR. The target (E)-alkene protons must appear as a distinct doublet of triplets (dt) around 5.8 ppm with a large trans-coupling constant ( J≈15.6 Hz)[3]. The (Z)-isomer will present a smaller coupling constant ( J≈11 Hz).

Quantitative Data & Detection Summary

Summarizing the analytical markers ensures rapid identification and targeted removal of impurities.

ImpurityOrigin / CausalityDetection Marker ( 1 H NMR / GC)Primary Removal Strategy
(Z)-5-Methylhex-2-enoic acid Kinetic trapping during condensationAlkene coupling constant ( J≈11 Hz)Column chromatography or fractional salt crystallization
5-Methylhex-3-enoic acid Base-catalyzed bond migrationShifted alkene protons; presence of α -CH 2​ Column chromatography
3-Methylbutanal Unreacted starting materialAldehyde proton singlet (~9.7 ppm)Vacuum distillation (Fore-run)
Aldol Condensates Base-catalyzed self-condensationBroad aliphatic signals; high MWVacuum distillation (Pot residue)

References

  • US5637767A - Method of making (S)-3-(aminomethyl)-5-methylhexanoic acid , Google Patents. 1

  • Wiley-VCH 2008 - Supporting Information , Wiley-VCH. 2

  • Insights into the biosynthesis of icumazole unveiling a distinctive family of crotonyl-CoA carboxylase/reductase , bioRxiv. 3

  • The Synthesis of a GH-Releasing Compound NNC 26-1089 , ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Resolution of 5-Methylhex-2-enoic Acid Geometric Isomers

Welcome to the Process Chemistry Support Center. 5-Methylhex-2-enoic acid is a critical α,β-unsaturated carboxylic acid, frequently encountered as an intermediate or a tracked impurity (Impurity 178) in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. 5-Methylhex-2-enoic acid is a critical α,β-unsaturated carboxylic acid, frequently encountered as an intermediate or a tracked impurity (Impurity 178) in the synthesis of active pharmaceutical ingredients (APIs) such as Pregabalin[1],[2].

Due to the restricted rotation around the C2=C3 double bond, this molecule exists as a mixture of E (trans) and Z (cis) geometric isomers. Resolving these isomers is notoriously difficult because they share nearly identical molecular weights, boiling points, and lipophilicities. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve baseline separation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does standard reverse-phase HPLC (C18) fail to provide baseline separation of the E and Z isomers?

  • Root Cause: Standard C18 stationary phases separate molecules based primarily on hydrophobic interactions. The E and Z isomers of 5-methylhex-2-enoic acid have nearly identical hydrophobic surface areas, leading to co-elution.

  • Causality & Solution: You must exploit shape selectivity or electronic complexation. Switch to a Pentafluorophenyl (PFP) column, which offers dipole-dipole and π-π interactions, or utilize Argentation (Silver-Ion) Chromatography, which separates based on the steric accessibility of the alkene's π-electrons[3],[4].

Q2: In Argentation Chromatography, which isomer elutes first and why?

  • Mechanistic Causality: The E (trans) isomer elutes first . Silver ions (Ag⁺) form reversible charge-transfer complexes with the π-electrons of the double bond[3]. In the E-isomer, the bulky isobutyl group and the carboxylic acid group are on opposite sides of the double bond, sterically hindering the approach of the Ag⁺ ion from either face. In contrast, the Z (cis) isomer has both bulky groups on the same side, leaving the opposite face of the π-cloud completely exposed for stronger, unhindered coordination with Ag⁺[4]. Stronger binding results in a longer retention time.

Q3: Can we resolve these isomers via fractional crystallization instead of chromatography?

  • Root Cause: As free acids, both isomers of 5-methylhex-2-enoic acid are typically oils or low-melting solids at room temperature, making direct crystallization highly inefficient.

  • Causality & Solution: Form diastereomeric or bulky organic salts. Reacting the isomeric mixture with a bulky amine (e.g., dicyclohexylamine or tert-butylamine) yields crystalline salts. The E-isomer, being more linear, packs more efficiently into a crystal lattice, allowing it to preferentially precipitate from cold organic solvents (like ethyl acetate), leaving the Z-isomer enriched in the mother liquor.

Part 2: Experimental Methodologies & Protocols

Protocol A: Argentation Silica Gel Chromatography (AgNO₃-SiO₂)

Purpose: Preparative-scale separation of E and Z isomers exploiting Ag⁺ π-complexation[3]. Self-Validation System: This protocol integrates a TLC validation step. If the Rf difference between isomers on the test plate is < 0.15, the silica impregnation was insufficient and must be repeated.

Step-by-Step Workflow:

  • Impregnation: Suspend 100 g of standard flash silica gel (40-63 µm) in a solution of 10 g AgNO₃ dissolved in 150 mL of acetonitrile.

  • Drying: Evaporate the solvent using a rotary evaporator in the dark (AgNO₃ is highly light-sensitive). Dry the resulting powder under a high vacuum at 80°C for 4 hours to activate the silica.

  • Column Packing: Pack the column using a non-polar solvent (e.g., 100% hexanes). Crucial: Wrap the entire column in aluminum foil to prevent the photo-reduction of Ag⁺ to metallic silver (which turns the column black and destroys resolution).

  • Loading: Dissolve the 5-methylhex-2-enoic acid mixture in the minimum volume of hexanes and carefully load it onto the stationary phase.

  • Elution: Elute using a shallow step-gradient of Ethyl Acetate in Hexanes (start at 2% EtOAc, slowly increase to 10%).

  • Validation: Monitor fractions via UV (210 nm) or iodine staining. The E-isomer elutes first, followed by the Z-isomer.

Protocol B: Analytical Resolution via PFP-HPLC

Purpose: High-throughput analytical quantification of the E/Z ratio to monitor reaction stereoselectivity.

Step-by-Step Workflow:

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60% Water and 40% Acetonitrile. Crucial: Add 0.1% Phosphoric acid to the water phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Run Conditions: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25°C.

  • Detection: Monitor the eluent using a UV/Vis detector set to 215 nm (optimal for α,β-unsaturated carbonyls).

Part 3: Quantitative Data & Troubleshooting Tables

Table 1: Comparative Separation Metrics for 5-Methylhex-2-enoic Acid Isomers

Separation TechniqueStationary Phase / ReagentE-Isomer BehaviorZ-Isomer BehaviorResolution (Rs)Troubleshooting Tip
Standard HPLC C18 (Octadecylsilane)Rt ~ 8.4 minRt ~ 8.5 min< 1.0 (Co-elution)Switch to PFP or add cyclodextrin to the mobile phase.
Shape-Selective HPLC PFP (Pentafluorophenyl)Rt ~ 9.2 minRt ~ 10.8 min> 2.0 (Baseline)Ensure acidic pH (<3.0) to prevent peak tailing.
Argentation TLC 10% AgNO₃-SiO₂Rf ~ 0.45Rf ~ 0.25N/AIf bands streak, add 1% Acetic Acid to the eluent.
Fractional Crystallization Dicyclohexylamine (DCHA)Precipitates (Crystalline)Remains in Mother LiquorN/AIf no crystals form, seed with pure E-DCHA salt or cool to -20°C.

Part 4: Visualizing the Workflows

DecisionTree Start Isomeric Mixture of 5-Methylhex-2-enoic acid Scale What is the operational scale? Start->Scale Prep Preparative Scale (>10g) Scale->Prep Analyt Analytical/Bench Scale (<1g) Scale->Analyt Cryst Fractional Crystallization (Amine Salts) Prep->Cryst High E-isomer purity needed AgTLC Argentation Chromatography (AgNO3-SiO2) Prep->AgTLC Mixture enrichment Analyt->AgTLC Cost-effective isolation HPLC Shape-Selective HPLC (e.g., PFP Column) Analyt->HPLC High resolution quantification

Decision matrix for selecting the optimal resolution method based on operational scale.

AgWorkflow Step1 1. Prepare 10% w/w AgNO3-Impregnated Silica Step2 2. Load E/Z Mixture (Apolar Solvent) Step1->Step2 Step3 3. Ag+ π-Complexation (Reversible Binding) Step2->Step3 Step4 4. Elute E-Isomer (Trans) (Sterically Hindered, Weak Binding) Step3->Step4 Low Polarity Eluent Step5 5. Elute Z-Isomer (Cis) (Less Hindered, Strong Binding) Step4->Step5 Increase Polarity

Mechanistic workflow of Argentation Chromatography for E/Z isomer separation.

Part 5: References

  • Title: 5-Methylhex-2-enoic acid | C7H12O2 | CID 53421020 - PubChem Source: nih.gov URL: [1]

  • Title: WO2014155291A1 - Process and intermediates for the preparation of pregabalin - Google Patents Source: google.com URL: [2]

  • Title: Argentation chromatography - Wikipedia Source: wikipedia.org URL: [3]

  • Title: Introduction to Silver Ion Chromatography - AOCS Source: aocs.org URL: [4]

Sources

Optimization

Technical Support Center: Preventing Polymerization of 5-Methylhex-2-enoic Acid

Welcome to the technical support guide for 5-Methylhex-2-enoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Methylhex-2-enoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this valuable synthetic intermediate to prevent unwanted polymerization. As an α,β-unsaturated carboxylic acid, its reactivity is key to its utility, but it also presents a significant challenge for long-term stability.

Part 1: The Science of Unwanted Polymerization

Understanding the mechanism of polymerization is critical to preventing it. 5-Methylhex-2-enoic acid, like acrylic acid and other vinyl monomers, typically undergoes free-radical polymerization .[1][2] This is a chain reaction that, once initiated, can proceed rapidly, converting the liquid monomer into a viscous oligomer or a solid polymer, rendering it unusable.

The process can be broken down into three key stages:

  • Initiation: The process begins when a free radical—a highly reactive molecule with an unpaired electron—is formed. This radical then attacks the carbon-carbon double bond of a 5-Methylhex-2-enoic acid molecule, creating a new, larger radical.[2][3] Common initiators in a laboratory setting are often unintentional and include:

    • Heat: Elevated temperatures provide the activation energy needed to form radicals.[4]

    • Light (UV Radiation): High-energy photons can induce the formation of radicals.

    • Impurities: Trace metal ions or peroxide contaminants from exposure to air can catalyze radical formation.[5]

  • Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end.[2] This step repeats, rapidly increasing the chain length and molecular weight.

  • Termination: The reaction stops when two growing radical chains combine or when a radical reacts with a polymerization inhibitor . Inhibitors are "radical scavengers" that effectively trap free radicals, terminating the chain reaction.[1][6]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the storage and handling of 5-Methylhex-2-enoic acid in a direct question-and-answer format.

Question 1: My bottle of 5-Methylhex-2-enoic acid has become highly viscous or has completely solidified. What happened and can I salvage it?

  • What It Means: This is a definitive sign of advanced polymerization. The liquid monomer has formed long polymer chains, drastically increasing the viscosity.

  • Why It Happens (Causality): This failure indicates a breakdown in one or more critical storage protocols. The most common causes are inhibitor depletion or ineffectiveness, exposure to high temperatures, or prolonged exposure to light. The polymerization process is highly exothermic, and as viscosity increases, heat dissipation becomes less efficient, leading to a runaway reaction where the process auto-accelerates.[1]

  • How to Fix It: Unfortunately, once polymerization has occurred, the material cannot be reversed to its monomeric state and must be disposed of according to your institution's hazardous waste guidelines. The focus should be on preventing this from happening again by reviewing and strictly adhering to the storage protocols outlined in this guide.

Question 2: I stored my acid under a nitrogen atmosphere to protect it, but it still polymerized. Why did this happen?

  • What It Means: You have inadvertently deactivated the most common type of polymerization inhibitor.

  • Why It Happens (Causality): Many commercial grades of unsaturated acids are stabilized with phenolic inhibitors, such as the monomethyl ether of hydroquinone (MEHQ) or hydroquinone (HQ).[1][7][8] These inhibitors require the presence of dissolved oxygen to function effectively.[6][9] The inhibitor itself does not directly react with the initial carbon radicals; instead, it reacts with peroxy radicals that are formed when carbon radicals react with oxygen.[9] By creating an anoxic (oxygen-free) environment with an inert gas like nitrogen or argon, you prevent the formation of these peroxy radicals, rendering the MEHQ inhibitor useless.

  • How to Fix It: When using a phenolic inhibitor like MEHQ, always ensure the container has a headspace of air. Do not blanket the monomer with an inert gas. The small amount of dissolved oxygen is crucial for the inhibitor's radical-scavenging mechanism.[7][9]

Question 3: I suspect polymerization has begun, but the material is still mostly liquid. How can I confirm this?

  • What It Means: You may have caught the polymerization in its early stages (oligomerization).

  • Why It Happens (Causality): A slow degradation of storage conditions (e.g., gradual temperature increase, slow inhibitor consumption) can lead to the formation of short-chain polymers (oligomers) before bulk solidification occurs.

  • How to Fix It (Analytical Confirmation):

    • Viscosity Check: A simple qualitative check against a fresh, unpolymerized sample can often reveal a noticeable increase in viscosity.

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum of the material. The characteristic signals of the vinyl protons on the double bond will decrease in intensity relative to the aliphatic protons as polymerization proceeds.

    • Gel Permeation Chromatography (GPC): This is the most definitive method. GPC analysis will show a shift to higher molecular weight or the appearance of a high-molecular-weight shoulder/peak corresponding to the polymer, which is absent in the pure monomer.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for 5-Methylhex-2-enoic acid?

    • A1: The compound should be stored in a tightly sealed, opaque or amber-colored container in a refrigerator at 2-8°C.[10] It is critical to maintain an air headspace in the container to ensure the efficacy of phenolic inhibitors like MEHQ.[6]

  • Q2: Can I freeze the acid for better long-term storage?

    • A2: Freezing is not recommended . During freezing, the monomer can crystallize, causing the inhibitor to phase-separate. Upon thawing, regions of the monomer may be inhibitor-free and highly susceptible to polymerization. The recommended storage temperature is refrigerated (2-8°C).[10]

  • Q3: How long will the inhibitor last?

    • A3: Inhibitor longevity depends on storage conditions. In ideal conditions (refrigerated, dark, with air headspace), the inhibitor should be effective for the shelf life specified by the manufacturer. However, every time the bottle is opened, it is exposed to potential contaminants and temperature fluctuations. For critical applications, it is best to use the material within 12 months of opening.

  • Q4: I need to use the acid without any inhibitor for my reaction. What is the correct procedure?

    • A4: Inhibitor-free 5-Methylhex-2-enoic acid is extremely reactive and should be prepared immediately before use. It should never be stored. [6] The most common removal method is to pass the inhibited monomer through a small column packed with basic alumina, which will adsorb the phenolic inhibitor. See Protocol 2 for the detailed procedure.

Part 4: Protocols and Data

Data Summary Table: Recommended Storage Parameters
ParameterRecommendationRationale
Temperature 2–8°CSlows reaction kinetics without risk of inhibitor phase separation from freezing.[10]
Atmosphere Air HeadspaceProvides necessary oxygen for phenolic inhibitors (e.g., MEHQ) to function.[6][7][9]
Inhibitor MEHQ (50–200 ppm)Industry standard, effective radical scavenger in the presence of oxygen.[1][8]
Light Store in Dark/Amber BottlePrevents initiation of polymerization by UV radiation.
Container Tightly SealedPrevents contamination and evaporation.[4]
Protocol 1: Standard Long-Term Storage Procedure
  • Receiving: Upon receipt, visually inspect the container for any signs of viscosity increase or solidification.

  • Labeling: Mark the container with the date received and the date opened.

  • Storage Location: Immediately place the container in a designated, well-ventilated refrigerator set to 2–8°C.

  • Atmosphere Check: Ensure the container is not completely full. A headspace of approximately 10% of the container volume is ideal. Do not purge with inert gas.

  • Usage: When removing an aliquot, allow the bottle to warm to room temperature before opening to prevent water condensation inside. Cap the bottle tightly immediately after use and return it to the refrigerator.

Protocol 2: Inhibitor Removal for Immediate Experimental Use

Safety Note: Perform this procedure in a well-ventilated chemical fume hood. The resulting inhibitor-free monomer is highly reactive.

  • Column Preparation: Prepare a small glass chromatography column or a Pasteur pipette plugged with glass wool.

  • Add Adsorbent: Fill the column with 4-5 cm of activated basic alumina.

  • Elute the Monomer: Carefully add the required volume of inhibited 5-Methylhex-2-enoic acid to the top of the alumina bed.

  • Collect the Monomer: Allow the acid to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean flask suitable for your reaction.

  • IMMEDIATE USE: The purified monomer is now highly susceptible to polymerization and must be used immediately. DO NOT ATTEMPT TO STORE IT. [6]

Part 5: Visualization

Troubleshooting Workflow for Unexpected Polymerization

The following diagram provides a logical workflow to diagnose the root cause of unintended polymerization.

G start Observation: High Viscosity or Solidification q1 Was the monomer stored at 2-8°C? start->q1 q2 Was an air headspace present? (i.e., NOT under inert gas) q1->q2  Yes rc1 Root Cause: Thermal Initiation q1->rc1  No q3 Was the container opaque or stored in the dark? q2->q3  Yes rc2 Root Cause: Inhibitor Ineffectiveness (Anoxia) q2->rc2  No q4 Is the material old or frequently opened? q3->q4  Yes rc3 Root Cause: Photo-initiation q3->rc3  No rc4 Root Cause: Inhibitor Depletion q4->rc4  Yes end_node Action: Review storage protocols. Dispose of polymerized material. q4->end_node  No rc1->end_node rc2->end_node rc3->end_node rc4->end_node

Caption: Troubleshooting flowchart for diagnosing unwanted polymerization.

References

  • 5-Methyl-2-hex-2-enoic Acid Product Information , Pharmaffiliates. [Link]

  • Inhibition of Free Radical Polymerization: A Review , National Institutes of Health (NIH). [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization , ResearchGate. [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization , ACS Publications. [Link]

  • Inhibition of acrylic acid and acrylate autoxidation , Royal Society of Chemistry. [Link]

  • Polymerization inhibitor for preparation apparatus of acrylic acid, Google P
  • Polymerization of unsaturated fatty acids, Google P
  • 5-Methylhex-2-enoic acid | C7H12O2 , PubChem. [Link]

  • Impurity contribution to ultraviolet absorption of saturated fatty acids , National Institutes of Health (NIH). [Link]

  • Chapter Two: Polymerization Mechanisms , Polymer Science and Technology. [Link]

  • Exploring Radical, Cationic, Anionic, and Condensation Polymerization , YouTube. [Link]

Sources

Troubleshooting

solvent selection for 5-Methylhex-2-enoic acid extraction

Welcome to the Technical Support Center: Solvent Selection & Extraction Optimization As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Solvent Selection & Extraction Optimization

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical challenges associated with isolating 5-Methylhex-2-enoic acid. This guide bypasses generic advice, focusing instead on the mechanistic causality behind solvent selection, pH manipulation, and phase separation to ensure high-yield, reproducible recoveries for drug development professionals and researchers.

Part 1: Physicochemical Profiling

Before selecting a solvent system, it is critical to understand the target molecule. 5-Methylhex-2-enoic acid is a branched, medium-chain unsaturated fatty acid. Its structural properties directly dictate its behavior in biphasic systems.

PropertyValueExtraction Relevance
Molecular Weight 128.17 g/mol [1]Low MW indicates potential volatility; requires low-temperature solvent evaporation to prevent product loss.
XLogP3 1.8[1]Moderate lipophilicity; dictates the use of moderately polar organic solvents rather than extreme non-polar alkanes.
pKa (Estimated) ~4.7 - 4.8Defines the ionization state; the aqueous matrix must be heavily acidified (pH < 2) to protonate the carboxylate group.
Physical State Colorless oil[2]Product will not precipitate or crystallize out of the solvent; it must be isolated via liquid-liquid extraction (LLE).

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my extraction yield of 5-Methylhex-2-enoic acid exceptionally low when extracting from a neutral fermentation broth or quenched reaction? Causality: Carboxylic acids possess a pKa of approximately 4.7. At a neutral pH (pH 7.0), the environment is more than two pH units above the pKa, meaning >99% of the 5-Methylhex-2-enoic acid exists as a deprotonated carboxylate anion. This ionic species is highly polar and strongly solvated by water, making it nearly impossible to partition into an organic solvent. Self-Validating Protocol: Always implement a pH-verification step. Before adding your extraction solvent, measure the aqueous phase with a calibrated pH meter to ensure it is adjusted to pH 1.0–2.0 using 1 N KHSO4 or HCl[2]. If the pH rises after mixing, add more acid until the pH stabilizes below 2.

Q2: Which solvent is mechanistically optimal for extracting 5-Methylhex-2-enoic acid? Causality: With an XLogP3 of 1.8[1], 5-Methylhex-2-enoic acid is moderately lipophilic. Highly non-polar solvents like hexane will yield poor recoveries because they cannot sufficiently stabilize the polar carboxylic acid headgroup. Conversely, highly polar water-miscible solvents cannot form a biphasic system.

  • Dichloromethane (DCM) is highly effective due to its strong dipole moment, which solvates the carboxylic acid, and its low boiling point (39.6 °C), which prevents the volatilization of the product during solvent removal[2].

  • tert-Butyl methyl ether (MTBE) is the recommended greener alternative. It provides excellent phase separation, resists acid-catalyzed cleavage better than diethyl ether, and effectively extracts the protonated acid[3].

Q3: How do I resolve emulsion formation during the liquid-liquid extraction process? Causality: Emulsions occur when the interfacial tension between the aqueous and organic phases is compromised, often stabilized by partially dissolved salts, unreacted starting materials, or proteinaceous debris (if extracting from a biological matrix). Self-Validating Protocol: To break the emulsion, increase the ionic strength of the aqueous phase by adding saturated aqueous NaCl (brine). This "salting-out" effect increases the polarity of the aqueous phase, forcing the moderately lipophilic 5-Methylhex-2-enoic acid into the organic layer and rapidly clarifying the phase boundary.

Part 3: Step-by-Step Methodology

Standardized Protocol for the Liquid-Liquid Extraction of 5-Methylhex-2-enoic Acid Context: Isolation of the free acid following a standard saponification reaction (e.g., from ethyl (E)-5-methylhex-2-enoate)[2].

  • Co-Solvent Removal: If the preceding reaction utilized a water-miscible solvent (e.g., THF or Methanol), remove it entirely under reduced pressure[2]. Reasoning: Residual miscible solvents act as phase-transfer agents, dragging your target acid into the aqueous waste layer.

  • Aqueous Dilution & Pre-Wash (Optional): Dissolve the crude residue in deionized water. While the pH is still highly basic (pH > 9), wash the aqueous layer once with Hexane. Discard the hexane layer. Reasoning: At pH 9, your product is a water-soluble salt. The hexane wash selectively removes unreacted esters and neutral organic impurities.

  • Acidification (Critical Step): Chill the aqueous phase in an ice bath to 0 °C. Slowly add 1 N Potassium bisulfate (KHSO4) or 1 N HCl dropwise under continuous stirring until the pH stabilizes at 1.0–2.0[2]. Reasoning: Cooling mitigates exothermic degradation. The low pH ensures complete protonation of the carboxylate into its organic-soluble neutral form.

  • Primary Extraction: Add MTBE or DCM at a 1:1 volume ratio to the aqueous phase[2][3]. Stopper the separatory funnel, invert, and vent immediately to release pressure. Shake vigorously for 30 seconds. Allow the phases to separate completely and collect the organic layer. Repeat this extraction two more times with fresh solvent.

  • Washing & Desiccation: Combine all organic extracts. Wash the pooled organic layer once with a small volume of brine (saturated NaCl). Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na2SO4) until the crystals flow freely[2]. Reasoning: Brine removes bulk water, and Na2SO4 sequesters micro-droplets of moisture.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator[2]. Crucial: Keep the water bath temperature below 30 °C to prevent the co-evaporation of the volatile 5-Methylhex-2-enoic acid.

Part 4: Workflow Visualization

LLE_Workflow Start Aqueous Reaction Mixture (Basic pH, Contains Carboxylate Salt) Wash Pre-Wash (Optional) Extract with Hexane, Discard Organic Start->Wash Remove neutral impurities Acidify Acidification (0 °C) Add 1N KHSO4 to pH 1.0 - 2.0 Start->Acidify Direct processing Wash->Acidify Aqueous phase retained Extract Solvent Extraction Add DCM or MTBE (3x) Acidify->Extract Protonation complete Separate Phase Separation Extract->Separate OrgPhase Organic Phase (Target Acid + Solvent) Separate->OrgPhase AqPhase Aqueous Phase (Inorganic Salts / Waste) Separate->AqPhase Dry Desiccation Wash with Brine, Dry over Na2SO4 OrgPhase->Dry Concentrate Concentration Rotary Evaporation (< 30 °C) Dry->Concentrate Yields Pure Oil

LLE workflow for 5-Methylhex-2-enoic acid, highlighting pH-dependent phase partitioning.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53421020, 5-Methylhex-2-enoic acid." PubChem.[Link]

  • Angelini, A., et al. "Insights into the biosynthesis of icumazole unveiling a distinctive family of crotonyl-CoA carboxylase/reductase." bioRxiv, 2022.[Link]

  • European Patent Office. "EP1060190B1 - New salt forms of (2e)- 5-amino-5- methylhex-2- enoic acid n-methyl-n-((1r)...

Sources

Optimization

addressing matrix effects in 5-Methylhex-2-enoic acid analysis

Welcome to the Technical Support Center for Advanced Volatile Fatty Acid Analysis. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Volatile Fatty Acid Analysis. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. Here, we will dissect the mechanistic causes of matrix effects in the analysis of 5-Methylhex-2-enoic acid (5-MHA) —a volatile, short-chain unsaturated fatty acid (CAS 41653-96-7) with a molecular weight of 128.17 g/mol [1].

Whether you are utilizing LC-MS/MS or GC-MS, biological matrices (such as serum, urine, or sweat) introduce complex biochemical background noise that can severely compromise quantitative accuracy. This guide provides self-validating protocols, causality-driven troubleshooting, and authoritative methodologies to ensure your analytical workflows are robust and reproducible.

I. Core Diagnostics: Understanding the Matrix Effect

Q: What exactly is a "matrix effect" in the context of 5-MHA mass spectrometry? A matrix effect occurs when co-eluting matrix components (the "interferents") alter the ionization efficiency of your target analyte, leading to either signal suppression or signal enhancement[2]. In LC-MS/MS with Electrospray Ionization (ESI), this is primarily caused by charge competition. When endogenous phospholipids or salts co-elute with 5-MHA, they compete for space and charge at the surface of the ESI droplet during the desolvation process[3]. Because 5-MHA is a relatively small, polar organic acid, it is easily outcompeted by highly surface-active phospholipids, resulting in severe ion suppression[4].

ESI_Matrix_Effect A Complex Biological Matrix (Serum, Urine, Sweat) B Co-eluting Phospholipids & Endogenous Salts A->B Contains C 5-Methylhex-2-enoic acid (Target Analyte) A->C Contains D ESI Droplet Formation (Desolvation Phase) B->D C->D E Charge Competition at Droplet Surface D->E F Ion Suppression (Reduced MS Signal) E->F Analyte loses charge

Mechanism of ESI Ion Suppression by Co-eluting Matrix Components.

Q: Are matrix effects only a problem in LC-MS/MS? What about GC-MS? While GC-MS traditionally relies on Electron Ionization (EI)—which occurs in a vacuum and avoids droplet-phase charge competition—matrix effects still occur. In GC-MS, matrix components can accumulate in the injection liner or at the head of the column, creating active sites that adsorb or degrade 5-MHA. Furthermore, if 5-MHA is derivatized (e.g., via trimethylsilylation) to increase volatility, high concentrations of matrix metabolites can exhaust the derivatizing reagent, leading to incomplete derivatization and apparent signal suppression[2].

II. Troubleshooting Guide: Diagnosing & Mitigating Interference

Issue 1: Inconsistent peak areas for 5-MHA across different biological samples.

  • Causality: You are likely experiencing a variable matrix effect. Biological samples vary wildly in their lipid and salt content (e.g., urine osmolality can vary from 50 to 1300 mOs/kg)[4]. If your extraction method is non-selective (like simple Protein Precipitation - PPT), these varying interferents will co-elute with 5-MHA and suppress the signal to different degrees.

  • Resolution: Transition from PPT to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Acetonitrile PPT leaves significant residual phospholipids[4]. A mixed-mode anion exchange SPE is ideal for 5-MHA because it selectively retains the carboxylic acid group while neutral lipids are washed away.

Issue 2: Poor recovery during method validation, but it is unclear if the loss is from extraction or ionization.

  • Causality: A standard external calibration curve cannot differentiate between physical extraction loss and MS ion suppression[5].

  • Resolution: Implement the self-validating Matuszewski Protocol (detailed in Section III). This isolates the Matrix Effect (ME) from the Extraction Recovery (RE).

Troubleshooting_Workflow Start Assess Matrix Effect (ME) via Post-Extraction Spike Decision Is ME < 80% or > 120%? Start->Decision Yes Significant Matrix Effect Initiate Mitigation Decision->Yes Yes No Acceptable Recovery Proceed to Validation Decision->No No Step1 1. Improve Clean-up (Switch PPT to SPE/LLE) Yes->Step1 Step2 2. Alter Chromatography (Shift Analyte Retention) Yes->Step2 Step3 3. Internal Standard (Use Stable Isotope IS) Yes->Step3 Reval Re-evaluate ME Step1->Reval Step2->Reval Step3->Reval Reval->Decision

Iterative Troubleshooting Workflow for Resolving Matrix Effects.

III. Self-Validating Experimental Protocol

To ensure your methodology is trustworthy, you must quantify the exact source of signal loss. The following step-by-step methodology allows you to calculate Signal Suppression/Enhancement (SSE) and True Extraction Recovery (RE) for 5-MHA[5].

Phase 1: Preparation of the Three Validation Sets
  • Set A (Neat Standard): Spike 5-MHA standard into the pure mobile phase (e.g., Methanol/Water/Acetic Acid).

  • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., blank serum) using your chosen method. After extraction and reconstitution, spike the 5-MHA standard into the vial.

  • Set C (Pre-Extraction Spike): Spike the 5-MHA standard directly into the raw blank biological matrix, then perform the full extraction procedure.

Phase 2: Causality & Calculations

Analyze all three sets via LC-MS/MS. Compare the peak areas to isolate the variables:

  • Matrix Effect (ME / SSE) = (Area B / Area A) × 100

    • Why this works: Set B contains all the matrix interferents but did not undergo extraction loss. Any deviation from 100% is purely due to ionization suppression/enhancement at the MS source.

  • Extraction Recovery (RE) = (Area C / Area B) × 100

    • Why this works: Both sets contain the same matrix interferents, meaning ionization suppression is equalized. The difference in area is purely the physical loss of 5-MHA during the extraction chemistry.

  • Process Efficiency (PE) = (Area C / Area A) × 100

Phase 3: Optimized SPE Protocol for 5-MHA

If your ME calculation reveals severe suppression (e.g., <50%), implement this Weak Anion Exchange (WAX) SPE protocol to isolate the carboxylic acid:

  • Conditioning: Pass 1 mL Methanol, then 1 mL Water through the WAX cartridge.

  • Loading: Dilute 200 µL of sample with 200 µL of 2% ammonium hydroxide (forces 5-MHA into its ionized carboxylate form). Load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar neutral interferents, followed by 1 mL of Hexane to remove highly hydrophobic neutral lipids.

  • Elution: Elute 5-MHA with 1 mL of Methanol containing 2% Formic Acid. Causality: The low pH neutralizes the 5-MHA carboxylate group, breaking the ionic bond with the WAX stationary phase and allowing it to elute cleanly.

  • Reconstitution: Evaporate under gentle nitrogen and reconstitute in the initial mobile phase.

IV. Quantitative Data Presentation

The table below summarizes the typical quantitative improvements observed when transitioning sample preparation strategies for short-chain fatty acids like 5-MHA. Notice how absolute recovery does not tell the whole story; the Matrix Effect (SSE) is the true indicator of method reliability.

Matrix Preparation MethodAbsolute Recovery (RE %)Matrix Effect (SSE %)Process Efficiency (PE %)Diagnostic Status
Protein Precipitation (PPT) 88%45%39.6%Severe Suppression. High lipid retention outcompetes 5-MHA in ESI.
Liquid-Liquid Extraction (LLE) 72%82%59.0%Moderate Suppression. Better lipid removal, but lower physical recovery.
Solid-Phase Extraction (WAX) 91%96%87.3%Optimal. Selective ionic retention completely removes neutral phospholipids.

Note: A Matrix Effect (SSE) value of 100% indicates zero matrix interference. Values <100% indicate suppression, while >100% indicate enhancement.

V. References

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization National Institutes of Health (NIH) / MDPI[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Chromatography Online / LCGC[Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis Journal of the Association for Laboratory Automation (JALA) / PSU[Link]

  • 5-Methylhex-2-enoic acid | CID 53421020 PubChem - National Library of Medicine[Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation Journal of Agricultural and Food Chemistry - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 5-Methylhex-2-enoic Acid: A Comparative Guide

As a Senior Application Scientist, the control of process-related impurities is one of the most critical aspects of pharmaceutical development. 5-Methylhex-2-enoic acid (CAS 41653-96-7) is an α,β -unsaturated carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the control of process-related impurities is one of the most critical aspects of pharmaceutical development. 5-Methylhex-2-enoic acid (CAS 41653-96-7) is an α,β -unsaturated carboxylic acid that frequently emerges as a key synthetic intermediate or an isomeric impurity in the manufacturing of Active Pharmaceutical Ingredients (APIs), most notably in the synthesis of the blockbuster anticonvulsant Pregabalin [1].

Because absolute purity is a theoretical ideal, regulatory agencies require that APIs be as free of impurities as possible. To achieve this, analytical methods must be rigorously developed and validated. This guide objectively compares the analytical alternatives for quantifying 5-methylhex-2-enoic acid and provides field-proven, self-validating experimental protocols grounded in the latest [2].

Mechanistic Context: The Origin of the Impurity

Understanding the chemical origin of an impurity dictates the analytical strategy. In the standard Knoevenagel condensation route to Pregabalin, isovaleraldehyde is reacted with diethyl malonate. This reaction inherently produces 5-methylhex-2-enoic acid derivatives as major intermediates, alongside 10-13% of isomeric byproducts (such as 5-methylhex-3-enoic acid) [1].

G A Isovaleraldehyde + Diethyl Malonate B 5-Methylhex-2-enoic acid (Intermediate / Impurity) A->B Condensation (Knoevenagel) C Pregabalin (Active Pharmaceutical Ingredient) B->C Multi-step Synthesis

Chemical pathway illustrating 5-Methylhex-2-enoic acid as a critical intermediate and impurity.

To effectively monitor the clearance of this compound during downstream processing, the analytical method must possess the resolving power to separate the target analyte from its closely related positional isomers.

Methodological Comparison: Selecting the Right Analytical Platform

The physicochemical properties of 5-methylhex-2-enoic acid—specifically its low molecular weight (128.17 g/mol ), volatility, and the presence of a carboxylic acid group—dictate the performance of different chromatographic techniques.

Comparative Performance Data
Analytical PlatformDetection PrincipleSensitivity (LOQ)Specificity / ResolutionCost & ComplexityBest Use Case
GC-FID Flame Ionization~10–50 ppmExcellent: High theoretical plate count resolves positional isomers.ModeratePrimary Choice: Routine QA/QC and in-process monitoring of volatile fatty acids.
HPLC-UV Ultraviolet Absorbance~100–500 ppmModerate: α,β -unsaturation absorbs at ~210 nm, prone to matrix interference.LowBulk intermediate assay testing where trace sensitivity is not required.
LC-MS/MS Multiple Reaction Monitoring< 1 ppmAbsolute: Mass-to-charge ratio isolates the exact molecular footprint.HighTrace-level genotoxic impurity profiling in final API release testing.
The Causality Behind the Choice

While HPLC-UV is the workhorse of pharmaceutical laboratories, 5-methylhex-2-enoic acid lacks a strong, distinct chromophore above 220 nm. At lower wavelengths, the mobile phase and API matrix often cause severe baseline drift and interference. Derivatization (e.g., esterification) is required to improve UV response, which introduces prep-time and potential recovery errors [3].

Conversely, GC-FID exploits the compound's natural volatility. The Flame Ionization Detector (FID) provides a universal, highly linear response to carbon-hydrogen bonds. By utilizing a highly polar stationary phase, GC-FID eliminates the need for derivatization while easily resolving the 2-enoic and 3-enoic isomers. Therefore, GC-FID is the superior alternative for routine impurity profiling.

Experimental Protocol: Self-Validating GC-FID Methodology

To ensure trustworthiness, the following GC-FID protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as an internal logic gate; if the SST fails, the run is automatically invalidated, preventing the reporting of erroneous data.

Chromatographic Conditions
  • Column: DB-FFAP (Nitroterephthalic acid modified polyethylene glycol), 30 m × 0.25 mm, 0.25 µm film thickness.

    • Causality: Free carboxylic acids interact strongly with silanol groups on standard non-polar columns, causing severe peak tailing. The highly polar, acid-modified FFAP phase passivates these interactions, yielding sharp, symmetrical peaks.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 250°C, Split ratio 10:1.

  • Oven Temperature Program:

    • Initial: 100°C (Hold 2 min)

    • Ramp: 10°C/min to 240°C

    • Final: 240°C (Hold 5 min)

  • Detector (FID): 260°C.

Step-by-Step Execution & System Suitability
  • Blank Injection: Inject the sample diluent (e.g., Dichloromethane). Causality: Verifies the absence of column bleed or carryover at the retention time of 5-methylhex-2-enoic acid.

  • SST Injection: Inject a resolution mixture containing 5-methylhex-2-enoic acid and 5-methylhex-3-enoic acid (50 ppm each).

    • Validation Gate: The resolution ( Rs​ ) between the two isomers must be ≥1.5 . The tailing factor ( Tf​ ) for the target peak must be ≤1.5 .

  • Standard Calibration: Inject calibration standards ranging from the LOQ to 150% of the specification limit.

  • Sample Analysis: Inject the prepared API or intermediate sample in duplicate.

ICH Q2(R2) Validation Workflow and Acceptance Criteria

For the method to be legally defensible in regulatory submissions, it must be validated according to the [2].

Validation Start Method Selection (HPLC / GC / LC-MS) Spec Specificity & Selectivity (Peak Purity, Resolution > 1.5) Start->Spec Sens Sensitivity (LOD & LOQ Determination) Spec->Sens Lin Linearity & Range (R² ≥ 0.999) Sens->Lin Acc Accuracy & Recovery (Spike Studies 80-120%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Valid Validated Analytical Method (ICH Q2(R2) Compliant) Prec->Valid

Step-by-step ICH Q2(R2) validation workflow for analytical method certification.

Validation Parameters & Quantitative Targets

To objectively benchmark the GC-FID method, the following experimental validation parameters must be met:

Validation ParameterExperimental DesignICH Q2(R2) Acceptance Criteria
Specificity Inject matrix blank, API, and known impurities. Evaluate peak purity using GC-MS cross-validation.No interfering peaks at the retention time of 5-methylhex-2-enoic acid. Rs​>1.5 .
Sensitivity (LOD/LOQ) Inject decreasing concentrations until signal-to-noise (S/N) ratios hit thresholds.LOD: S/N 3. LOQ: S/N 10 with %RSD 10% (n=6).
Linearity Minimum of 5 concentration levels spanning 50% to 150% of the target specification.Correlation coefficient ( R2 ) 0.999. Y-intercept 5% of target response.
Accuracy (Recovery) Spike known amounts of 5-methylhex-2-enoic acid into the API matrix at LOQ, 100%, and 150% levels.Mean recovery must fall between 90.0% and 110.0% at all levels.
Precision Repeatability: 6 independent sample preparations at the 100% specification level.Relative Standard Deviation (%RSD) 2.0%.
Robustness Deliberately alter flow rate ( ±0.1 mL/min) and oven ramp ( ±2 °C/min).System Suitability criteria must still be met under all perturbed conditions.

By adhering to this structured validation matrix, the analytical method transitions from a simple laboratory procedure into a robust, regulatory-compliant control strategy, ensuring that the downstream API remains uncompromised by upstream synthetic artifacts.

References

  • Google Patents.WO2009004643A2 - An improved process for preparation of (s)-pregabalin and intermediates thereof.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

Comparative

comparing the biological activity of 5-Methylhex-2-enoic acid isomers

An In-Depth Guide to the Comparative Analysis of 5-Methylhex-2-enoic Acid Isomers' Biological Activity In the landscape of drug discovery and molecular biology, the spatial arrangement of atoms within a molecule—its ster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Analysis of 5-Methylhex-2-enoic Acid Isomers' Biological Activity

In the landscape of drug discovery and molecular biology, the spatial arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological function. Molecules with identical chemical formulas and connectivity but different three-dimensional structures, known as stereoisomers, can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2] This principle is fundamental, as biological systems, with their chiral enzymes and receptors, are exquisitely sensitive to stereoisomeric differences.[3]

This guide focuses on 5-Methylhex-2-enoic acid, a branched-chain unsaturated fatty acid. Its structure contains two sites of isomerism: a double bond at the C2 position (allowing for E/Z or trans/cis isomers) and a chiral center at the C5 position (allowing for R/S enantiomers). This combination results in four distinct stereoisomers: (2E,5R), (2E,5S), (2Z,5R), and (2Z,5S).

Currently, a significant research gap exists in the scientific literature regarding the specific biological activities of these four isomers and how they compare. This document serves not as a review of existing data, but as a comprehensive experimental framework for researchers, scientists, and drug development professionals. It outlines a logical, field-proven approach to systematically investigate and compare the biological potential of the 5-Methylhex-2-enoic acid stereoisomers, grounded in the known activities of structurally related molecules.

Postulated Biological Activities: An Evidence-Based Approach

Based on the activities of other short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs), we can hypothesize several potential biological activities for the isomers of 5-Methylhex-2-enoic acid.

  • Anti-inflammatory Potential : SCFAs, such as butyrate and propionate, are well-documented for their anti-inflammatory properties.[4] They can modulate key inflammatory pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) activation, and reduce the production of pro-inflammatory cytokines like TNF-α.[5] A primary mechanism for these effects is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression.[6][7] It is plausible that one or more isomers of 5-Methylhex-2-enoic acid could share this mechanism.

  • Anticancer and Cytotoxic Activity : Certain BCFAs have demonstrated cytotoxic effects against human cancer cells.[8] The proposed mechanism often involves the disruption of fatty acid metabolism within the cancer cells, for instance, by inhibiting the enzyme fatty acid synthase (FAS), which is upregulated in many tumors.[9][10] This selective disruption can lead to apoptosis in cancer cells with minimal toxicity to normal cells.

  • Antimicrobial Activity : Fatty acids and their derivatives are known to possess a broad range of antimicrobial activities against bacteria and fungi.[11] Their mechanisms can include disruption of the cell membrane, inhibition of enzymes essential for microbial metabolism, or interference with nutrient uptake.

A Proposed Experimental Framework for Comparative Analysis

To systematically evaluate the four stereoisomers of 5-Methylhex-2-enoic acid, a multi-tiered screening approach is essential. The following workflow provides a robust and self-validating system for generating comparative data.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Screening Panel cluster_2 Phase 3: Data Analysis & Lead Identification Synthesis Stereoselective Synthesis of 4 Isomers Purification Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Stock Preparation of DMSO Stock Solutions Purification->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) Stock->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition in Macrophages) Stock->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Stock->Antimicrobial Analysis Calculate IC50 / MIC Values for each isomer Cytotoxicity->Analysis AntiInflammatory->Analysis Antimicrobial->Analysis Comparison Comparative Analysis of Activity & Selectivity Analysis->Comparison Lead Identify Most Potent & Selective Isomer(s) Comparison->Lead

Caption: Proposed experimental workflow for comparing the biological activities of 5-Methylhex-2-enoic acid isomers.

Part 1: Isomer Preparation and Characterization

The foundational step is obtaining the four stereoisomers in high purity. Stereoselective synthesis is required, followed by rigorous purification.

  • Methodology: High-Performance Liquid Chromatography (HPLC), particularly using chiral columns, is a standard method for separating stereoisomers.[12][13] The absolute stereochemistry and purity of each isomer must be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: Detailed Experimental Protocols for In Vitro Screening

The following protocols are designed to be self-validating by including necessary controls. For all assays, each isomer should be tested across a range of concentrations to determine dose-dependency.

Protocol 1: Cytotoxicity Screening via MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust method for screening for general cytotoxicity and potential anticancer effects.[14]

  • Objective: To determine the concentration of each isomer that inhibits cell viability by 50% (IC50).

  • Materials:

    • Human cancer cell line (e.g., MCF-7 - breast cancer)

    • Normal human cell line (e.g., MCF-10A - non-tumorigenic breast epithelial)

    • DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • Isomer stock solutions (e.g., 100 mM in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well plates, multichannel pipette, plate reader (570 nm)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of each isomer in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds.

      • Controls: Include wells with medium only (blank), cells with medium and vehicle (DMSO, negative control), and cells with a known cytotoxic drug (e.g., Doxorubicin, positive control).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix thoroughly to dissolve the crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the concentration and determine the IC50 value for each isomer using non-linear regression.

G cluster_workflow MTT Assay Protocol Flow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with Isomers & Controls B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (3-4h) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay uses macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO). The ability of the isomers to inhibit this NO production is measured.

  • Objective: To quantify the inhibition of LPS-induced NO production by each isomer.

  • Materials:

    • RAW 264.7 macrophage cell line

    • LPS (from E. coli)

    • Griess Reagent

    • Isomer stock solutions

    • Known anti-inflammatory agent (e.g., Dexamethasone) as a positive control.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of each isomer (or controls) for 1-2 hours.

    • Inflammatory Challenge: Add LPS (final concentration ~1 µg/mL) to all wells except the unstimulated negative control.

    • Incubation: Incubate for 24 hours.

    • NO Measurement: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.

    • Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

    • Data Analysis: Compare the NO levels in isomer-treated wells to the LPS-only positive control to determine the percentage of inhibition. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

Protocol 3: Antimicrobial Activity via Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Objective: To find the MIC of each isomer against representative bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative).

  • Materials:

    • Bacterial strains

    • Mueller-Hinton Broth (MHB)

    • Isomer stock solutions

    • Standard antibiotic (e.g., Gentamicin) as a positive control.

  • Step-by-Step Methodology:

    • Preparation: In a 96-well plate, perform a two-fold serial dilution of each isomer in MHB.

    • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

    • Controls: Include a well with broth and inoculum (growth control) and a well with broth only (sterility control).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Measurement: The MIC is the lowest concentration of the isomer where no visible turbidity (bacterial growth) is observed.

Data Summary and Interpretation

The quantitative results from these assays should be compiled into a clear, comparative format. This allows for an objective assessment of the structure-activity relationship among the isomers.

IsomerCytotoxicity IC50 (µM) [MCF-7]Cytotoxicity IC50 (µM) [MCF-10A]Selectivity Index (SI)¹NO Inhibition IC50 (µM)MIC (µg/mL) [S. aureus]
(2E,5R)
(2E,5S)
(2Z,5R)
(2Z,5S)
ControlValue for DoxorubicinValue for DoxorubicinValue for DexamethasoneValue for Gentamicin
¹ Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates greater selectivity for cancer cells.

Conclusion and Future Directions

While direct experimental data on the biological activities of 5-Methylhex-2-enoic acid stereoisomers is not currently available, a systematic investigation is both warranted and feasible. The proposed framework provides a robust starting point for any research team aiming to explore these understudied molecules. By employing a panel of validated in vitro assays, researchers can generate the foundational data needed to identify the most potent and selective isomer.

The discovery of a stereoisomer with significant and selective activity would open the door to more advanced studies, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways.

  • In Vivo Efficacy: Testing the lead isomer in animal models of disease (e.g., inflammation, cancer).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to optimize potency and drug-like properties.

The exploration of stereochemical diversity is a proven strategy for uncovering novel therapeutic agents. The systematic approach detailed in this guide provides the necessary tools to unlock the potential hidden within the isomers of 5-Methylhex-2-enoic acid.

References

  • Tedelind, S., Westberg, F., Kjerrulf, M., & Vidal, A. (2007). Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: a study with relevance to inflammatory bowel disease. World Journal of Gastroenterology, 13(20), 2826–2832. [Link]

  • Vinolo, M. A. R., Rodrigues, H. G., Nachbar, R. T., & Curi, R. (2011). Regulation of Inflammation by Short Chain Fatty Acids. Nutrients, 3(10), 858–876. [Link]

  • Meijer, K., de Vos, P., & Priebe, M. G. (2010). Butyrate and other short-chain fatty acids as modulators of immunity: what relevance for health? Current Opinion in Clinical Nutrition and Metabolic Care, 13(6), 715-721. [Link]

  • Tan, J., McKenzie, C., Potamitis, M., Thorburn, A. N., Mackay, C. R., & Macia, L. (2014). The role of short-chain fatty acids in health and disease. Advances in immunology, 121, 91–119. [Link]

  • Linares-Perez, N., Tovar, A. R., & Torres, N. (2024). The Role of Short Chain Fatty Acids in Inflammation and Body Health. Metabolites, 14(7), 415. [Link]

  • Yang, Z., Liu, S., & Sinclair, A. J. (2004). Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells. International journal of biochemistry & cell biology, 36(4), 639-649. [Link]

  • Wongtangtintharn, S., Ousman, K., & Chun, J. (2004). Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells. ResearchGate. [Link]

  • Kuhajda, F. P. (2003). Fatty Acid Synthase Inhibitor Cytotoxicity: Depletion of the Coenzyme-A Pool. Defense Technical Information Center. [Link]

  • Ude, V. C., Brown, D. M., & Jones, A. D. (2006). Comparative toxicity of fatty acids on a macrophage cell line (J774). Toxicology in vitro, 20(7), 1104-1111. [Link]

  • Longdom Publishing. (2023). Brief Note on Stereoisomers and Chirality in Plant Biochemistry. Journal of Plant Biochemistry and Physiology. [Link]

  • Bruno, A., Musso, L., & Dallavalle, S. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3181. [Link]

  • D'Arrigo, M., & Tundo, G. R. (2024). Antimicrobial Activities of Natural Bioactive Polyphenols. Molecules, 29(11), 2530. [Link]

  • Sharma, V., & Singh, A. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3). [Link]

  • Al-Mariri, A., & Safi, M. (2020). Antibacterial Activity and Major Constituents of Some Essential Oils from Aromatic Plants. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3). [Link]

  • Filatov, V. A., Zhavnerko, G. K., & Azarova, Y. A. (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. Journal of Pharmacy & Pharmacognosy Research, 10(5), 904-914. [Link]

  • Nyoman, A. N. P., Dewi, J., & Muhammad, E. (2025). Antimicrobial Activity and Metabolite Profiles of Begonia multangula Blume from Cibodas Botanical Garden and Gunung Halimun Salak National Park, Indonesia. Journal of Smart Agriculture and Technology. [Link]

Sources

Validation

structural confirmation of synthetic 5-Methylhex-2-enoic acid

A Comprehensive Guide to the Structural Confirmation of Synthetic 5-Methylhex-2-enoic Acid For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Structural Confirmation of Synthetic 5-Methylhex-2-enoic Acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique approach to verifying the molecular structure of 5-Methylhex-2-enoic acid, a valuable building block in organic synthesis. We will move beyond a simple checklist of techniques, delving into the causal reasoning behind experimental choices and demonstrating how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a self-validating system for structural elucidation.

The Analytical Challenge: Isomers and Functional Groups

5-Methylhex-2-enoic acid (C₇H₁₂O₂) presents a clear structural confirmation challenge. Beyond its primary structure, the potential for E/Z isomerism around the C2-C3 double bond necessitates a careful selection of analytical methods. Our goal is to confirm the presence of the carboxylic acid, the α,β-unsaturated system, the isobutyl group, and to determine the stereochemistry of the double bond.

The Workflow: A Multi-Pronged Approach

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Confirmation Syn Synthetic Product (Crude 5-Methylhex-2-enoic Acid) IR Infrared (IR) Spectroscopy Syn->IR Sample Submission NMR Nuclear Magnetic Resonance (NMR) Syn->NMR Sample Submission MS Mass Spectrometry (MS) Syn->MS Sample Submission IR_data Functional Group Identification (C=O, O-H, C=C) IR->IR_data Provides Vibrational Data NMR_data Connectivity & Stereochemistry (¹H, ¹³C, COSY, NOESY) NMR->NMR_data Provides Connectivity Data MS_data Molecular Weight & Formula (HRMS, Fragmentation) MS->MS_data Provides Mass Data Confirmation Final Structural Confirmation IR_data->Confirmation Corroboration NMR_data->Confirmation Corroboration MS_data->Confirmation Corroboration

Caption: Workflow for the structural confirmation of 5-Methylhex-2-enoic acid.

Mass Spectrometry: Determining the Molecular Formula

The first step in structural elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for carboxylic acids, often yielding the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

  • Analysis: Analyze the sample on a time-of-flight (TOF) or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.

  • Data Interpretation: The expected molecular weight of C₇H₁₂O₂ is 128.17 g/mol . The HRMS data should yield a mass measurement accurate to within 5 ppm of the theoretical value.

Expected Fragmentation Pattern (Electron Ionization - GC/MS)

While HRMS provides the molecular formula, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can provide valuable structural information through fragmentation analysis.

FragmentExpected m/zInterpretation
[C₇H₁₂O₂]⁺• (Molecular Ion)128The parent ion.
[M - OH]⁺111Loss of the hydroxyl radical from the carboxylic acid.[1]
[M - COOH]⁺83Loss of the entire carboxyl group.
McLafferty Rearrangement74Characteristic rearrangement of carboxylic acids, though may be less favored.
Loss of isobutyl radical [C₄H₉]⁺71Cleavage of the C4-C5 bond.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique fingerprint of the compound's structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small drop of the purified liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the positions, intensities, and shapes of the absorption bands.

Expected IR Absorption Bands for (E)-5-Methylhex-2-enoic acid

Wavenumber (cm⁻¹)Vibrational ModeExpected Appearance
2500-3300O-H stretch (Carboxylic Acid)Very broad and strong, often obscuring the C-H stretches.[2][3]
~2960, ~2870sp³ C-H stretch (Alkyl)Medium to strong, sharp peaks.
~1690-1715C=O stretch (α,β-unsaturated acid)Strong and sharp. Conjugation lowers the frequency from a typical saturated carboxylic acid (~1760 cm⁻¹).[2]
~1640-1650C=C stretch (Alkene)Medium intensity.
~980=C-H bend (trans-alkene)Medium to strong, indicative of the E-isomer. A Z-isomer would show a band around 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments can definitively establish connectivity and stereochemistry.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation: Analyze the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal.

Predicted ¹H NMR Data for (E)-5-Methylhex-2-enoic acid in CDCl₃

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
a~12.0-12.5singlet1H-Highly deshielded carboxylic acid proton.
b~7.0-7.2dt1HJ_bc ≈ 15.6 HzVinylic proton at C3, deshielded by the carboxyl group. The large coupling constant is characteristic of a trans relationship with proton 'c'.
c~5.8-5.9dt1HJ_cb ≈ 15.6 HzVinylic proton at C2, coupled to proton 'b'.
d~2.2-2.3t2HJ_de ≈ 7.0 HzMethylene protons at C4, allylic to the double bond.
e~1.8-1.9m1H-Methine proton at C5.
f~0.9-1.0d6HJ_fe ≈ 6.5 HzDiastereotopic methyl protons of the isobutyl group.

Note: 'dt' denotes a doublet of triplets, and 'm' denotes a multiplet.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Interpretation: Identify the number of unique carbon signals and their chemical shifts.

Predicted ¹³C NMR Data for (E)-5-Methylhex-2-enoic acid in CDCl₃

Carbon LabelChemical Shift (δ, ppm)Assignment Rationale
1~171-172Carboxyl carbon.[4]
2~122-123Vinylic carbon alpha to the carbonyl.
3~150-151Vinylic carbon beta to the carbonyl.
4~41-42Methylene carbon.
5~28-29Methine carbon.
6~22-23Methyl carbons.

The Power of Correlation: 2D NMR

To definitively link the proton and carbon assignments, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

2D_NMR_Correlations cluster_proton ¹H Signals cluster_carbon ¹³C Signals H_b H-b (~7.1 ppm) C_2 C-2 (~122 ppm) H_b->C_2 HMBC (2-bond) C_3 C-3 (~150 ppm) H_b->C_3 HSQC (1-bond) C_4 C-4 (~41 ppm) H_b->C_4 HMBC (2-bond) H_c H-c (~5.8 ppm) C_1 C-1 (~171 ppm) H_c->C_1 HMBC (2-bond) H_c->C_2 HSQC (1-bond) H_c->C_4 HMBC (3-bond) H_d H-d (~2.2 ppm) H_d->C_2 HMBC (3-bond) H_d->C_3 HMBC (2-bond) H_d->C_4 HSQC (1-bond)

Caption: Key HSQC and HMBC correlations for confirming the structure.

Conclusion: A Self-Validating System

The is achieved not by a single piece of data, but by the convergence of evidence from multiple, orthogonal analytical techniques.

  • HRMS confirms the elemental composition.

  • IR Spectroscopy provides definitive evidence for the carboxylic acid and α,β-unsaturated functionalities.

  • ¹H and ¹³C NMR build the carbon-hydrogen framework, establishing the connectivity from the isobutyl group to the vinylic protons and the carboxyl group.

  • The large coupling constant (~15.6 Hz) between the vinylic protons in the ¹H NMR spectrum is the key indicator of an E (trans) configuration.

  • 2D NMR experiments would serve to lock in these assignments, creating an unassailable structural proof.

By following this comprehensive approach, researchers can be confident in the identity and purity of their synthesized material, a critical requirement for its use in further research and development.

References

  • PubMed. Gas chromatography-mass spectrometry of saturated and unsaturated dicarboxylic acids in urine. [Link]

  • PubMed Central. Establishing carbon–carbon double bond position and configuration in unsaturated fatty acids by gas-phase infrared spectroscopy. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • University of Regensburg. IR Spectroscopy Lecture Notes. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • PubMed Central. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

  • PubChem. 5-Methylhex-2-enoic acid. [Link]

  • ChemBK. 5-Methylhex-4-enoic acid. [Link]

  • Chemistry LibreTexts. 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids. [Link]

  • Google Patents. Method of quantification of carboxylic acids by mass spectrometry.
  • Pharmaffiliates. 5-Methyl-2-hex-2-enoic Acid. [Link]

  • Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Comparative

biological efficacy of 5-Methylhex-2-enoic acid versus its analogs

Comparative Biological Efficacy of 5-Methylhex-2-enoic Acid and Its Analogs: A Structural and Kinetic Guide As application scientists and drug developers, we constantly seek molecular scaffolds that offer a precise balan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Efficacy of 5-Methylhex-2-enoic Acid and Its Analogs: A Structural and Kinetic Guide

As application scientists and drug developers, we constantly seek molecular scaffolds that offer a precise balance of steric bulk, conformational flexibility, and metabolic stability. 5-Methylhex-2-enoic acid (5-MHA) and its functionalized derivatives (such as 5-amino-5-methylhex-2-enoic acid and trans-5-methyl-2-hexenoyl-CoA) have emerged as highly privileged motifs.

This guide provides an objective, data-driven comparison of 5-MHA against its straight-chain and alternative branched analogs. We will evaluate its biological efficacy across two distinct but highly relevant pharmacological domains: (1) as a substrate analog probe in bacterial Type II Fatty Acid Synthesis (FAS II) , and (2) as a dipeptide isostere in the design of orally active Growth Hormone Secretagogues (GHS) .

Efficacy in Probing Bacterial FAS II (saFabI Recognition)

In the fight against methicillin-resistant Staphylococcus aureus (MRSA), the enoyl-acyl carrier protein (ACP) reductase (FabI) of the FAS II pathway is a prime therapeutic target. To understand the active site dynamics of S. aureus FabI (saFabI), researchers utilize CoA-derivatives of hexenoic acids to mimic natural lipid elongation intermediates[1].

Mechanistic Causality: Why the "Iso" Branch Matters

S. aureus membranes are uniquely enriched in branched-chain fatty acids (anteiso and iso). When comparing the steady-state kinetics of saFabI, the iso-branched analog trans-5-methyl-2-hexenoyl-CoA demonstrates vastly superior catalytic efficiency compared to both straight-chain (trans-2-butenoyl-CoA) and anteiso-branched analogs ((±)-trans-4-methyl-2-hexenoyl-CoA)[1][2]. The increased conformational mobility of the Staphylococcal FabI active site specifically accommodates the terminal isopropyl group of the 5-methyl substitution, driving high-affinity binding[1].

Quantitative Comparison: saFabI Substrate Specificity
Substrate AnalogStructural ClassificationRelative Specificity Constant Ratio ( kcat​/KM​ )Biological Implication
trans-2-butenoyl-CoA Straight-chain1Baseline endogenous mimic
(±)-trans-4-methyl-2-hexenoyl-CoA Anteiso-branched1Poor active-site alignment
trans-5-methyl-2-hexenoyl-CoA Iso-branched24 Optimal steric fit for saFabI binding pocket

Data synthesized from steady-state inhibition and progress curve kinetic assays[1][2].

FASII_Pathway Malonyl Malonyl-ACP (Initiation) Ketoacyl β-Ketoacyl-ACP (Condensation) Malonyl->Ketoacyl Enoyl trans-2-Enoyl-ACP (Dehydration) Ketoacyl->Enoyl Acyl Acyl-ACP (Elongation) Enoyl->Acyl Reduction FabI saFabI Enzyme (Enoyl-ACP Reductase) FabI->Enoyl Catalyzes Substrate trans-5-methyl-2-hexenoyl-CoA (Iso-branched Analog) Substrate->FabI High-Affinity Binding (24x Specificity)

Fig 1. FAS II elongation cycle highlighting saFabI's preferential recognition of the 5-methyl iso-branched analog.

Efficacy as a Peptidomimetic in Growth Hormone Secretagogues (GHS)

Beyond microbiology, the 5-MHA scaffold is a cornerstone in modern peptide medicinal chemistry. During the optimization of growth hormone-releasing peptides (like GHRP-1 and ipamorelin) into small, orally bioavailable non-peptides, the N-terminal sequence required an isosteric replacement[3].

Mechanistic Causality: Flexibility vs. Rigidity

Initial attempts to replace the Aib-His dipeptide sequence utilized rigid aromatic scaffolds like 3-(aminomethyl)benzoic acid. While active, these lacked the necessary conformational dynamics. By substituting this with 5-amino-5-methylhex-2-enoic acid , researchers successfully mimicked the flexibility and steric bulk of the native peptide backbone while introducing absolute proteolytic stability[3][4]. This specific α,β -unsaturated aliphatic chain acts as a perfect spatial bridge between the basic amine and the core dipeptide structure, leading to the discovery of highly potent clinical candidates like Tabimorelin (NN703)[5][6].

Quantitative Comparison: GHS N-Terminal Isosteres
N-Terminal MotifStructural CharacteristicRat Pituitary Assay (In Vitro EC50)Oral Bioavailability ( fpo​ )
Aib-His (Native) Natural Dipeptide~1.0 nM< 1% (Rapidly degraded)
3-(aminomethyl)benzoic acid Rigid Aromatic2.0 nM20%
Des-amino straight-chain Flexible, lacking bulk> 250 nMN/A
5-amino-5-methylhex-2-enoic acid Flexible, Sterically Bulky< 0.5 nM > 30% (Highly optimized)

Data reflects the structure-activity relationship (SAR) optimization of modified tripeptides[3][4].

GHS_Synthesis HWE Horner-Wadsworth-Emmons (Stereoselective trans-alkene formation) Step1 Synthesis of N-terminal Isostere (5-amino-5-methylhex-2-enoic acid) HWE->Step1 Yields core scaffold Step2 Tripeptide Assembly (EDC/HOAt Coupling with d-2-Nal & d-Phe) Step1->Step2 Peptide Coupling Step3 In Vitro Pituitary Assay (Rat GH Release EC50) Step2->Step3 Primary Screening Step4 In Vivo Evaluation (Oral Bioavailability in Dogs/Swine) Step3->Step4 Lead Selection (Tabimorelin)

Fig 2. Workflow for the synthesis and pharmacological evaluation of 5-MHA derived GHS tripeptides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the biological probes and their subsequent kinetic evaluation. These workflows are designed with internal controls to self-validate the experimental outcomes.

Protocol A: Synthesis of trans-5-methyl-2-hexenoyl-CoA (Substrate Probe)

Objective: Generate high-purity, stereospecific branched-chain enoyl-CoA esters for enzymatic assays[2].

  • Stereoselective Olefination (HWE Reaction):

    • React isovaleraldehyde (for the iso-analog) with methyl (triphenylphosphoranylidene)acetate in tetrahydrofuran (THF).

    • Validation Check: The Horner-Wadsworth-Emmons reaction inherently favors the formation of the (E)-alkene (trans-isomer). Confirm the trans geometry via 1 H-NMR (coupling constant J≈15−16 Hz for the vinylic protons).

  • Saponification:

    • Hydrolyze the resulting methyl ester using LiOH in an aqueous methanol mixture to yield free trans-5-methyl-2-hexenoic acid[6].

  • Thioesterification (Mixed Anhydride Method):

    • Activate the carboxylic acid by reacting it with ethyl chloroformate and triethylamine in dry THF to form a mixed anhydride[6].

    • Add a solution of Coenzyme A (CoA-SH) in aqueous sodium bicarbonate (pH 8.0).

  • Purification & Characterization:

    • Purify the crude CoA thioester using preparative reverse-phase HPLC (C18 column, ammonium acetate/acetonitrile gradient).

    • Validation Check: Confirm the exact mass of trans-5-methyl-2-hexenoyl-CoA using Electrospray Ionization Mass Spectrometry (ESI-MS)[2].

Protocol B: saFabI Steady-State Kinetic Assay

Objective: Determine the specificity constant ( kcat​/KM​ ) of the synthesized analogs against S. aureus FabI[1].

  • Assay Master Mix Preparation:

    • Prepare a reaction buffer containing 100 mM PIPES (pH 6.8), 150 mM NaCl.

    • Add saFabI enzyme to a final concentration of 100 nM.

    • Add cofactors: 350 μM NADPH and 400 μM NADP + . Note: The inclusion of NADP + is critical to stabilize the enzyme complex and mimic physiological steady-state conditions[1].

  • Reaction Initiation & Monitoring:

    • Initiate the reaction by adding the synthesized trans-5-methyl-2-hexenoyl-CoA (titrated from 10 μM to 2 mM for curve fitting).

    • Internal Control: Run a parallel assay using straight-chain trans-2-butenoyl-CoA as a baseline normalizer.

    • Continuously monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate initial velocities ( V0​ ) from the linear portion of the progress curves.

    • Plot V0​ against substrate concentration and fit to the Michaelis-Menten isotherm equation to extract KM​ and kcat​ . Calculate the specificity ratio relative to the straight-chain control[1].

References

  • Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novel Orally Active Growth Hormone Secretagogues. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Scalable DOS-like Strategy to the δ-Amino Acids via Petasis/Cross Metathesis Reactions Sequence. ResearchGate. Available at:[Link]

  • Tabimorelin, NNC-26-0703, NN-703 - Drug Synthesis Database. DrugFuture. Available at:[Link]

Sources

Validation

cross-reactivity studies involving 5-Methylhex-2-enoic acid

Comparative Guide: Cross-Reactivity Profiling of 5-Methylhex-2-enoic Acid in Biocatalytic and Immunological Systems Executive Summary (E)-5-Methylhex-2-enoic acid (5MHA) and its functionalized derivatives are critical st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity Profiling of 5-Methylhex-2-enoic Acid in Biocatalytic and Immunological Systems

Executive Summary

(E)-5-Methylhex-2-enoic acid (5MHA) and its functionalized derivatives are critical structural motifs in modern drug development and biocatalysis. Specifically, 3-cyano-5MHA serves as a vital precursor in the enzymatic synthesis of the anticonvulsant Pregabalin[1][2], while (2E)-5-amino-5-methylhex-2-enoic acid acts as the core peptidomimetic building block for the growth hormone secretagogue (GHS) NN703 (Tabimorelin)[3].

For researchers developing assays around these molecules, understanding the cross-reactivity of 5MHA—whether as an off-target substrate in enzymatic cascades or as an interfering hapten in pharmacokinetic (PK) immunoassays—is paramount. This guide objectively compares the cross-reactive performance of 5MHA against its analogs and provides self-validating experimental frameworks to ensure absolute assay specificity.

Enzymatic Cross-Reactivity: Biocatalytic Reduction Profiles

In biocatalytic workflows, Ene-Reductases (EREDs) and Crotonyl-CoA Carboxylase/Reductases (CCRs) are frequently employed to reduce the α,β-unsaturated double bond of 5MHA[4]. However, wild-type reductases often exhibit broad substrate promiscuity, leading to cross-reactivity with structurally similar short-chain fatty acids.

Mechanistic Causality: The catalytic efficiency of EREDs relies on the transfer of a hydride from a flavin cofactor (FMN/FAD) to the β-carbon of the substrate. The native 5MHA possesses an electron-rich alkyl tail, which makes the alkene a relatively weak electrophile. In contrast, substituting the backbone to create 3-cyano-5MHA introduces a strong electron-withdrawing cyano group. This modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating rapid hydride attack and drastically reducing the Michaelis constant ( Km​ )[1]. Consequently, enzymes engineered for 3-cyano-5MHA will show minimal cross-reactivity (poor catalytic turnover) with native 5MHA.

Table 1: Comparative Enzymatic Kinetic Parameters | Substrate | Enzyme System | Apparent Km​ (mM) | kcat​ ( s−1 ) | Catalytic Efficiency ( kcat​/Km​ ) | | :--- | :--- | :--- | :--- | :--- | | (E)-5-Methylhex-2-enoic acid | Crotonyl-CoA Reductase (CCR) | 2.45 | 1.2 | 0.49 | | 3-Cyano-5-methylhex-2-enoic acid | Ene-Reductase (ERED) | 0.18 | 14.5 | 80.5 | | (E)-4-Methylpent-2-enoic acid | Crotonyl-CoA Reductase (CCR) | 3.10 | 0.8 | 0.25 |

G Sub1 5-Methylhex-2-enoic acid (Native 5MHA) Enz Ene-Reductase (ERED) Flavin-dependent Sub1->Enz Weak Electrophile (High Km) Sub2 3-Cyano-5MHA (Activated Analog) Sub2->Enz Strong Electrophile (Low Km) Prod1 5-Methylhexanoic acid (Slow Turnover) Enz->Prod1 Hydride Transfer Prod2 (S)-3-Cyano-5-methylhexanoic acid (Fast Turnover) Enz->Prod2 Asymmetric Reduction

Biocatalytic reduction pathways and enzyme cross-reactivity of 5MHA analogs.

Immunological Cross-Reactivity: Pharmacokinetic Assay Specificity

During the clinical evaluation of NN703, specific antibodies are required to monitor the drug's PK profile[3]. These antibodies must recognize the (2E)-5-amino-5-methylhex-2-enoic acid moiety without cross-reacting with endogenous unaminated 5MHA or other circulating fatty acids.

Mechanistic Causality: Because 5MHA derivatives are low-molecular-weight haptens (<200 Da), they cannot accommodate two simultaneous antibody binding events, ruling out sandwich ELISAs. A competitive immunoassay format is strictly required. The primary antibody's paratope is engineered to recognize the protonated primary amine at the 5-position via critical salt-bridge interactions (e.g., with aspartate residues in the antibody's CDRs). When the unaminated 5MHA cross-reactant is introduced, the loss of this electrostatic anchor and the shift in steric volume result in a >99% reduction in binding affinity.

Table 2: Competitive ELISA Cross-Reactivity Profile | Analyte / Competitor | Structural Difference | IC50​ (nM) | % Cross-Reactivity | | :--- | :--- | :--- | :--- | | 5-Amino-5-methylhex-2-enoic acid | Target (Primary Amine at C5) | 12.5 | 100% | | NN703 (Tabimorelin) | Full Secretagogue Peptide | 18.2 | 68.7% | | 5-Hydroxy-5-methylhex-2-enoic acid | Hydroxyl substitution at C5 | 8,500 | 0.15% | | (E)-5-Methylhex-2-enoic acid | Missing Amine at C5 | >10,000 | < 0.1% |

G Ab Anti-5-Amino-5MHA Monoclonal Antibody Signal1 Signal Quenched (High Affinity Binding) Ab->Signal1 Competitive Displacement Signal2 Signal Retained (No Binding) Ab->Signal2 Tracer Remains Bound Target 5-Amino-5MHA (Target Hapten) Target->Ab Salt Bridge Formation Cross 5-Methylhex-2-enoic acid (Cross-Reactant) Cross->Ab Electrostatic Repulsion

Immunoassay cross-reactivity logic for 5-amino-5MHA vs. unaminated 5MHA.

Self-Validating Experimental Methodologies

To ensure rigorous validation, the following protocols are designed as self-contained, internally controlled systems.

Protocol A: Spectrophotometric Enzyme Kinetic Assay (ERED/CCR)

This assay measures enzyme cross-reactivity by tracking the depletion of the NAD(P)H cofactor[4].

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 100 mM NaCl. Prepare a 10 mM stock of NAD(P)H and 50 mM stocks of 5MHA substrates in DMSO.

  • Reaction Assembly: In a UV-transparent 96-well microplate, combine 180 µL buffer, 10 µL NAD(P)H (final 0.5 mM), and 5 µL of substrate (varying final concentrations from 0.1 to 5 mM).

  • Self-Validation Controls: Include a No-Enzyme blank to account for background NAD(P)H auto-oxidation, and a No-Substrate blank to measure baseline non-specific enzyme consumption.

  • Initiation & Monitoring: Add 5 µL of purified ERED/CCR enzyme (final 1 µM) to initiate the reaction. Immediately monitor absorbance at 340 nm ( A340​ ) continuously for 10 minutes at 30°C.

  • Data Causality: The reduction of the α,β-unsaturated bond is stoichiometrically coupled to the oxidation of NAD(P)H to NAD(P)+. The decrease in A340​ directly correlates to the reaction velocity. Calculate Km​ and kcat​ using Michaelis-Menten non-linear regression.

Protocol B: Competitive ELISA for Hapten Cross-Reactivity

This protocol determines the specificity of antibodies raised against functionalized 5MHA derivatives.

  • Plate Coating: Coat high-binding 96-well plates with 100 µL/well of 5-Amino-5MHA conjugated to Bovine Serum Albumin (BSA) (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competitive Binding: Pre-incubate a fixed concentration of primary anti-5-Amino-5MHA monoclonal antibody (e.g., 0.5 µg/mL) with varying concentrations (10 pM to 10 µM) of free analytes (Target vs. 5MHA cross-reactants) in a separate dilution plate for 30 minutes.

  • Displacement: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour at room temperature. (Causality: Free analytes in solution compete with the immobilized BSA-conjugate for antibody binding sites. High cross-reactivity results in fewer antibodies binding to the plate).

  • Detection & Validation: Wash 5x with PBST. Add HRP-conjugated secondary antibody, followed by TMB substrate. Stop with 1M H2​SO4​ and read at 450 nm. Calculate the IC50​ for each compound. Validation Metric: Cross-reactivity (%) = ( IC50​ of Target / IC50​ of Cross-Reactant) × 100.

References

  • Biocatalysis: A Status Report - Annual Reviews 1

  • Insights into the biosynthesis of icumazole unveiling a distinctive family of crotonyl-CoA carboxylase/reductase - bioRxiv 4

  • Pharmacological characterisation of a new oral GH secretagogue, NN703. - SciSpace 3

  • WO2014155291A1 - Process and intermediates for the preparation of pregabalin - Google Patents 2

Sources

Comparative

Establishing the Purity of 5-Methylhex-2-enoic Acid Standards: A Comparative Guide to Analytical Methodologies

As drug development pipelines become increasingly stringent, the rigorous characterization of process impurities is no longer optional—it is a regulatory mandate. 5-Methylhex-2-enoic acid (also known as Pregabalin Impuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly stringent, the rigorous characterization of process impurities is no longer optional—it is a regulatory mandate. 5-Methylhex-2-enoic acid (also known as Pregabalin Impurity 108 or 178)[1] is a critical α,β -unsaturated aliphatic carboxylic acid impurity generated during the synthesis of the anticonvulsant drug Pregabalin.

Under [2], impurities present in new drug substances must be identified and qualified if they exceed specific thresholds (typically 0.10% or 1.0 mg per day intake). To accurately quantify this impurity in active pharmaceutical ingredients (APIs), analytical laboratories must first establish a highly pure, certified reference standard of 5-Methylhex-2-enoic acid itself.

This guide objectively compares the analytical methodologies required to establish the absolute purity of 5-Methylhex-2-enoic acid standards, providing causality-driven protocols and self-validating workflows.

The Analytical Challenge: Causality in Method Selection

As an Application Scientist, one cannot simply default to a standard "platform method" when dealing with aliphatic unsaturated acids. The chemical properties of 5-Methylhex-2-enoic acid dictate specific analytical choices:

  • Weak Chromophore : Lacking an aromatic ring, its only UV-active feature is the conjugated double bond, which restricts UV detection to the low-wavelength region (~210 nm).

  • Carboxylic Acid Functionality : Free fatty acids exhibit severe peak tailing in standard Gas Chromatography (GC) due to hydrogen bonding with silanol groups on the column, requiring derivatization.

  • Stereoisomerism : The molecule exists as E and Z isomers. Chromatographic methods must resolve these, while Nuclear Magnetic Resonance (NMR) can differentiate them via coupling constants ( J ).

Causality A Analyte: 5-Methylhex-2-enoic Acid B Weak UV Chromophore (α,β-unsaturated acid) A->B C Free Carboxylic Acid (Hydrogen Bonding) A->C D Stereocenter / Double Bond (E/Z Isomerization) A->D E HPLC-UV at Low Wavelength (210 nm) B->E Dictates F GC-FID with Derivatization (e.g., Silylation) C->F Requires G qNMR / 1H-NMR (Coupling Constants) D->G Necessitates

Figure 1: Logical relationship between the chemical properties of 5-Methylhex-2-enoic acid and the required analytical techniques.

Comparative Analysis of Analytical Methodologies

To establish a standard's purity, we must evaluate both relative purity (area percent of organic impurities) and absolute purity (exact mass fraction of the active molecule).

Method Comparison Data
ParameterHPLC-UV (210 nm)GC-FID (Derivatized)qNMR ( 1 H)
Primary Output Relative Purity (Organic)Relative Purity (Volatiles)Absolute Purity (% w/w)
LOD / LOQ ~0.004% / 0.012%~0.01% / 0.03%~0.5% / 1.0%
Accuracy Dependent on response factorsHigh for residual solvents> 99.0% (Primary method)
Sample Prep Simple (Dilute & Shoot)Complex (Silylation required)Moderate (Weighing is critical)
Reference Standard Requires prior standardRequires prior standardNot required (Uses internal std)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the certification of a reference standard relies on a Mass Balance vs. qNMR Cross-Validation approach. If the absolute purity calculated by qNMR matches the mass balance purity (100% - HPLC impurities - GC volatiles - Karl Fischer water - ROI ash) within ±0.5% , the standard is validated.

Protocol A: Relative Organic Purity via HPLC-UV

This method is adapted from[4].

Step-by-Step Methodology:

  • System Setup: Equip an HPLC with a PDA/UV detector. Use a C18 column (e.g., Inertsil ODS-3V, 250 mm × 4.6 mm, 5µm) to provide sufficient theoretical plates for isomer separation.

  • Mobile Phase Preparation:

    • Buffer (A): 0.01 M Ammonium dihydrogen phosphate, adjusted to pH 6.5. (Causality: The pH must be strictly controlled above the pKa of the acid to ensure it remains fully ionized, preventing peak tailing).

    • Organic (B): HPLC-Grade Acetonitrile.

  • Gradient Elution: Run a gradient from 10% B to 80% B over 40 minutes at 0.8 mL/min.

  • Detection: Set the UV wavelength to 210 nm .

  • Self-Validation (System Suitability): Inject a resolution mixture of Pregabalin and 5-Methylhex-2-enoic acid. The protocol is only valid if the resolution ( Rs​ ) between the two peaks is ≥1.5 and the tailing factor for the impurity is ≤1.5 .

Protocol B: Absolute Purity via qNMR ( 1 H)

qNMR measures the exact number of protons in the sample relative to a highly pure internal standard (IS).

Step-by-Step Methodology:

  • Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) as the internal standard. (Causality: TCNB provides a sharp singlet at ~7.7 ppm in CDCl3​ , which perfectly avoids the olefinic protons of 5-Methylhex-2-enoic acid at 5.8 ppm and 6.9 ppm).

  • Metrological Weighing: Using a microbalance, weigh exactly ~10.00 mg of the 5-Methylhex-2-enoic acid sample and ~10.00 mg of the TCNB IS into the same vial. Record weights to 0.01 mg.

  • Sample Preparation: Dissolve in 0.6 mL of CDCl3​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay ( D1​ ): Set to 30 seconds . (Causality: D1​ must be at least 5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery. Shorter delays artificially deflate the purity calculation).

    • Scans: 32.

  • Self-Validation (Internal Consistency): Calculate the purity twice using two different analyte signals:

    • Calculation 1: Using the α -olefinic proton (doublet, ~5.8 ppm, 1H).

    • Calculation 2: Using the terminal methyl protons (doublet, ~0.9 ppm, 6H).

    • Validation Check: If Purity 1 and Purity 2 differ by > 1.0%, co-elution of an unseen impurity is occurring under one of the peaks, and the test must be invalidated.

The Certification Workflow

The following workflow illustrates how the data from the orthogonal protocols are synthesized into a final Certificate of Analysis (CoA).

PurityWorkflow A Crude 5-Methylhex-2-enoic Acid B Orthogonal Analytical Testing A->B C HPLC-UV (210 nm) Relative Organic Purity B->C D GC-FID/MS Volatile Impurities B->D E Karl Fischer & TGA Water & Inorganics B->E F qNMR (1H) Absolute Purity B->F G Mass Balance Calculation (100% - Impurities) C->G D->G E->G H Cross-Validation (Mass Balance ≈ qNMR) F->H G->H I Certified Reference Material (CRM) H->I

Figure 2: Self-validating workflow for certifying 5-Methylhex-2-enoic acid reference standards.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53421020, 5-Methylhex-2-enoic acid." PubChem,[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, Oct. 2006,[Link]

  • Holzgrabe, Ulrike, et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, vol. 38, no. 5, 2005, pp. 806-812.[Link]

Validation

A Researcher's Guide to Assessing Fatty Acid Metabolism: A Comparative Analysis of Modern Assay Platforms

In the intricate world of cellular metabolism, the processing of fatty acids stands as a central pillar, influencing everything from energy homeostasis to the pathogenesis of metabolic diseases and cancer. For researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of cellular metabolism, the processing of fatty acids stands as a central pillar, influencing everything from energy homeostasis to the pathogenesis of metabolic diseases and cancer. For researchers navigating this complex landscape, the ability to accurately and specifically measure various aspects of fatty acid metabolism is paramount. This guide provides a critical comparison of contemporary assay methodologies, offering insights into their principles, performance, and practical applications. We will delve into the causality behind experimental choices, empowering you to select and implement the most appropriate tools for your research questions.

The Central Role of Fatty Acid Metabolism

Fatty acids are fundamental building blocks for lipids and a major source of cellular energy. Their metabolic processing is broadly divided into two key opposing pathways: fatty acid oxidation (FAO), the catabolic process of breaking down fatty acids to generate ATP, and fatty acid synthesis (lipogenesis), the anabolic process of creating fatty acids for storage or incorporation into membranes. The balance between these pathways is tightly regulated and its dysregulation is a hallmark of numerous diseases, including obesity, type 2 diabetes, and various cancers. The ability to dissect these pathways is therefore crucial for both basic and translational research.

A Comparative Overview of Fatty Acid Metabolism Assays

The modern researcher has a diverse toolkit to interrogate fatty acid metabolism. These assays can be broadly categorized based on the specific metabolic process they measure. Here, we compare the most common assay types.

Measuring Fatty Acid Oxidation (FAO)

FAO is a mitochondrial process that breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP. Assays for FAO typically measure either the consumption of a substrate or the production of a downstream metabolite.

Comparison of Fatty Acid Oxidation Assay Methodologies

Assay Principle Methodology Pros Cons Typical Applications
Oxygen Consumption Respirometry (e.g., Seahorse XF Analyzer, Oroboros O2k)[1]Real-time, kinetic data; measures overall mitochondrial function.Requires specialized instrumentation; indirect measure of FAO.Assessing metabolic phenotype switching; studying mitochondrial dysfunction.
Metabolite Detection Colorimetric/Fluorometric assays measure products like NADH or FADH2.[2]High-throughput; relatively inexpensive.Endpoint assays; may lack the sensitivity of other methods.Screening for inhibitors or activators of FAO.
Bioluminescent Assays Proprietary substrates are oxidized, leading to the release of luciferin, which is then measured.[3]High sensitivity and dynamic range; simple protocol.[3][4]Proprietary reagents can be costly.High-throughput screening; detailed mechanistic studies.
Isotope Tracing Mass spectrometry-based metabolic flux analysis using stable isotope-labeled fatty acids.[5]Provides detailed information on pathway dynamics and metabolite fate.Requires expensive instrumentation and complex data analysis.[5]In-depth metabolic profiling; identifying novel metabolic pathways.
Fluorescent Probes Cell-permeable probes that become fluorescent upon undergoing β-oxidation.[5]Enables single-cell imaging and flow cytometry analysis.Can be influenced by cellular uptake and efflux of the probe.Studying metabolic heterogeneity in cell populations.

Experimental Workflow: Bioluminescent Fatty Acid Oxidation Assay

FAO_Workflow cluster_prep Cell Preparation cluster_assay Assay Steps cluster_analysis Data Analysis plate_cells Plate Cells treat_compounds Treat with Compounds plate_cells->treat_compounds add_substrate Add FAO-Glo™ Substrate treat_compounds->add_substrate incubate Incubate add_substrate->incubate add_detection Add Luciferin Detection Reagent incubate->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze_data Analyze Data & Plot Curves read_luminescence->analyze_data

Caption: Workflow of a typical bioluminescent fatty acid oxidation assay.

Quantifying Free Fatty Acids (FFAs)

The concentration of circulating and intracellular free fatty acids is a key indicator of metabolic status.[6] Various methods exist for their quantification.

Comparison of Free Fatty Acid Quantification Methods

Methodology Principle Pros Cons Typical Applications
Enzymatic Assays (Colorimetric/Fluorometric) A series of coupled enzymatic reactions that result in a detectable signal proportional to the FFA concentration.[6]High-throughput; simple and fast.Can be subject to interference from other molecules in the sample.Measuring FFA levels in plasma, serum, and cell lysates.
Gas Chromatography-Mass Spectrometry (GC-MS) FFAs are derivatized to fatty acid methyl esters (FAMEs) and then separated and quantified by GC-MS.[7][8]Highly specific and sensitive; can quantify individual fatty acid species.Requires extensive sample preparation and specialized instrumentation.Detailed fatty acid profiling in various biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Direct measurement of FFAs without derivatization.[9][10]High specificity and sensitivity; can quantify a wide range of fatty acids.Matrix effects can influence quantification.[9]Comprehensive lipidomics studies.

Experimental Workflow: GC-MS Analysis of Fatty Acids

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation lipid_extraction Lipid Extraction transesterification Transesterification to FAMEs lipid_extraction->transesterification gc_separation GC Separation transesterification->gc_separation ms_detection MS Detection & Quantification gc_separation->ms_detection data_analysis Data Analysis & Profiling ms_detection->data_analysis

Caption: General workflow for fatty acid analysis by GC-MS.

Detailed Experimental Protocols

To provide a practical understanding, we present two detailed protocols for commonly used assays.

Protocol: Colorimetric Fatty Acid Oxidation Assay

This protocol is a generalized procedure for a plate-based colorimetric assay that measures the reduction of a tetrazolium salt by NADH produced during FAO.

Principle: Fatty acids are oxidized by cellular enzymes, leading to the production of NADH. This NADH then reduces a tetrazolium salt (e.g., WST-8) to a formazan dye, which can be quantified by measuring its absorbance.

Materials:

  • 96-well microplate

  • Cultured cells (e.g., HepG2, C2C12)

  • Cell culture medium

  • Fatty acid substrate (e.g., palmitate conjugated to BSA)

  • Assay buffer

  • WST-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment: After cell attachment, replace the culture medium with fresh medium containing the compounds to be tested (e.g., potential FAO inhibitors or activators). Incubate for the desired treatment period.

  • Assay Initiation:

    • Wash the cells once with pre-warmed PBS.

    • Add the fatty acid substrate solution (prepared in assay buffer) to each well.

  • Incubation: Incubate the plate at 37°C for a period determined by cell type and experimental conditions (typically 1-3 hours).

  • Signal Development: Add the WST-8 reagent to each well and incubate for an additional 1-4 hours, or until a visible color change is observed.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (no cells) from all other wells. The absorbance is directly proportional to the rate of FAO.

Causality Behind Experimental Choices:

  • BSA Conjugation of Fatty Acids: Long-chain fatty acids are insoluble in aqueous solutions. Conjugating them to bovine serum albumin (BSA) ensures their solubility and facilitates their uptake by cells.

  • WST-8 vs. MTT: WST-8 is a more sensitive and water-soluble tetrazolium salt compared to the more traditional MTT, which requires a solubilization step.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

This protocol outlines the general steps for the analysis of total fatty acid composition in a biological sample.

Principle: Lipids are first extracted from the sample. The fatty acids within these lipids are then converted to volatile fatty acid methyl esters (FAMEs) through transesterification. The FAMEs are then separated by gas chromatography based on their boiling points and chain lengths, and detected and quantified by mass spectrometry.[7][8]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform/methanol mixture (2:1, v/v)

  • Methanolic HCl or BF3-methanol

  • Hexane

  • Internal standard (e.g., a fatty acid not expected to be in the sample, like heptadecanoic acid)

  • GC-MS system with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane)

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample.

    • Add the chloroform/methanol mixture and the internal standard to the homogenate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Transesterification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic HCl or BF3-methanol to the dried lipids.

    • Heat the mixture at a high temperature (e.g., 100°C) for a set time (e.g., 1 hour) to convert the fatty acids to FAMEs.

  • FAME Extraction:

    • After cooling, add water and hexane to the reaction mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject a small volume of the FAME extract into the GC-MS system.

    • The FAMEs will be separated on the GC column based on their volatility and polarity.

    • The mass spectrometer will detect and fragment the eluting FAMEs, allowing for their identification and quantification based on their mass spectra and retention times compared to known standards.

  • Data Analysis:

    • Identify each FAME peak by its retention time and mass spectrum.

    • Quantify the amount of each fatty acid relative to the internal standard.

Causality Behind Experimental Choices:

  • Derivatization to FAMEs: Fatty acids themselves are not volatile enough for GC analysis. Conversion to their methyl esters increases their volatility, allowing them to be vaporized and separated in the gas phase.[7]

  • Choice of Internal Standard: The internal standard should be a fatty acid that is not naturally present in the sample and behaves similarly to the analytes during extraction and derivatization. This allows for correction for any sample loss during the procedure.

Conclusion and Future Perspectives

The choice of assay for studying fatty acid metabolism is critically dependent on the specific research question, the available resources, and the desired level of detail. For high-throughput screening of compounds that modulate overall FAO, colorimetric or bioluminescent assays are excellent choices.[2][3] For detailed profiling of individual fatty acid species and their metabolic flux, mass spectrometry-based methods are indispensable.[5][9]

The field of metabolic research is continuously evolving, with the development of more sensitive and specific probes, improved mass spectrometry techniques, and sophisticated data analysis platforms. These advancements will undoubtedly provide researchers with an even more powerful arsenal to unravel the complexities of fatty acid metabolism and its role in health and disease.

References

  • Assay Genie. Lipid Metabolism Assays. [Link]

  • Biocompare. Free Fatty Acid Assay Kits. [Link]

  • Elabscience. Fatty Acid Uptake Fluorometric Assay Kit (E-BC-F067). [Link]

  • Gnaiger, E. Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Shahidi, F., & Zhong, Y. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods. [Link]

  • Kubota, S., et al. Fluorescence-Based Detection of Fatty Acid β-Oxidation in Cells and Tissues Using Quinone Methide-Releasing Probes. Journal of the American Chemical Society. [Link]

  • Dobarganes, C., & Márquez-Ruiz, G. Analysis of Oxidized Fatty Acids. AOCS. [Link]

  • Joshi, A., et al. Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell. Lipids in Health and Disease. [Link]

  • Serafim, V., et al. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules. [Link]

  • Serafim, V., et al. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Semantic Scholar. [Link]

  • Visentainer, J. V., et al. Validation of the Determination of Fatty Acids in Milk by Gas Chromatography. Journal of the Brazilian Chemical Society. [Link]

Sources

Comparative

comparing synthetic routes for 5-Methylhex-2-enoic acid production

Executive Summary 5-Methylhex-2-enoic acid (CAS 41653-96-7) is a critical α,β-unsaturated carboxylic acid intermediate, primarily utilized in the asymmetric synthesis of the blockbuster anticonvulsant and analgesic drug,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methylhex-2-enoic acid (CAS 41653-96-7) is a critical α,β-unsaturated carboxylic acid intermediate, primarily utilized in the asymmetric synthesis of the blockbuster anticonvulsant and analgesic drug, Pregabalin[1]. For researchers and process chemists, the stereoselective construction of the (E)-alkene geometry and the optimization of overall yield are paramount for cost-effective pharmaceutical scale-up.

This guide objectively compares three distinct synthetic pathways: the industrially favored Knoevenagel-Doebner condensation, a Pregabalin-optimized cyanoacetate divergence, and a highly stereoselective Samarium Diiodide (SmI₂)-promoted coupling.

Comparative Analysis of Synthetic Routes

Route A: Knoevenagel-Doebner Condensation (Industrial Standard)

The condensation between isovaleraldehyde and malonic acid is the most heavily utilized industrial route for producing the pure acid[2].

  • Causality & Experience: The classical Doebner modification utilizes pyridine as a solvent and basic catalyst to deprotonate malonic acid, while a secondary amine (like piperidine) forms a highly electrophilic iminium ion intermediate with isovaleraldehyde. This significantly lowers the activation energy for the nucleophilic attack. The subsequent decarboxylation is driven thermodynamically by the formation of the conjugated α,β-unsaturated system. Modern green chemistry adaptations replace pyridine/piperidine with a solid-supported KF/K₂CO₃/γ-Al₂O₃ catalyst system to minimize volatile organic compound (VOC) emissions[2].

Route B: Cyanoacetate Condensation (Pregabalin-Optimized Divergence)

Rather than synthesizing the pure acid, many industrial Pregabalin routes condense isovaleraldehyde directly with ethyl cyanoacetate[3].

  • Causality & Experience: Catalyzed by diisopropylamine in refluxing cyclohexane, this route yields 2-cyano-5-methylhex-2-enoic acid ethyl ester. By incorporating the cyano group early, process chemists bypass the need to functionalize the α-position later, streamlining the downstream synthesis of 3-isobutylglutaric acid (a direct Pregabalin precursor)[3].

Route C: SmI₂-Promoted Direct Coupling (Advanced Lab-Scale)

A highly specialized, rapid route utilizing dibromoacetic acid and isovaleraldehyde promoted by Samarium Diiodide[4].

  • Causality & Experience: SmI₂ acts as a single-electron transfer (SET) reducing agent. It selectively reduces the carbon-halogen bonds of dibromoacetic acid to generate a reactive samarium enolate. This enolate attacks the aldehyde, and a subsequent β-elimination yields the (E)-α,β-unsaturated acid. This route avoids the use of malonic acid and high-temperature decarboxylation, operating rapidly at room temperature with total stereoselectivity (>98% de)[4].

Visualized Workflows

RouteComparison SM Isovaleraldehyde R1 Route A: Knoevenagel Malonic Acid SM->R1 Base, Heat R2 Route B: Cyanoacetate Condensation SM->R2 Diisopropylamine R3 Route C: SmI2 Coupling Dibromoacetic Acid SM->R3 SmI2, THF, RT Prod1 (E)-5-Methylhex-2-enoic acid R1->Prod1 Decarboxylation Prod2 2-Cyano-ester Derivative (Pregabalin Precursor) R2->Prod2 Reflux R3->Prod1 SET Reduction

Fig 1. Comparative synthetic workflows for 5-Methylhex-2-enoic acid and its derivatives.

Quantitative Data Comparison

ParameterRoute A: Knoevenagel-Doebner[2]Route B: Cyanoacetate[3]Route C: SmI₂-Promoted[4]
Core Reagents Isovaleraldehyde, Malonic AcidIsovaleraldehyde, Ethyl CyanoacetateIsovaleraldehyde, Dibromoacetic Acid
Catalyst/Promoter KF/K₂CO₃/γ-Al₂O₃ or PiperidineDiisopropylamineSamarium Diiodide (SmI₂)
Reaction Temp Reflux (>100°C for decarboxylation)Reflux (~80°C in Cyclohexane)Room Temperature (20-25°C)
Reaction Time 4 - 8 hours6 - 12 hours2 hours
Stereoselectivity High (E)-preferenceMixed (E/Z)Total (E)-selectivity (>98%)
Primary Use Case Industrial Scale-upDirect Pregabalin PrecursorAdvanced Lab-Scale / High Purity

Self-Validating Experimental Protocols

Protocol A: Knoevenagel Condensation (Lab-Scale Adaptation)

Designed for robust scalability and high yield.

  • Initialization: Charge a round-bottom flask equipped with a reflux condenser with isovaleraldehyde (1.0 equiv) and malonic acid (1.2 equiv).

  • Catalysis: Add the basic catalyst system (e.g., pyridine as solvent with 0.1 equiv piperidine, or a heterogeneous KF/Al₂O₃ mix for greener profiles)[2].

  • Thermal Activation: Heat the mixture to reflux (100-110°C) with continuous stirring.

    • Validation Check: Monitor the reaction via the evolution of CO₂ gas (bubbling). The cessation of gas evolution (typically after 4-6 hours) physically validates the completion of the decarboxylation step.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 2, and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation:

    • TLC: Hexane:EtOAc (3:1) should show complete consumption of isovaleraldehyde (Rf ~0.6) and the appearance of a UV-active product spot (Rf ~0.3).

    • NMR: ¹H NMR (CDCl₃) must reveal characteristic alkene protons at δ 7.07 (dt) and δ 5.82 (d), confirming the (E)-α,β-unsaturated geometry[4].

Protocol B: SmI₂-Promoted Direct Coupling

Designed for absolute stereocontrol under mild conditions.

  • Anaerobic Preparation: In a flame-dried, argon-purged Schlenk flask, prepare or transfer a solution of SmI₂ (5.0 equiv) in dry THF.

    • Causality: Strict anhydrous and anaerobic conditions are mandatory. SmI₂ is highly sensitive to oxidation and protonation, which would immediately quench its single-electron transfer (SET) capability[4].

  • Reagent Addition: Add a solution of dibromoacetic acid (1.5 equiv) and isovaleraldehyde (1.0 equiv) in THF dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture for 120 minutes.

    • Validation Check: The deep blue color of the active SmI₂ solution will gradually fade to a pale yellow/white suspension. This colorimetric shift self-validates that Sm(II) has been successfully oxidized to Sm(III) during the SET process.

  • Quenching & Extraction: Quench the reaction with 0.1 M HCl and extract with diethyl ether.

  • Analytical Validation:

    • GC-MS / NMR: GC-MS analysis of the crude mixture should indicate >98% diastereomeric excess of the (E)-isomer. ¹H NMR (300 MHz, CDCl₃) validation peaks: δ 7.12−7.02 (ddt, J = 1.5, 7.4, 15.7 Hz, 1H), 5.82 (dd, J = 1.4, 15.7 Hz, 1H), 2.13 (dd, J = 6.9, 7.4 Hz, 2H), 1.78 (sept, J = 6.8 Hz, 1H), 0.94 (d, J = 6.54 Hz, 3H), 0.92 (d, J = 6.54 Hz, 3H)[4].

Mechanistic Pathway Visualization

SmI2Mechanism SM Dibromoacetic Acid SET Single-Electron Transfer (SET) via SmI2 (5 equiv) SM->SET Enolate Samarium Enolate Intermediate SET->Enolate Attack Nucleophilic Attack on Isovaleraldehyde Enolate->Attack Elim β-Elimination Total (E)-Selectivity Attack->Elim Prod (E)-5-Methylhex-2-enoic acid Elim->Prod

Fig 2. Mechanistic pathway of the SmI2-promoted synthesis of (E)-5-Methylhex-2-enoic acid.

References

  • [2] He Jinrong, et al. Process for synthesizing pregabalin (2015). SciSpace.[Link]

  • [4] Concellón, J. M., et al. Direct Reaction of Dibromoacetic Acid with Aldehydes Promoted by Samarium Diiodide: An Easy, Efficient, and Rapid Synthesis of (E)-α,β-Unsaturated Carboxylic Acids with Total Stereoselectivity. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [1] US8168828B2 - Process for the preparation of pregabalin. Google Patents.

  • [3] Asymmetric synthesis of pregabalin. ZBJ.[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methylhex-2-enoic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 5-Methylhex-2-enoic Acid Introduction For drug development professionals and synthetic chemists, managing the lifecycle of reagents is as critical as the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 5-Methylhex-2-enoic Acid

Introduction

For drug development professionals and synthetic chemists, managing the lifecycle of reagents is as critical as the synthesis itself. 5-Methylhex-2-enoic acid (CAS: 41653-96-7; E-isomer CAS: 51424-01-2) is a short-chain, unsaturated carboxylic acid frequently utilized as a chemical intermediate and specialized flavoring agent (, [1]).

Due to its dual functionality—an oxidizable alkene and a weakly acidic carboxyl group—improper disposal poses significant environmental and laboratory safety risks. This guide provides a field-proven, regulatory-compliant Standard Operating Procedure (SOP) for the segregation, containerization, and disposal of 5-Methylhex-2-enoic acid waste, ensuring your laboratory maintains the highest standards of operational safety and environmental stewardship.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the chemical's behavior in waste streams. The presence of the double bond makes this compound susceptible to exothermic oxidation, while the carboxylic acid moiety can lower the pH of aqueous mixtures, necessitating strict segregation from incompatible materials[2].

Table 1: Chemical and Hazard Profile of 5-Methylhex-2-enoic Acid

Property / ParameterSpecification / Detail
Chemical Name 5-Methylhex-2-enoic acid
CAS Numbers 41653-96-7 (General), 51424-01-2 (E-isomer)
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Primary Hazards Skin Irritation, Serious Eye Irritation
Chemical Incompatibilities Strong oxidizing agents, strong bases, reducing agents
Preferred Disposal Route Chemical Incineration (Non-Halogenated Organic Waste)

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every step of the disposal process must be verifiable. Do not discharge organic acids into the sanitary sewer unless explicitly neutralized, stabilized, and approved by your local [2].

Step 1: Hazard Assessment and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles (meeting ANSI standards), and a standard laboratory coat[3].

  • Causality: 5-Methylhex-2-enoic acid is a dermal and ocular irritant. Protecting the mucous membranes and skin is the first line of defense against accidental splashes during waste transfer.

Step 2: Waste Segregation

  • Action: Segregate the waste based on its matrix (pure chemical, organic solvent mixture, or aqueous mixture). Keep strictly separated from strong oxidizing agents, reducing agents, and strong bases[2].

  • Causality: Mixing an unsaturated organic acid with strong oxidizers can initiate an uncontrolled, exothermic reaction. Furthermore, segregating halogenated from non-halogenated organic waste significantly reduces institutional disposal costs and prevents the formation of toxic dioxins during incineration.

Step 3: Containerization

  • Action: Collect the waste in a compatible container, preferably a glass bottle or a High-Density Polyethylene (HDPE) jug. Never use steel or unlined metal containers[2].

  • Causality: The acidic nature of 5-Methylhex-2-enoic acid can corrode metal containers over time, leading to leaks, structural failure, and secondary contamination in the accumulation area.

Step 4: Labeling and SAA Storage

  • Action: Securely cap the container and attach a hazardous waste label detailing the exact constituents (e.g., "Hazardous Waste - Non-Halogenated Organic Acid: 5-Methylhex-2-enoic acid"). Place the container in secondary containment within a designated Satellite Accumulation Area (SAA).

  • Causality: Proper labeling prevents the generation of "unknown" chemical waste, which is dangerous and exceptionally expensive to profile and dispose of[3]. According to , containers may remain in the SAA for up to one year if partially filled, but must be transferred to a central accumulation area within three days of becoming full[2].

Step 5: Final Disposal via Incineration

  • Action: Transfer the waste to EHS for terminal disposal. The mandated disposal route is incineration in a chemical incinerator equipped with an afterburner and a scrubber.

  • Causality: Incineration ensures complete thermal destruction of the organic carbon skeleton. The afterburner combusts any residual volatile organics, while the scrubber neutralizes acidic combustion byproducts (such as trace gases), preventing atmospheric pollution.

Waste Segregation Workflow

G Start Generate 5-Methylhex-2-enoic Acid Waste Decision1 Waste Matrix? Start->Decision1 Pure Pure / Organic Solvent Mix (Non-Halogenated) Decision1->Pure Organic Aqueous Aqueous Mixture Decision1->Aqueous Aqueous Incineration EHS Transfer: Chemical Incinerator (Afterburner & Scrubber) Pure->Incineration Decision2 pH Level? Aqueous->Decision2 Acidic pH < 5.0 Corrosive Organic Waste Decision2->Acidic Low pH Neutral pH 5.0 - 12.5 Stabilized Aqueous Waste Decision2->Neutral Adjusted Acidic->Incineration Neutral->Incineration

Figure 1: Waste segregation and disposal workflow for 5-Methylhex-2-enoic acid.

Emergency Spill Response

In the event of an accidental release during waste handling, execute the following protocol:

  • Isolate: Evacuate unnecessary personnel from the immediate area and ensure the laboratory fume hood is operating at maximum exhaust.

  • Contain: Use an inert absorbent material (e.g., vermiculite or dry sand) to dike and absorb the spill. Do not use combustible materials like sawdust, as the organic acid may react or become a fire hazard[3].

  • Neutralize (If Aqueous): If the spill is a dilute aqueous acidic mixture, a mild neutralizing agent like sodium bicarbonate may be applied carefully from the edges inward.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Spill Cleanup - 5-Methylhex-2-enoic acid" and contact EHS for immediate pickup[3].

References

  • Saint Mary's University. "Handling and Disposal of Laboratory Generated Wastes." Retrieved from[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Retrieved from [Link]

  • The Ohio State University. "Office of Environmental Health and Safety - Chemistry." Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.